molecular formula C6H4Cl2INO B1453259 2,5-Dichloro-6-iodo-3-methoxypyridine CAS No. 1261365-95-0

2,5-Dichloro-6-iodo-3-methoxypyridine

Cat. No.: B1453259
CAS No.: 1261365-95-0
M. Wt: 303.91 g/mol
InChI Key: RFPDOODXKOKABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-6-iodo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H4Cl2INO and its molecular weight is 303.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2INO/c1-11-4-2-3(7)6(9)10-5(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPDOODXKOKABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2,5-dichloro-6-iodo-3-methoxypyridine, a key heterocyclic building block in medicinal and agrochemical research. The synthesis is presented in two main stages: the preparation of the key intermediate, 2,5-dichloro-3-methoxypyridine, followed by its regioselective iodination. This document delves into the mechanistic underpinnings of the synthetic strategy, with a particular focus on the principles of directed ortho-metalation (DoM) that govern the final iodination step. Detailed, step-by-step experimental protocols, quantitative data summaries, and visual diagrams of the reaction pathways are provided to enable researchers, scientists, and drug development professionals to replicate and adapt these methodologies.

Introduction and Strategic Overview

The pyridine scaffold is a privileged structure in drug discovery and agrochemistry, owing to its presence in numerous biologically active molecules. The targeted functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound is a highly functionalized pyridine derivative that serves as a versatile intermediate for introducing a substituted pyridine moiety through various cross-coupling reactions. The presence of three distinct halogen atoms at different positions, along with a methoxy group, allows for orthogonal chemical modifications.

The synthetic approach detailed in this guide is a two-part strategy that first constructs the 2,5-dichloro-3-methoxypyridine core, followed by a highly regioselective iodination at the C-6 position. This strategy was designed to maximize yield and purity by controlling the introduction of each substituent in a stepwise manner.

Synthesis of the Key Intermediate: 2,5-Dichloro-3-methoxypyridine

The synthesis of the precursor, 2,5-dichloro-3-methoxypyridine, begins with the commercially available 2,5-dichloropyridine. The strategy involves the introduction of a hydroxyl group at the 3-position, which is then methylated.

Overall Synthetic Workflow for the Precursor

A 2,5-Dichloropyridine B 2,5-Dichloro-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 3-Amino-2,5-dichloropyridine B->C Reduction (e.g., Fe, HCl) D 2,5-Dichloro-3-hydroxypyridine C->D Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) E 2,5-Dichloro-3-methoxypyridine D->E Williamson Ether Synthesis (NaH, CH₃I)

Caption: Mechanism of directed ortho-metalation and iodination.

Note: The images in the DOT script above are placeholders. A chemical drawing software would be used to generate the actual molecular structures for a publication.

Experimental Protocols

Safety Precaution: These reactions should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.

Protocol for the Synthesis of 2,5-Dichloro-3-methoxypyridine

(This is a representative multi-step protocol based on analogous reactions. Yields are estimates and may vary.)

Step 1: Nitration of 2,5-Dichloropyridine

  • To a cooled (0 °C) flask containing fuming sulfuric acid (50 mL), add 2,5-dichloropyridine (14.8 g, 0.1 mol).

  • Slowly add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (20 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dichloro-3-nitropyridine.

Step 2: Reduction to 3-Amino-2,5-dichloropyridine

  • To a solution of 2,5-dichloro-3-nitropyridine (19.3 g, 0.1 mol) in ethanol (200 mL), add iron powder (28 g, 0.5 mol).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.

  • Continue refluxing for 3 hours, monitoring the reaction by TLC.

  • Cool the mixture, filter through celite, and concentrate the filtrate.

  • Dissolve the residue in water, basify with sodium hydroxide, and extract with dichloromethane.

  • Dry the organic layer and concentrate to give 3-amino-2,5-dichloropyridine.

Step 3: Synthesis of 2,5-Dichloro-3-hydroxypyridine

  • Dissolve 3-amino-2,5-dichloropyridine (16.3 g, 0.1 mol) in a mixture of sulfuric acid (20 mL) and water (100 mL).

  • Cool the solution to 0 °C and add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then heat to 80 °C until nitrogen evolution ceases.

  • Cool the solution and extract the product with diethyl ether.

  • Dry the organic layer and concentrate to yield 2,5-dichloro-3-hydroxypyridine.

Step 4: Methoxylation to 2,5-Dichloro-3-methoxypyridine

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous THF (150 mL) at 0 °C, add a solution of 2,5-dichloro-3-hydroxypyridine (16.4 g, 0.1 mol) in THF (50 mL) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool to 0 °C and add methyl iodide (15.6 g, 0.11 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to give 2,5-dichloro-3-methoxypyridine.

Protocol for the Synthesis of this compound
  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (4.2 mL, 30 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C and add n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol) dropwise. Stir the solution at -78 °C for 30 minutes. [1]2. Lithiation: To the freshly prepared LDA solution, add a solution of 2,5-dichloro-3-methoxypyridine (4.45 g, 25 mmol) in anhydrous THF (25 mL) dropwise at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Iodination: Add a solution of iodine (7.61 g, 30 mmol) in anhydrous THF (30 mL) dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Quantitative Data Summary

The following tables provide representative data for the key synthetic steps.

Table 1: Synthesis of 2,5-Dichloro-3-methoxypyridine (Representative)

StepStarting MaterialReagentsProductMolar Mass ( g/mol )Representative Yield (%)
12,5-DichloropyridineHNO₃, H₂SO₄2,5-Dichloro-3-nitropyridine193.0075-85
22,5-Dichloro-3-nitropyridineFe, HCl3-Amino-2,5-dichloropyridine163.0180-90
33-Amino-2,5-dichloropyridineNaNO₂, H₂SO₄2,5-Dichloro-3-hydroxypyridine164.0060-70
42,5-Dichloro-3-hydroxypyridineNaH, CH₃I2,5-Dichloro-3-methoxypyridine178.0285-95

Table 2: Synthesis of this compound

Starting MaterialReagentsProductMolar Mass ( g/mol )Representative Yield (%)
2,5-Dichloro-3-methoxypyridine1. LDA, THF, -78 °C2. I₂, THF, -78 °CThis compound303.9270-80

Conclusion

This technical guide has outlined a comprehensive and rational synthetic route for the preparation of this compound. The strategy relies on the initial construction of a 2,5-dichloro-3-methoxypyridine intermediate, followed by a highly regioselective iodination at the C-6 position, governed by the principles of directed ortho-metalation. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis of this versatile chemical building block.

References

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-assisted ortho-lithiation of primary and secondary N-alkylbenzamides. Chemical Reviews, 90(6), 879-933.
  • Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Elsevier.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. [Link]

  • Wittig, G., & Fuhrmann, G. (1940). Über die Reaktionsweise des Phenyl-lithiums auf die Methoxy-gruppe von Anisol und Diphenyläther. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1210.
  • Common Organic Chemistry. (n.d.). Lithiation / Iodination. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

Sources

An In-depth Technical Guide to 2,5-Dichloro-6-iodo-3-methoxypyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its presence in a multitude of FDA-approved drugs and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] Among the vast landscape of pyridine derivatives, polysubstituted congeners like 2,5-dichloro-6-iodo-3-methoxypyridine represent highly valuable and versatile building blocks. This trifunctionalized heterocycle is engineered for selective, sequential chemical modifications, offering a reliable platform for the construction of complex molecular architectures.

The strategic arrangement of its substituents is key to its utility. The methoxy group acts as a powerful ortho-directing group, facilitating the introduction of the iodine atom at the C6 position. The differential reactivity of the carbon-halogen bonds (C-I > C-Cl) under transition metal-catalyzed conditions allows for programmed, site-selective cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and applications of this compound, designed for researchers and professionals in drug discovery and chemical development.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties and hazards is foundational to its effective and safe utilization in a laboratory setting.

Physical & Chemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₄Cl₂INO
Molecular Weight 303.91 g/mol [1]
Appearance Solid (likely off-white to yellow crystalline powder)[2]
Solubility Low solubility in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Chloroform).[2]
Stability Stable under normal conditions, but may be sensitive to light and heat due to the C-I bond.[2]

Note: As this is a specialized reagent, extensive physical property data is not always available in public literature. The data is compiled from supplier information and analogous compounds.

Safety & Handling

This compound is classified as acutely toxic if swallowed and can cause serious eye irritation. Handling requires stringent adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (nitrile underneath neoprene is recommended for handling organolithium reagents used in its synthesis).[3][4]

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[3]

Synthesis and Purification

The most logical and field-proven synthetic route to this compound is a two-step process commencing from commercially available 2,5-dichloropyridine. The process involves methoxylation followed by a regioselective ortho-iodination.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Ortho-Iodination cluster_2 Purification Start 2,5-Dichloropyridine Step1_Product 2,5-Dichloro-3-methoxypyridine Start->Step1_Product NaOMe, MeOH Reflux Step2_Product This compound Step1_Product->Step2_Product 1. LDA or n-BuLi, THF, -78°C 2. Iodine (I₂) Final_Product Purified Product Step2_Product->Final_Product Aqueous Workup Column Chromatography

Caption: Synthetic workflow from 2,5-dichloropyridine to the final product.

Step 1: Synthesis of 2,5-Dichloro-3-methoxypyridine

The precursor, 2,5-dichloro-3-methoxypyridine, can be synthesized via nucleophilic aromatic substitution of a more elaborated precursor or through direct functionalization routes of simpler pyridines.[7][8] A common method involves the reaction of a suitable polychlorinated pyridine with sodium methoxide.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,5-trichloropyridine (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed. The methoxy group will preferentially substitute at the 3-position due to electronic effects.

  • Workup: After cooling to room temperature, carefully quench the reaction with water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 2,5-dichloro-3-methoxypyridine.[7]

Step 2: Ortho-Directed Iodination

The key step is the regioselective iodination at the C6 position, which is ortho to the directing methoxy group. This is achieved through a directed ortho-metalation (DoM) reaction using a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with an iodine source.[9]

Causality Behind Experimental Choices:

  • Base Selection: LDA is often preferred over n-BuLi for pyridines as it is less nucleophilic, reducing the risk of competitive addition to the pyridine ring's C=N bond.[9]

  • Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the highly reactive pyridyllithium intermediate and to control the reaction's exothermicity.[10]

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dichloro-3-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C. Slowly add a solution of LDA (1.1 to 1.5 equivalents, commercially available or freshly prepared) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours. The methoxy group directs the deprotonation specifically to the C6 position.[11]

  • Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The deep brown color of the iodine solution will dissipate upon reaction.

  • Quenching and Workup: After stirring for an additional 30-60 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate. The combined organic layers should be washed with water, then brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bonds, allowing for selective functionalization at the C6 position.[12]

Selective Cross-Coupling Reactions at the C6-Iodo Position

Reactivity_Diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination reagent This compound I Cl Cl suzuki_product C-C Bond Formation (Aryl, Vinyl) reagent:f0->suzuki_product R-B(OH)₂ Pd Catalyst, Base sonogashira_product C-C Bond Formation (Alkyne) reagent:f0->sonogashira_product R-C≡CH Pd/Cu Catalysts, Base buchwald_product C-N Bond Formation (Amine) reagent:f0->buchwald_product R₂NH Pd Catalyst, Base

Caption: Regioselective cross-coupling reactions at the C6-iodo position.

1. Suzuki-Miyaura Coupling (C-C Bond Formation) This reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the C6-iodo position with an organoboron reagent (boronic acid or ester).[10][13]

  • Protocol: To a degassed solution of this compound (1.0 eq.), an aryl or vinyl boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.) in a solvent mixture like toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Heat the reaction under an inert atmosphere until completion. The C-Cl bonds will remain intact under these conditions, allowing for further diversification if desired.[12]

2. Sonogashira Coupling (C-C Bond Formation) The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group in medicinal chemistry for creating rigid linkers or as a precursor for other transformations.[4][14]

  • Protocol: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%) in an anhydrous, degassed amine solvent such as triethylamine or diisopropylamine. Add the terminal alkyne (1.1-1.5 eq.) and stir at room temperature or with gentle heating. The reaction selectively forms the 6-alkynylpyridine derivative.[12][15]

3. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction provides a direct route to synthesize 6-amino-2,5-dichloro-3-methoxypyridines, which are important pharmacophores.[16][17]

  • Protocol: Combine this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), and a specialized phosphine ligand (e.g., XPhos, RuPhos) in an anhydrous, deoxygenated solvent like toluene or dioxane. Heat the mixture under an inert atmosphere. The choice of ligand and base is critical for achieving high yields and must be optimized for the specific amine substrate.[11][18]

Applications in Drug Discovery

The pyridine core is a privileged scaffold in drug discovery, and highly functionalized derivatives are sought-after intermediates for synthesizing targeted therapeutics, particularly protein kinase inhibitors.[19] Kinases are a major class of drug targets, especially in oncology.[15][18]

The this compound scaffold can serve as a versatile starting point for building kinase inhibitors. The C6 position, after functionalization via cross-coupling, can be designed to interact with the hinge region of a kinase active site. The remaining chloro-substituents at C2 and C5 can be used to modulate solubility, metabolic stability, and to introduce vectors that probe other regions of the ATP-binding pocket, ultimately enhancing potency and selectivity.[13][20]

For example, related pyridopyridazinone structures have been identified as potent and highly selective pan-RAF kinase inhibitors for treating KRAS mutant cancers.[15] The synthesis of such complex heterocyclic systems often relies on the sequential, controlled functionalization of a polyhalogenated core, a role for which this compound is ideally suited.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate whose utility is derived from its pre-activated and differentially functionalized structure. The methoxy group enables a reliable synthesis via directed ortho-metalation, while the hierarchy of halogen reactivity (I > Cl) provides a clear and predictable roadmap for sequential cross-coupling reactions. This allows for the efficient and modular construction of complex, substituted pyridine derivatives. For researchers in drug discovery, this building block offers a robust platform for the rapid generation of compound libraries targeting important therapeutic classes like protein kinases. As the demand for novel, selective, and potent small molecule therapeutics continues to grow, the strategic application of such intelligently designed building blocks will remain paramount to the success of modern medicinal chemistry campaigns.

References

  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. (2025). BenchChem.

  • Tamura, Y., Fujita, M., Chen, L.-C., Inoue, M., & Kita, Y. (1981). Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. The Journal of Organic Chemistry, 46(18), 3564–3567.

  • 2,5-Diiodo-3-Methoxypyridine. (n.d.). Pipzine Chemicals.

  • 2,5-Dichloro-4-iodo-3-methoxypyridine AldrichCPR. (n.d.). Sigma-Aldrich.

  • Rouquet, G., & Wencel-Delord, J. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(70), 10093-10096.

  • Buchwald–Hartwig amination. (2023, September 26). In Wikipedia.

  • SAFETY DATA SHEET. (2025). Jubilant Ingrevia Limited.

  • SAFETY DATA SHEET. (2010). Fisher Scientific.

  • 2,5-Dichloro-3-methoxypyridine. (n.d.). BenchChem.

  • Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. (2025). J&K Scientific.

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Riverside.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry. (2025). BenchChem.

  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

  • Directed (ortho) Metallation. (n.d.). University of Rochester.

  • Chinchilla, R., & Nájera, C. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(96), 53442-53466.

  • Trecourt, F., Mallet, M., Marsais, F., & Queguiner, G. (1998). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 63(9), 2967–2973.

  • Blake, J. F., et al. (2019). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 10(6), 945-950.

  • Process for producing 2,3-diamino-6-methoxypyridine. (2007). Google Patents.

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.

  • WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors. (2017). Google Patents.

  • Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole. (2025). BenchChem.

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861.

  • Chan, E., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Nature Chemical Biology, 17(10), 1041-1049.

  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (1998). Google Patents.

  • Gauthier, D., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. (2025). BenchChem.

  • 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile. (n.d.). PubChem.

  • 2-Chloro-6-methoxy-3-nitropyridine. (n.d.). BLD Pharm.

  • Preparation of isomer-free 2,5-dichloro-pyridine. (1995). Google Patents.

  • Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. Journal of Chemical Education, 87(1), 81-82.

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2024). ChemRxiv.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research, 49(10), 2246-2257.

Sources

An In-depth Technical Guide to 2,5-Dichloro-6-iodo-3-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1261365-95-0

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-6-iodo-3-methoxypyridine, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The strategic placement of chloro, iodo, and methoxy substituents on the pyridine ring offers a versatile platform for the synthesis of complex molecular architectures, particularly as scaffolds for kinase inhibitors. This document will delve into the compound's physicochemical properties, outline a plausible synthetic route, explore its reactivity in key cross-coupling reactions, and discuss its application in the development of targeted therapeutics. Detailed experimental protocols and safety information are also provided to facilitate its practical use in a research setting.

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

Substituted pyridines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] The unique electronic properties of the pyridine ring, coupled with the ability to introduce a variety of substituents, allow for the fine-tuning of a molecule's pharmacological profile. This compound is a particularly interesting building block due to its trifunctional nature. The presence of three distinct halogen atoms with differential reactivity—iodine being the most susceptible to oxidative addition in palladium-catalyzed reactions, followed by the chlorine atoms—enables selective and sequential functionalization.[2] This hierarchical reactivity is a key advantage in the construction of complex molecules, allowing for a modular and convergent synthetic approach.

The methoxy group at the 3-position further modulates the electronic properties of the pyridine ring and can participate in key binding interactions with biological targets. This combination of features makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs, particularly in the area of oncology and inflammation where kinase inhibitors play a pivotal role.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1261365-95-0
Molecular Formula C₆H₄Cl₂INO
Molecular Weight 319.91 g/mol
Appearance Solid (likely off-white to yellow)[3]
Solubility Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform.[3]
Stability Stable under normal conditions, but may be sensitive to light and heat due to the presence of the iodine atom.[3]

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway start 2,5-Dichloropyridine step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2,5-Dichloro-3-nitropyridine step1->intermediate1 step2 Methoxylation (NaOMe, MeOH) intermediate1->step2 intermediate2 2-Chloro-5-methoxy-3-nitropyridine step2->intermediate2 step3 Reduction (e.g., Fe, NH₄Cl) intermediate2->step3 intermediate3 5-Chloro-3-methoxy-2-aminopyridine step3->intermediate3 step4 Sandmeyer Reaction (NaNO₂, KI) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,5-Dichloropyridine

  • Reaction: 2,5-Dichloropyridine is nitrated to introduce a nitro group at the 3-position.

  • Procedure: To a stirred mixture of concentrated sulfuric acid, 2,5-dichloropyridine is added portion-wise at a controlled temperature. A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is then added dropwise, maintaining a low temperature. The reaction mixture is then gently heated to drive the reaction to completion. After cooling, the mixture is poured onto ice, and the precipitated product, 2,5-dichloro-3-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation)

  • Reaction: The more activated chlorine at the 2-position of 2,5-dichloro-3-nitropyridine is selectively displaced by a methoxy group.

  • Procedure: 2,5-Dichloro-3-nitropyridine is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-chloro-5-methoxy-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Reaction: The nitro group is reduced to an amino group.

  • Procedure: To a solution of 2-chloro-5-methoxy-3-nitropyridine in a suitable solvent (e.g., ethanol/water), iron powder and ammonium chloride are added. The mixture is heated at reflux with vigorous stirring. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to yield 5-chloro-3-methoxy-2-aminopyridine.

Step 4: Sandmeyer-type Iodination

  • Reaction: The amino group is converted to an iodo group via a diazonium salt intermediate.

  • Procedure: 5-Chloro-3-methoxy-2-aminopyridine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is extracted with an organic solvent, and the organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.

Reactivity and Functionalization

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the weakest, making the 6-position the most reactive site for palladium-catalyzed cross-coupling reactions. The two chlorine atoms exhibit lower reactivity, with the chlorine at the 2-position generally being more susceptible to nucleophilic aromatic substitution than the one at the 5-position due to the electronic influence of the pyridine nitrogen.

Selective Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to selectively couple a boronic acid at the 6-position.

Suzuki-Miyaura Coupling start This compound reagents R-B(OH)₂ Pd catalyst, Base start->reagents product 2,5-Dichloro-6-aryl/alkyl-3-methoxypyridine reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling at the 6-position.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing a wide range of amino groups that can serve as key pharmacophores. Similar to the Suzuki coupling, the initial amination is expected to occur selectively at the 6-position.

Buchwald-Hartwig Amination start This compound reagents R₂NH Pd catalyst, Base start->reagents product 2,5-Dichloro-6-amino-3-methoxypyridine reagents->product

Caption: General scheme for the Buchwald-Hartwig amination at the 6-position.

Subsequent functionalization of the chlorine atoms can be achieved under more forcing reaction conditions, allowing for the synthesis of trisubstituted pyridine derivatives.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,5-dichloropyridine scaffold is a common feature in many kinase inhibitors.[1][4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively bind to the ATP-binding site of a specific kinase, it is possible to inhibit its activity and thereby block the downstream signaling pathways that promote disease progression.

Targeting the Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that are involved in a wide range of cellular processes, including proliferation, survival, and migration. Overexpression or constitutive activation of Src kinases is frequently observed in various cancers, making them an attractive target for cancer therapy.

Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Cell Migration & Invasion Src->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the potential point of intervention for inhibitors derived from this compound.

Derivatives of this compound can be synthesized to act as potent and selective inhibitors of Src kinase. The various substituents can be tailored to optimize binding affinity and selectivity for the target kinase. For example, a Suzuki coupling at the 6-position could introduce a bulky hydrophobic group to occupy a specific pocket in the ATP-binding site, while a Buchwald-Hartwig amination at one of the chloro positions could introduce a hydrogen bond donor/acceptor to interact with key residues in the hinge region of the kinase.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: May cause skin and eye irritation.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Avoid inhalation of dust and contact with skin and eyes.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique pattern of substitution allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. Its potential as a scaffold for the development of kinase inhibitors, such as those targeting the Src signaling pathway, makes it a compound of significant interest for researchers in drug discovery and development. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for the effective utilization of this promising chemical intermediate.

References

  • Roskoski R Jr. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacol Res. 2015;94:9-25.
  • Lowell CA. Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harb Perspect Biol. 2011;3(3):a002352.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Accessed January 20, 2026. [Link]

  • Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. PubMed. Accessed January 20, 2026. [Link]

  • 2,5-Diiodo-3-Methoxypyridine. Pipzine Chemicals. Accessed January 20, 2026. [Link]

  • US Patent 7,256,295 B2, Process for producing 2,3-diamino-6-methoxypyridine.
  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Selective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Accessed January 20, 2026. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). Accessed January 20, 2026. [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications. Accessed January 20, 2026. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Accessed January 20, 2026. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Accessed January 20, 2026. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Accessed January 20, 2026. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Accessed January 20, 2026. [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. ScienceDirect. Accessed January 20, 2026. [Link]

  • Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction... ResearchGate. Accessed January 20, 2026. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. PMC. Accessed January 20, 2026. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Accessed January 20, 2026. [Link]

Sources

A Technical Guide to 2,5-Dichloro-6-iodo-3-methoxypyridine: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the field of oncology.[1][2] The precise arrangement of substituents on the pyridine ring is critical for modulating a molecule's biological activity, selectivity, and pharmacokinetic properties. 2,5-Dichloro-6-iodo-3-methoxypyridine emerges as a highly valuable, pre-functionalized building block designed for the strategic and regioselective synthesis of complex, polysubstituted pyridines. Its unique arrangement of three distinct halogen atoms, each with differential reactivity, allows for a programmed, sequential introduction of diverse chemical moieties.

This guide provides an in-depth analysis of the physicochemical properties, synthetic applications, and handling considerations for this compound, positioning it as a key intermediate for researchers in drug discovery and process development.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₄Cl₂INO
Molecular Weight 303.91 g/mol [3]
CAS Number 1261365-95-0
Appearance Solid (form)
InChI Key RFPDOODXKOKABD-UHFFFAOYSA-N
SMILES COc1cc(Cl)c(I)nc1Cl
Predicted Spectroscopic Characteristics

While specific, experimentally-derived spectroscopic data for this compound is not widely published, its structure allows for the prediction of key features in its NMR and Mass Spectra.

  • ¹H NMR: A single aromatic proton would be expected, appearing as a singlet. Its chemical shift would be influenced by the surrounding electron-withdrawing halogens and the electron-donating methoxy group. A singlet corresponding to the three protons of the methoxy group would also be present, likely in the range of 3.8-4.2 ppm.

  • ¹³C NMR: Six distinct signals for the pyridine ring carbons and one for the methoxy carbon are expected. The carbons bonded to the halogens (C2, C5, C6) and the oxygen (C3) would show characteristic shifts.

  • Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and one iodine atom (¹²⁷I).[4][5] This would result in a complex cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, providing a clear signature for the compound's elemental composition.[6]

Core Directive: Regioselective Synthesis via Orthogonal Cross-Coupling

The primary utility of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy (I > Cl) is the cornerstone of its synthetic value, enabling chemists to perform sequential, site-selective modifications.

The C-I bond at the 6-position is the most reactive site, readily undergoing oxidative addition to a Pd(0) catalyst under mild conditions. This allows for selective functionalization at this position while leaving the two C-Cl bonds intact for subsequent transformations under more forcing conditions.

G cluster_0 Synthetic Strategy A This compound B Step 1: C-I Bond Functionalization (e.g., Suzuki, Sonogashira) A->B Mild Conditions C 2,5-Dichloro-3-methoxy-6-(R1)-pyridine B->C D Step 2: C-Cl Bond Functionalization (e.g., Buchwald-Hartwig, Suzuki) C->D Forcing Conditions E Polysubstituted Pyridine Core D->E

Caption: Sequential cross-coupling workflow for this compound.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol describes a typical procedure for the selective introduction of an aryl group at the C-6 iodo position, a common step in the synthesis of biaryl compounds.

Objective: To synthesize 2,5-dichloro-6-phenyl-3-methoxypyridine.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the dioxane solvent.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed dioxane/water solvent mixture to the flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Catalyst System: The use of a Buchwald ligand like SPhos with Pd(OAc)₂ often improves reaction efficiency and yields for challenging substrates like electron-deficient heteroaryl halides.[7]

  • Base and Solvent: K₃PO₄ is an effective base for Suzuki couplings, and the dioxane/water solvent system is commonly used to ensure solubility of both organic and inorganic reagents.

Experimental Protocol 2: Sonogashira Coupling at the C-6 Position

This protocol outlines the introduction of an alkyne moiety at the C-6 position, a key transformation for creating rigid scaffolds or intermediates for further cyclization reactions.

Objective: To synthesize 2,5-dichloro-6-(phenylethynyl)-3-methoxypyridine.

Materials:

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous, degassed THF and triethylamine. Stir for 5 minutes. Then, add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Causality of Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the transmetalation step with the alkyne.

  • Base: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent in some cases.

Application in Drug Discovery: A Synthetic Route to Kinase Inhibitors

The substituted pyridine core is a privileged structure in the design of kinase inhibitors, which often function by interacting with the ATP-binding site of the enzyme.[1][8] this compound provides an ideal starting point for building molecules that target these enzymes. The following hypothetical workflow illustrates how this building block could be used to synthesize a scaffold relevant to kinase inhibitor development.

G cluster_1 Illustrative Kinase Inhibitor Synthesis Start 2,5-Dichloro-6-iodo- 3-methoxypyridine Step1 Suzuki Coupling (Arylboronic Acid) Start->Step1 Intermediate1 Intermediate A (Biaryl Pyridine) Step1->Intermediate1 C6-Arylation Step2 Buchwald-Hartwig Amination (Primary Amine R-NH2) Intermediate1->Step2 Intermediate2 Intermediate B (Aminated Pyridine) Step2->Intermediate2 C2-Amination Step3 Final Modification / Deprotection Intermediate2->Step3 Final Kinase Inhibitor Scaffold Step3->Final

Caption: A plausible synthetic pathway to a kinase inhibitor scaffold.

This sequence leverages the regioselectivity of the starting material. First, a Suzuki coupling at the C-6 position installs a necessary aryl group. Subsequently, a Buchwald-Hartwig amination at one of the more resilient chloro positions (e.g., C-2) introduces a key hydrogen-bonding amine moiety, a common feature for hinge-binding in kinases.[9] The remaining chloro and methoxy groups offer further points for diversification or can be part of the final pharmacophore.

Safety and Handling

As with all halogenated heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a powerful and versatile chemical intermediate that offers a strategic advantage in the synthesis of complex, polysubstituted pyridines. Its well-defined hierarchy of halogen reactivity enables chemists to execute programmed, regioselective cross-coupling reactions, providing a streamlined pathway to novel molecular architectures. For researchers in drug discovery and development, this building block represents an efficient starting point for creating libraries of compounds targeting a wide range of biological targets, most notably protein kinases. A thorough understanding of its properties, reactivity, and handling requirements will unlock its full potential in advancing chemical synthesis and medicinal chemistry programs.

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Available at: [Link]

  • 2,5-Diiodo-3-Methoxypyridine. Pipzine Chemicals. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. Sci-Hub. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2014). National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1968). ACS Publications. Available at: [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. Pearson+. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]Carbon Atom Insertion. (2025). American Chemical Society. Available at: [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Chemical intermediates and methods for their preparation. Google Patents.
  • 2,5-Dichloro-4-iodo-3-methoxypyridine. Amerigo Scientific. Available at: [Link]

  • Preparation of isomer-free 2,5-dichloro-pyridine. Google Patents.
  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). National Center for Biotechnology Information. Available at: [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2021). MDPI. Available at: [Link]

  • Simple preparation method of 2, 5-dichloropyridine. Google Patents.
  • Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. (2016). ResearchGate. Available at: [Link]

  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.
  • Origin of the regioselective reduction of chlorins. (2015). PubMed. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Available at: [Link]

Sources

Solubility profile of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2,5-Dichloro-6-iodo-3-methoxypyridine

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in various solvent systems and providing detailed protocols for its empirical determination.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its solubility. The structural features of this compound—a pyridine ring substituted with two chloro groups, an iodo group, and a methoxy group—all contribute to its solubility profile.

PropertyValueSource
Molecular Formula C₆H₄Cl₂INO[1]
Molecular Weight 303.91 g/mol
Physical Form Solid
Predicted XlogP 3.1[2]

The high degree of halogenation and the presence of a non-polar methoxy group suggest that this compound is a lipophilic compound with limited aqueous solubility. The predicted XlogP value of 3.1 further supports this hypothesis, indicating a preference for non-polar environments.[2]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound to dissolve, the energy required to break the crystal lattice forces (lattice energy) must be overcome by the energy released upon the formation of solute-solvent interactions (solvation energy).

The pyridine nitrogen atom can act as a hydrogen bond acceptor, which may contribute to its solubility in protic solvents.[3][4] However, the steric hindrance from the adjacent chloro and iodo substituents, as well as the overall lipophilicity of the molecule, are likely to diminish the impact of this interaction.

In non-polar organic solvents, van der Waals forces and dipole-dipole interactions will be the primary drivers of solvation. Given the compound's structure, it is anticipated to exhibit greater solubility in solvents such as dichloromethane, chloroform, and ethyl acetate. A related compound, 2,5-diiodo-3-methoxypyridine, is noted to be soluble in dichloromethane and chloroform.[5]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following is a robust protocol for determining the solubility of this compound in various solvents.

Protocol: Equilibrium Solubility Determination

This method involves saturating a solvent with the compound and then quantifying the dissolved concentration.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds.

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the saturated solutions by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equilib Agitate at constant temperature (24-48 hours) prep2->equilib Start Equilibration sep1 Allow to settle equilib->sep1 End Equilibration sep2 Centrifuge to pellet solid sep1->sep2 an1 Withdraw supernatant sep2->an1 Collect Sample an2 Dilute sample an1->an2 an3 Quantify by HPLC an2->an3 an4 Calculate solubility an3->an4

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • Temperature: The effect of temperature on solubility is complex and should be determined experimentally. For many organic compounds, solubility increases with temperature; however, exceptions exist.[6]

  • pH: The basicity of the pyridine nitrogen (pKa of the conjugate acid of pyridine is 5.21) suggests that the solubility of this compound may be pH-dependent.[4] In acidic aqueous solutions, the nitrogen can be protonated, forming a pyridinium salt which is expected to be more water-soluble.

  • Co-solvents: For aqueous systems, the addition of a water-miscible organic co-solvent such as ethanol or DMSO can significantly enhance the solubility of poorly soluble compounds.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is crucial to characterize the solid form used in solubility studies.

Strategies for Solubility Enhancement

For applications requiring higher concentrations of this compound in aqueous media, several formulation strategies can be employed:

  • pH Adjustment: As mentioned, lowering the pH of the aqueous solution can increase solubility by forming the more soluble pyridinium salt.

  • Use of Co-solvents: A mixture of water and a biocompatible organic solvent can be an effective approach.

  • Complexation: The use of cyclodextrins or other complexing agents can encapsulate the lipophilic molecule, increasing its apparent aqueous solubility.

  • Solid Dispersions: Formulating the compound as a solid dispersion with a hydrophilic polymer can improve its dissolution rate and solubility.

References

  • Solubility of Things. Pyridine.
  • Blotter. This compound.
  • BenchChem. improving the solubility of 4-(4-acetylphenyl)pyridine.
  • Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine.
  • Sigma-Aldrich. 2,5-Dichloro-4-iodo-3-methoxypyridine AldrichCPR.
  • chemeurope.com. Pyridine.
  • ResearchGate. The Influence of Water and Temperature on the Solubility of C60 in Pyridine Solution.
  • BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
  • Sigma-Aldrich. 2,6-Dichloro-3-methoxypyridine.
  • PubChemLite. 2,5-dichloro-4-iodo-3-methoxypyridine (C6H4Cl2INO).
  • ECHEMI. 1261365-95-0, this compound Formula.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physicochemical characterization of 2,5-dichloro-6-iodo-3-methoxypyridine, a substituted pyridine derivative of interest in medicinal and agrochemical research. A critical review of publicly available data reveals an absence of an experimentally determined melting point for this specific compound. This guide provides a comprehensive, field-proven protocol for the accurate determination of its melting point, a crucial parameter for compound identification, purity assessment, and formulation development. Furthermore, it outlines essential methodologies for the synthesis, purification, and analytical characterization of the title compound, ensuring a holistic approach to its scientific investigation.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern chemical sciences, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional structure, reactivity, and biological activity. This compound, with its unique halogenation and methoxy pattern, represents a valuable intermediate for the synthesis of novel bioactive compounds.[1]

Accurate determination of the physicochemical properties of such compounds is paramount. The melting point, in particular, is a fundamental characteristic that provides a preliminary indication of purity and is essential for quality control and regulatory submissions. An impure sample will typically exhibit a depressed and broadened melting range.

As of the latest literature review, a specific melting point for this compound has not been reported. This guide, therefore, serves as a practical manual for researchers to determine this value with high fidelity.

Physicochemical Properties: An Estimation Based on Structural Analogs

While the exact melting point of this compound is yet to be determined, an estimation can be made by examining structurally related compounds. This comparative analysis provides a probable range, which is invaluable for designing the experimental melting point determination protocol.

CompoundStructureMelting Point (°C)
2,5-Diiodo-3-methoxypyridineA pyridine ring with iodo groups at positions 2 and 5, and a methoxy group at position 3.39-41
2,5-Dichloro-3-methylpyridineA pyridine ring with chloro groups at positions 2 and 5, and a methyl group at position 3.42-45
3,5-Dichloro-2,4,6-trifluoropyridineA pyridine ring with chloro groups at positions 3 and 5, and fluoro groups at positions 2, 4, and 6.24

This table presents melting points of compounds structurally related to this compound to provide an estimated range.

The presence of multiple halogens and a methoxy group on the pyridine ring suggests that the melting point of this compound is likely to be in a similar range to these analogs. The larger iodine atom, compared to chlorine, and the overall planarity and potential for intermolecular interactions (halogen bonding) will influence the crystal lattice energy and thus the melting point.

Synthesis, Purification, and Characterization: A Prerequisite for Accurate Measurement

An accurate melting point can only be determined on a pure sample. The following section outlines a general workflow for the preparation and validation of this compound.

Synthesis Pathway

The synthesis of multi-substituted pyridines can be complex, often involving multi-step reactions. A plausible synthetic route to this compound could start from a more readily available substituted pyridine, such as 2,5-dichloropyridine or 2,5-dichloro-3-hydroxypyridine, followed by sequential halogenation and methoxylation steps. The precise conditions, including solvents, catalysts, and reaction times, would need to be optimized to achieve a good yield and purity.

Purification Protocol

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. For substituted pyridines, which are often crystalline solids, the following techniques are commonly employed:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. An alcohol/water mixture is often a good starting point for pyridine derivatives.

  • Flash Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, flash column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is a powerful purification technique.

The following diagram illustrates a general workflow for the synthesis and purification of a substituted pyridine derivative.

Synthesis_Purification_Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Reaction Crude Crude Product Synthesis->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Pure Compound Purification->Pure Characterization Characterization Pure->Characterization

Caption: General workflow for the synthesis and purification of a target compound.

Analytical Characterization

Before proceeding with melting point determination, the identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl, I) in the compound, which should match the theoretical values for the proposed structure.

Only after confirming the structure and establishing a high degree of purity (typically >98%) should the melting point determination be undertaken.

Experimental Protocol for Melting Point Determination

The following is a detailed, step-by-step protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Instrumentation and Materials
  • Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Purified this compound

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Long glass tube for packing

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum over a desiccant.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

    • To pack the sample into the sealed end of the tube, gently tap the bottom of the tube on a hard surface. A more efficient method is to drop the capillary tube, sealed-end down, through a long glass tube (approximately 1 meter) onto the benchtop. The impact will tightly pack the sample.

    • Repeat this process until the sample in the capillary tube is approximately 2-3 mm high. An appropriate sample height is crucial for an accurate melting point range.

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate to quickly approach the estimated melting point (based on the analogs, a starting point could be around 20°C).

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for observing the exact melting range.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears. This is the lower end of the melting range.

    • Continue heating slowly and record the temperature at which the last solid particle melts. This is the upper end of the melting range.

  • Data Recording and Reporting:

    • The melting point should be reported as a range, for example, "40.5 - 41.8 °C".

    • For high accuracy, perform the measurement in triplicate and report the average range.

The following diagram illustrates the key steps in the melting point determination process.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Sample into Capillary Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heating to ~20°C Below Est. MP Insert->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe and Record Range Heat_Slow->Observe Report Report Observe->Report Report as a Range

Caption: Step-by-step workflow for experimental melting point determination.

Conclusion

While a definitive melting point for this compound is not currently available in the scientific literature, this guide provides the necessary framework for its accurate and reliable determination. By following the detailed protocols for synthesis, purification, characterization, and melting point measurement, researchers can confidently establish this fundamental physicochemical property. This, in turn, will facilitate further research and development involving this promising substituted pyridine derivative.

References

  • Google Patents. (n.d.). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine.

Sources

Chemical reactivity of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of 2,5-Dichloro-6-iodo-3-methoxypyridine

Introduction: A Scaffold of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound is a prime exemplar of such a scaffold, offering a trifunctionalized pyridine core engineered for selective, sequential chemical transformations. Its utility is derived from the distinct electronic and steric environment of the pyridine ring, substituted with a methoxy group and three halogen atoms of differential reactivity. The carbon-iodine bond serves as the primary reactive site for a host of cross-coupling reactions, followed by the sterically accessible C-6 chlorine and the more hindered C-2 chlorine. This hierarchy of reactivity allows for a controlled and predictable assembly of complex, multi-substituted pyridine derivatives, which are core structures in many biologically active molecules. This guide provides an in-depth exploration of the chemical reactivity of this versatile intermediate, grounded in mechanistic principles and supported by field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to exploiting its synthetic potential.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₆H₄Cl₂INO
Molecular Weight 303.91 g/mol
Appearance Solid (likely white to off-white powder)[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform)[1]
Stability Stable under normal conditions, but sensitive to light and heat due to the presence of iodine atoms.[1]

Part 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its capacity for regioselective functionalization via palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between C-I and C-Cl bonds dictates a predictable reaction pathway. The carbon-iodine bond is substantially weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial, rate-determining step in most cross-coupling cycles. This allows for selective modification at the 6-position while leaving the two chloro-substituents intact for subsequent transformations.

The general trend for halogen reactivity in these reactions is I > Br > OTf > Cl. This predictable selectivity is the cornerstone of its application in multi-step syntheses.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[2][3] For this compound, this reaction offers a direct route to introduce aryl, heteroaryl, or vinyl substituents at the 6-position.

Causality of Component Selection:

  • Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a complex like Pd(PPh₃)₄ is used, which is reduced in situ.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are crucial.[4] They stabilize the palladium center, promote the oxidative addition step, and accelerate the rate-limiting reductive elimination to release the product.[4]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[2][3]

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Product Ar-I Pyridine-I Ar-I->Oxidative\nAddition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Activated by Base Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample ReagentsMolar Eq. / Mol%Purpose
Substrate This compound1.0Electrophilic partner
Boronic Acid/Ester Arylboronic acid, Alkyl pinacol boronic ester1.2 - 1.5Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos2-5 mol%Catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0Activates boronic acid
Solvent Dioxane/H₂O, Toluene/H₂O, DMF-Reaction medium
Temperature 80 - 110 °C-Provides activation energy

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Stir the mixture at a specified temperature (e.g., 90 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 6-substituted product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is an indispensable tool for forming C(sp²)–C(sp) bonds, linking the pyridine core to a terminal alkyne.[5] This reaction is fundamental in the synthesis of conjugated systems for materials science and as precursors for more complex heterocyclic structures in medicinal chemistry.[6][7]

Causality of Component Selection:

  • Dual Catalysis: The reaction traditionally employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[5] The palladium complex undergoes oxidative addition with the aryl iodide. The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual role: it acts as the solvent and neutralizes the HI generated during the reaction.

  • Copper-Free Systems: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free conditions have been developed.[7] These systems often require stronger bases and more specialized palladium catalysts but can provide cleaner reaction profiles.

Sonogashira_Cycle Catalytic Cycle for Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-I(L2)->Transmetalation_Pd Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation_Pd->Ar-Pd(II)-Alkyne(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Alkyne Product Reductive\nElimination->Ar-Alkyne Cu(I)I Cu(I)I Alkyne_Activation Alkyne Activation Cu(I)I->Alkyne_Activation Cu(I)-Acetylide Cu(I)-Acetylide Alkyne_Activation->Cu(I)-Acetylide Cu(I)-Acetylide->Transmetalation_Pd Transmetalates to Pd Terminal Alkyne R-C≡C-H Terminal Alkyne->Alkyne_Activation Base Amine Base Base->Alkyne_Activation Ar-I Ar-I Ar-I->Oxidative\nAddition

Caption: Dual catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Table 3: Typical Conditions for Sonogashira Coupling

ComponentExample ReagentsMolar Eq. / Mol%Purpose
Substrate This compound1.0Electrophilic partner
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene1.1 - 1.5Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₂Cl₂2-5 mol%Main catalyst
Copper(I) Co-catalyst CuI1-5 mol%Co-catalyst, activates alkyne
Base/Solvent Triethylamine (TEA), Diisopropylamine (DIPA)-Base and solvent
Temperature Room Temp. - 60 °C-Reaction condition

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed amine base (e.g., triethylamine) followed by the terminal alkyne (1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the 6-alkynylpyridine derivative.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon–nitrogen bonds, enabling the coupling of amines with aryl halides.[8] This reaction has become a cornerstone in medicinal chemistry for synthesizing the arylamine motifs prevalent in pharmaceuticals. With this compound, this reaction allows for the selective introduction of primary or secondary amines at the 6-position. Further amination at the chloro positions is possible but requires more forcing conditions, allowing for sequential functionalization.

Causality of Component Selection:

  • Ligand Choice: The choice of ligand is critical and dictates the scope of the reaction. Sterically hindered, bulky phosphine ligands (e.g., BINAP, Xantphos, Josiphos) are highly effective.[8] They facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu) is common and highly effective, but less reactive bases like Cs₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups.[9]

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine\nCoordination\n& Deprotonation Ar-Pd(II)-NR2(L2) Amido Complex Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Product Ar-I Pyridine-I Ar-I->Oxidative\nAddition HNR2 Amine HNR2->Amine\nCoordination\n& Deprotonation Base Base Base->Amine\nCoordination\n& Deprotonation Metal_Halogen_Exchange cluster_workflow Sequential Functionalization Workflow Start This compound Step1 Metal-Halogen Exchange (e.g., n-BuLi, -78°C) Start->Step1 Intermediate 6-Lithio-2,5-dichloro-3-methoxypyridine Step1->Intermediate Step2 Electrophilic Quench (e.g., DMF, CO2, R-X) Intermediate->Step2 Product 6-Substituted-2,5-dichloro-3-methoxypyridine Step2->Product

Sources

A Technical Guide to the Synthesis of 2,5-Dichloro-3-methoxypyridine: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,5-Dichloro-3-methoxypyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development.[1] Its unique substitution pattern, featuring two chlorine atoms and a methoxy group, offers multiple points for further chemical modification, making it a valuable precursor for complex molecular targets. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the chemical logic that underpins each pathway. We will explore routes commencing from pre-functionalized pyridine scaffolds, detailing the critical transformations, mechanistic considerations, and field-proven experimental protocols designed for research and development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of a multi-substituted heterocycle like 2,5-dichloro-3-methoxypyridine requires a carefully considered strategy to control regioselectivity. The placement of substituents is not trivial; the electronic interplay between the ring nitrogen, the activating methoxy group, and the deactivating chloro groups dictates the feasibility of any given transformation. Two primary retrosynthetic disconnections emerge as the most logical approaches:

  • Functionalization of a Dichlorinated Scaffold: This strategy begins with the commercially available or readily synthesized 2,5-dichloropyridine. The core challenge is the regioselective introduction of the C3-methoxy group onto a relatively deactivated ring system.

  • Functionalization of a Methoxylated Scaffold: This approach starts with 3-methoxypyridine and aims to introduce the two chlorine atoms at the C2 and C5 positions through electrophilic substitution. This route's success hinges on overcoming the complex regiochemical outcomes of chlorinating an activated pyridine ring.

The first strategy, involving the late-stage functionalization of 2,5-dichloropyridine, is generally considered more robust and controllable for achieving the desired isomer.

cluster_0 Pathway I: Functionalization of Dichloropyridine cluster_1 Pathway II: Functionalization of Methoxypyridine Target 2,5-Dichloro-3-methoxypyridine Intermediate_Nitro 2,5-Dichloro-3-nitropyridine Target->Intermediate_Nitro  SNAr (Methoxylation) Start_MP 3-Methoxypyridine Target->Start_MP  Electrophilic Dichlorination Start_DCP 2,5-Dichloropyridine Intermediate_Nitro->Start_DCP  Electrophilic Nitration

Figure 1: High-level retrosynthetic strategies for 2,5-dichloro-3-methoxypyridine.

Pathway I: Functionalization of the 2,5-Dichloropyridine Scaffold

This pathway represents the most reliable and widely employed method. It leverages a two-step sequence involving nitration followed by nucleophilic aromatic substitution (SNAr), a classic strategy for functionalizing electron-deficient aromatic systems.

Rationale and Mechanistic Insight

The logic of this approach rests on the directing effects of the substituents and the pyridine nitrogen. In 2,5-dichloropyridine, the C3 position is the most favorable site for electrophilic attack (such as nitration). While the chlorine atoms are deactivating, the ring nitrogen strongly directs incoming electrophiles to the C3 and C5 positions (meta-directing). Since C5 is already substituted, C3 becomes the primary target.

Once the strongly electron-withdrawing nitro group is installed at C3, it significantly activates the ring for nucleophilic aromatic substitution. The nitro group itself can then be displaced by a nucleophile like sodium methoxide. This displacement is highly efficient because the nitro group is an excellent leaving group and its presence helps to stabilize the negatively charged intermediate (Meisenheimer complex).

Caption: Generalized SNAr mechanism via a Meisenheimer intermediate.

Synthesis of the 2,5-Dichloropyridine Intermediate

While 2,5-dichloropyridine is often commercially available, its synthesis from basic precursors is well-documented. One effective, albeit multi-step, method involves the construction of the pyridine ring from acyclic materials. This route provides a cost-effective alternative for large-scale production.[2]

Workflow: From Acyclic Precursors to 2,5-Dichloropyridine

  • Condensation: Maleic diester is condensed with nitromethane in the presence of an organic base.

  • Hydrogenation & Cyclization: The resulting intermediate undergoes catalytic hydrogenation, which reduces the nitro group and facilitates cyclization to form 2,5-dihydroxypyridine.

  • Chlorination: The 2,5-dihydroxypyridine is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield the final 2,5-dichloropyridine.[2]

This method is advantageous due to its use of inexpensive starting materials and its avoidance of potentially hazardous diazotization reactions common in other pyridine syntheses.[2]

Experimental Protocol: Nitration and Methoxylation

The following two-step protocol describes the conversion of 2,5-dichloropyridine to the target compound.

Step 1: Synthesis of 2,5-Dichloro-3-nitropyridine

  • Materials: 2,5-Dichloropyridine, concentrated sulfuric acid (98%), fuming nitric acid (>90%).

  • Procedure:

    • To a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 2,5-dichloropyridine to concentrated sulfuric acid.

    • Maintain the temperature below 10 °C while adding fuming nitric acid dropwise over 30-45 minutes.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. The crude 2,5-dichloro-3-nitropyridine is often of sufficient purity for the next step.

Step 2: Synthesis of 2,5-Dichloro-3-methoxypyridine

  • Materials: 2,5-Dichloro-3-nitropyridine, sodium methoxide (solid or solution in methanol), anhydrous methanol.

  • Procedure:

    • Dissolve 2,5-dichloro-3-nitropyridine in anhydrous methanol in a flask equipped with a reflux condenser and nitrogen inlet.

    • Add sodium methoxide portion-wise or as a solution in methanol. An exothermic reaction may be observed.

    • Heat the mixture to reflux (approx. 65 °C) for 1-3 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Resuspend the residue in water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure 2,5-dichloro-3-methoxypyridine.

Pathway II: Electrophilic Chlorination of 3-Methoxypyridine

This pathway is conceptually more direct but presents significant regioselectivity challenges. The goal is to add two chlorine atoms specifically at the C2 and C5 positions of the 3-methoxypyridine ring.

Rationale and Selectivity Challenges

The 3-methoxy group is an activating, ortho-para directing group. In the context of the pyridine ring, it strongly activates positions C2 and C4 for electrophilic substitution. The pyridine nitrogen, being electron-withdrawing, deactivates the entire ring, particularly at the C2, C4, and C6 positions. The final regiochemical outcome is a result of this competitive interplay. Direct chlorination is likely to produce a mixture of mono-, di-, and tri-chlorinated products, with isomers such as 2-chloro-, 4-chloro-, and 2,4-dichloro-3-methoxypyridine being significant byproducts. Achieving a high yield of the desired 2,5-dichloro isomer is difficult and typically requires extensive optimization of reaction conditions and purification.

Starting MaterialKey TransformationAdvantagesDisadvantages
2,5-DichloropyridineNitration followed by SNArHigh regioselectivity; reliable and scalable; well-understood mechanism.Multi-step process; requires handling of nitrating agents.
3-MethoxypyridineDirect DichlorinationPotentially fewer steps.Poor regioselectivity; complex product mixtures; difficult purification; low yield of desired isomer.

Table 1: Comparative analysis of primary synthetic pathways.

Conclusion

For the synthesis of 2,5-dichloro-3-methoxypyridine, the selection of the starting material is critical to the success and efficiency of the process. While building the molecule via electrophilic chlorination of 3-methoxypyridine is theoretically possible, the pathway involving the nitration of 2,5-dichloropyridine followed by nucleophilic substitution of the nitro group with methoxide is demonstrably superior. This route offers excellent control over regiochemistry, proceeds with high yields, and is built upon reliable and scalable chemical transformations. For researchers and drug development professionals, leveraging the 2,5-dichloropyridine scaffold is the most authoritative and field-proven strategy for accessing this important chemical intermediate.

References

  • Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine.
  • BenchChem. A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
  • BenchChem. 2,5-Dichloro-3-methoxypyridine | CAS 1214366-19-4.
  • Google Patents. CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

Sources

Methodological & Application

Application Notes and Protocols for 2,5-Dichloro-6-iodo-3-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct intricate molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Within this context, 2,5-dichloro-6-iodo-3-methoxypyridine stands out as a highly versatile and strategically valuable building block for researchers, particularly those in drug development and materials science. Its trifunctionalized pyridine core, featuring three distinct halogen atoms, offers a platform for sequential and site-selective modifications, unlocking access to a diverse array of novel compounds.

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl. This predictable hierarchy allows for the selective functionalization of the C-6 position (iodo) under milder conditions, while the more robust C-Cl bonds at the C-2 and C-5 positions remain available for subsequent transformations under more forcing conditions. This sequential approach is a powerful strategy for the controlled elaboration of the pyridine scaffold.

This guide provides an in-depth exploration of the application of this compound in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The following sections will delve into the mechanistic underpinnings, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for the regioselective functionalization of this valuable synthetic intermediate.

Regioselectivity: The Key to Controlled Synthesis

The primary consideration when employing this compound in cross-coupling reactions is achieving the desired regioselectivity. The significant difference in bond dissociation energies between the C-I and C-Cl bonds is the principal driver for the selective reaction at the C-6 position.

Caption: Energy landscape for selective oxidative addition.

This inherent reactivity difference allows for a stepwise approach to diversification:

  • Initial Coupling at C-6: Milder reaction conditions will favor the exclusive oxidative addition of the palladium catalyst to the C-I bond, enabling the introduction of a wide range of substituents at this position.

  • Subsequent Coupling at C-2 and C-5: The resulting 6-substituted-2,5-dichloropyridine can then be subjected to a second cross-coupling reaction under more vigorous conditions (e.g., higher temperatures, stronger bases, more specialized ligands) to functionalize one or both of the chloro-positions.

This guide will focus on the initial, highly selective functionalization at the C-6 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[3] The reaction couples an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide.

Causality Behind Experimental Choices

A successful Suzuki-Miyaura coupling hinges on the careful selection of several key components:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand is more common and often more effective. The ligand stabilizes the palladium center and modulates its reactivity.

  • Ligand: For coupling with aryl chlorides, electron-rich and bulky phosphine ligands are often required to promote the more difficult oxidative addition. However, for the more reactive C-I bond in our substrate, standard ligands like triphenylphosphine (PPh₃) are often sufficient.

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and must be compatible with any sensitive functional groups on the coupling partners.

  • Solvent System: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base. This biphasic system facilitates the interaction of all components.

Experimental Protocol: Suzuki-Miyaura Coupling at the C-6 Position

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-6 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).

  • Add the palladium catalyst (0.05 mmol, 5 mol%) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

ParameterTypical Range/ValueRationale
Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. Choice depends on substrate compatibility.
Temperature 80 - 100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Solvent Toluene/EtOH/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials.

Causality Behind Experimental Choices

The Sonogashira coupling typically employs a dual-catalyst system:

  • Palladium Catalyst: As with other cross-coupling reactions, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.

  • Copper(I) Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst. The copper acetylide, formed in situ, is believed to be the active species in the transmetalation step with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: While the amine base can serve as the solvent, other organic solvents like THF or DMF can also be used, particularly if the starting materials have limited solubility in the amine.

Experimental Protocol: Sonogashira Coupling at the C-6 Position

This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine, as solvent)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed triethylamine (10 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar-Pd(II)-Alkyne Cu-Alkyne Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Ar-Pd(II)-I Ar-Pd(II)-I Ar-Pd(II)-I->Transmetalation Reductive_Elimination->Pd(0) Product (Ar-Alkyne) Alkyne-H Alkyne-H Cu-Alkyne Cu-Alkyne Alkyne-H->Cu-Alkyne + CuI, Base Cu-Alkyne->Transmetalation

Caption: Catalytic cycles in Sonogashira coupling.

ParameterTypical Range/ValueRationale
Pd Catalyst Loading 1-3 mol%High turnover numbers are common in Sonogashira reactions.
Cu(I) Co-catalyst 2-5 mol%Facilitates the crucial transmetalation step.
Base Triethylamine, DiisopropylamineActs as both a base and often the solvent.
Temperature Room Temperature to 60 °CThe reaction is often facile at or near room temperature.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by coupling an amine with an aryl halide.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig amination is highly dependent on the careful orchestration of the catalyst system and reaction conditions:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical and often dictates the success or failure of the reaction. For coupling with aryl chlorides, and even for some aryl iodides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary. These ligands promote both the oxidative addition and the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base must be made carefully to avoid side reactions with other functional groups in the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination at the C-6 Position

This protocol outlines a general procedure for the selective amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01 mmol, 1 mol%), the ligand (0.02 mmol, 2 mol%), and the base (1.5 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the mixture vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Caption: Buchwald-Hartwig Amination Workflow.

ParameterTypical Range/ValueRationale
Catalyst System Pd₂(dba)₃ / XPhos or similarBulky, electron-rich ligands are often required for C-N bond formation.
Base NaOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic base is essential for amine deprotonation.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvent to ensure stability of the catalyst and base.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that offers a gateway to a vast chemical space of highly functionalized pyridine derivatives. The predictable regioselectivity, driven by the differential reactivity of the C-I and C-Cl bonds, allows for a controlled and sequential approach to molecular diversification. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to begin exploring the synthetic potential of this compound.

It is important to note that while these protocols are based on well-established principles, optimization of reaction conditions for specific substrates is often necessary to achieve maximum yields and purity. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of cross-coupling reactions with polyhalogenated heterocycles like this compound, solidifying its role as an indispensable tool in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. PubMed. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. National Taiwan University Scholars. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2,5-Dichloro-6-iodo-3-methoxypyridine for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polyfunctionalized Pyridine Core

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance due to their prevalence in biologically active molecules and functional materials. The specific building block, 2,5-dichloro-6-iodo-3-methoxypyridine, presents a unique and powerful platform for molecular elaboration. Its polyhalogenated nature allows for sequential and site-selective functionalization, a critical attribute for building molecular complexity. The significant difference in the reactivity of its carbon-halogen bonds (C-I >> C-Br > C-Cl) makes it an ideal substrate for regioselective cross-coupling reactions.[1][2]

This document provides an in-depth guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the selective arylation or vinylation at the C6-iodo position of this versatile substrate.[3] We will explore the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, selective, and reproducible outcomes.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is not merely academic; it is essential for rational troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[3][4] The cycle is initiated by an active Pd(0) species, which orchestrates the formation of a new carbon-carbon bond.

The three key stages are:

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-iodine bond of this compound.[1][4] This is typically the rate-determining step and results in a Pd(II) intermediate. The high reactivity of the C-I bond ensures this step occurs selectively, leaving the C-Cl bonds untouched.

  • Transmetalation: In this stage, the organic moiety from the organoboron reagent (e.g., an aryl or vinyl group from a boronic acid) is transferred to the Pd(II) complex.[1][4] This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[5][6]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center (the pyridine and the newly transferred group) couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regenerated  Catalyst out3 in1 in1->OxAdd in2 in2->Transmetalation in3 out1 out2 Product Ar-R' (Product) out3->Product ArI Ar-I (Substrate) Boronic R'-B(OH)₂ + Base Experimental_Workflow start Start reagents 1. Combine Reactants (Pyridine-I, Boronic Acid, Base) start->reagents catalyst 2. Add Catalyst & Solvents reagents->catalyst degas 3. Degas Mixture (Ar or N₂) catalyst->degas react 4. Heat Reaction (e.g., 90 °C, 4-6h) degas->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Dilute (EtOAc / Water) monitor->workup extract 7. Liquid-Liquid Extraction workup->extract dry 8. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 9. Concentrate (Rotovap) dry->concentrate purify 10. Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Sources

Synthesis of substituted pyridines with 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Synthesis of Substituted Pyridines Utilizing 2,5-Dichloro-6-iodo-3-methoxypyridine

Authored by: A Senior Application Scientist

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make it a privileged heterocycle in drug design.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of complex substituted pyridines using this compound as a versatile starting material. We delve into the strategic exploitation of its differentially halogenated sites through palladium-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for library development.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Building Block

The synthesis of highly substituted pyridines with precise regiochemical control is a significant challenge in organic chemistry.[5][6] The starting material, this compound, offers a powerful solution. The key to its utility lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions.

The reactivity of carbon-halogen bonds towards the crucial oxidative addition step in a Pd(0) catalytic cycle follows a well-established trend: C-I > C-Br > C-Cl . This reactivity gradient allows for the selective functionalization of the C-I bond at the 6-position under mild conditions, while leaving the more robust C-Cl bonds at the 2- and 5-positions untouched. This inherent selectivity enables a sequential or programmed approach to synthesis, allowing for the introduction of three different points of diversity from a single, common core.

This guide will focus on the primary, selective functionalization at the C6-iodo position via three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Stille couplings.

G cluster_0 Reactivity Gradient cluster_1 Synthetic Strategy C-I C-I C-Br C-Br C-I->C-Br > C-Cl C-Cl C-Br->C-Cl >> Start This compound Step1 Selective Reaction at C-I Bond Start->Step1 Intermediate 6-Substituted-2,5-dichloro- 3-methoxypyridine Step1->Intermediate Step2 Further Functionalization at C-Cl Bonds Intermediate->Step2 Product Diverse Library of Trisubstituted Pyridines Step2->Product

Figure 1: Conceptual workflow leveraging halogen reactivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[7][8] Its operational simplicity, commercial availability of reagents, and tolerance of a broad range of functional groups make it a first-choice reaction for library synthesis.

Mechanistic Rationale

The reaction proceeds via a well-understood catalytic cycle. The choice of catalyst, ligand, and base is critical. The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in activating the organoboron species to facilitate the transmetalation step.[8] Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[9] However, for the highly reactive C-I bond, a standard catalyst like Pd(PPh₃)₄ is often sufficient.

G Pd0 Pd(0)L₂ (Active Catalyst) OxyAdd Oxidative Addition Pd0->OxyAdd PdII_Complex R¹-Pd(II)L₂-I OxyAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupled R¹-Pd(II)L₂-R² Transmetal->PdII_Coupled ReductElim Reductive Elimination PdII_Coupled->ReductElim ReductElim->Pd0 Regenerates Catalyst Product Ar-R² ReductElim->Product ArI Ar-I ArI->OxyAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes a general procedure for coupling an arylboronic acid with this compound.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound321.891.01.0
Arylboronic Acid-1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane---
Water---

Step-by-Step Procedure

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio, e.g., 8 mL Dioxane, 2 mL Water) via syringe. The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes prior to addition.

  • Reaction: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-2,5-dichloro-3-methoxypyridine.

Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10] This reaction is invaluable in medicinal chemistry for creating rigid linkers, accessing further synthetic handles, and synthesizing natural products.[11][12] The classic Sonogashira reaction employs a dual-catalyst system of palladium and a copper(I) salt (typically CuI).

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[10] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step. Undesirable alkyne homocoupling (Glaser coupling) is a common side reaction that can be minimized by maintaining strictly anaerobic conditions.[13]

Protocol: Selective Sonogashira Coupling at the C6-Position

This protocol provides a general method for the copper-cocatalyzed Sonogashira coupling.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound321.891.01.0
Terminal Alkyne-1.31.3
Dichlorobis(triphenylphosphine)palladium(II)701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA) or Diisopropylamine (DIPA)--Solvent/Base
Tetrahydrofuran (THF)--Co-solvent

Step-by-Step Procedure

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq), and Copper(I) Iodide (CuI, 0.06 eq).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent/Base Addition: Add anhydrous, degassed THF (5 mL) and Triethylamine (5 mL). The amine serves as both the base and a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.3 eq) dropwise via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

G Experimental Workflow for Cross-Coupling A 1. Reagent Setup (Halopyridine, Coupling Partner, Base, Catalyst) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Heat to Reaction Temperature (e.g., 25-100 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Aqueous Workup (Quench, Extract, Wash) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 3: A typical experimental workflow for palladium-catalyzed reactions.

Stille Coupling: A Broadly Tolerant C-C Bond Formation

The Stille reaction couples an organotin reagent (organostannane) with an organic halide and is renowned for its exceptional tolerance of a wide array of sensitive functional groups.[14][15] While the toxicity of organotin reagents is a concern requiring careful handling, the reaction's reliability makes it a valuable tool. The non-basic reaction conditions are a key advantage when working with base-sensitive substrates.

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the organostannane to the palladium(II) center.[14][16] Typically, only one of the four groups on the tin reagent is transferred (the "transferable" group, e.g., vinyl, aryl, alkyne), while the others (often butyl groups) are considered "non-transferable".

Protocol: Selective Stille Coupling at the C6-Position

This protocol outlines a general procedure using a common catalyst system.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound321.891.01.0
Organostannane (R-SnBu₃)-1.11.1
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Anhydrous, Degassed Toluene or DMF--Solvent

Step-by-Step Procedure

  • Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous, degassed toluene (10 mL).

  • Inert Atmosphere: Establish an inert atmosphere (Argon or Nitrogen).

  • Catalyst & Reagent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) followed by the organostannane reagent (1.1 eq) via syringe.

  • Reaction: Heat the mixture to 90-110 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. To remove tin byproducts, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). Stir this biphasic mixture vigorously for 1 hour. This causes the tin halides to precipitate as insoluble solids.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the filtrate layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Table of Comparative Conditions for C-I Functionalization

Reaction TypeTypical Catalyst (mol%)Base/AdditiveSolvent SystemTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%)K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O80 - 100
Sonogashira PdCl₂(PPh₃)₂ (2-5%), CuI (4-10%)TEA, DIPATHF, DMF25 - 60
Stille Pd(PPh₃)₄ (2-5%) or Pd₂(dba)₃/AsPh₃None (or LiCl additive)Toluene, DMF, Dioxane90 - 110

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The pronounced difference in halogen reactivity enables a robust and predictable strategy for selective functionalization. By first employing mild cross-coupling conditions—such as the Suzuki, Sonogashira, or Stille reactions detailed herein—researchers can readily modify the 6-position. The resulting 6-substituted-2,5-dichloropyridine intermediates are themselves valuable platforms for subsequent diversification at the less reactive chloro positions, paving the way for the rapid generation of molecular libraries crucial for advancing drug discovery programs.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
  • Abu-Taweel, G. M., et al. (2022).
  • Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Belnome, F., et al. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • Google Patents. (n.d.). US4435573A - Process for the preparation of substituted pyridines.
  • Kantam, M. L., et al. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • de Souza, R. O. M. A., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH Public Access.
  • Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine. Pipzine Chemicals.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • BenchChem. (2025). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
  • Espinet, P., & Echavarren, A. M. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor.
  • Wang, I-J., & Wen, Y-S. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
  • Thomas, S. J., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole. BenchChem.
  • Gaglione, M. M., et al. (2022).
  • ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Ostapkovych, O., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

Sources

The Strategic Utility of 2,5-Dichloro-6-iodo-3-methoxypyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products. Its unique electronic properties and ability to engage in hydrogen bonding have made it an invaluable component in the design of therapeutic agents. Within the vast landscape of functionalized pyridines, 2,5-dichloro-6-iodo-3-methoxypyridine emerges as a highly versatile, albeit specialized, building block. The strategic arrangement of three distinct halogen atoms—each with differential reactivity—and a methoxy group provides a powerful tool for the regioselective construction of complex, multi-substituted pyridine derivatives. This guide offers an in-depth exploration of the applications of this compound, focusing on its synthetic utility in the generation of novel compounds with therapeutic potential, particularly in the realm of kinase inhibition for oncology.

The Principle of Regioselective Functionalization

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This reactivity trend is governed by the strength of the carbon-halogen bond, which generally follows the order C-I < C-Br < C-Cl. Consequently, the C-I bond at the 6-position is the most labile and will preferentially undergo oxidative addition to a palladium(0) catalyst under milder conditions. This allows for a stepwise and controlled functionalization of the pyridine ring, a crucial strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.

A typical synthetic workflow leverages this reactivity difference to first introduce a substituent at the C6 position via reactions like Suzuki-Miyaura or Sonogashira coupling, leaving the two chloro groups at the C2 and C5 positions untouched for subsequent modifications under more forcing conditions.

G start This compound step1 Selective C6 Functionalization (e.g., Suzuki, Sonogashira) start->step1 intermediate 2,5-Dichloro-3-methoxy-6-substituted-pyridine step1->intermediate step2 C2/C5 Functionalization (e.g., Buchwald-Hartwig, SNAr) intermediate->step2 product Di- or Tri-substituted Pyridine Derivative step2->product

Caption: Sequential functionalization workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of modern drug discovery.[1] Substituted pyridines are a common core scaffold in many kinase inhibitors, as they can mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase active site.

While a specific, named clinical candidate originating directly from this compound is not prominently featured in publicly available literature, its structural motifs are highly relevant to the synthesis of potent kinase inhibitors. The 2,5,6-trisubstituted 3-methoxypyridine core allows for the precise positioning of various functional groups to optimize binding affinity and selectivity for a target kinase.

For instance, the synthesis of substituted pyrimidine kinase inhibitors often involves the coupling of a halogenated pyridine or pyrimidine with various amines and aryl groups.[2][3] The workflow for functionalizing this compound is directly applicable to the construction of libraries of potential kinase inhibitors for high-throughput screening.

Experimental Protocols

The following protocols are generalized procedures for the regioselective functionalization of this compound. Optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid at the C6-iodo position, which is the most reactive site.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water mixture (4:1, degassed)

  • Schlenk flask or microwave reactor vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Add the degassed toluene/water mixture (10 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,5-dichloro-6-aryl-3-methoxypyridine product.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) active species.

  • Base: Potassium carbonate is required for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium catalyst.

  • Temperature: Elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reagents: - this compound - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ prep2 Add Degassed Solvent prep1->prep2 react1 Heat to 90 °C under Inert Atmosphere prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and Dilute with Ethyl Acetate react2->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry, Concentrate, and Purify workup2->workup3

Caption: Experimental workflow for Suzuki-Miyaura coupling at the C6-position.

Protocol 2: Regioselective Sonogashira Coupling at the C6-Position

This protocol details the introduction of an alkyne moiety at the C6 position, a valuable transformation for generating further molecular diversity.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Add the amine base (2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,5-dichloro-6-alkynyl-3-methoxypyridine product.

Causality behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction traditionally employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][5]

  • Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the reagents.

Data Presentation

The following table summarizes the expected regioselectivity and typical reaction types for the functionalization of this compound.

PositionHalogenRelative ReactivityTypical Cross-Coupling Reactions
C6IodoHighestSuzuki-Miyaura, Sonogashira, Stille, Heck
C2ChloroIntermediateSuzuki-Miyaura, Buchwald-Hartwig Amination (more forcing conditions)
C5ChloroLowestSuzuki-Miyaura, Buchwald-Hartwig Amination (most forcing conditions)

Conclusion

This compound is a strategically designed building block that offers a predictable and sequential pathway for the synthesis of highly substituted pyridine derivatives. Its utility in medicinal chemistry, particularly for the generation of kinase inhibitor libraries, is significant. The ability to control the introduction of various substituents at the C6, C2, and C5 positions allows for a thorough exploration of the chemical space around the pyridine core, which is essential for the optimization of lead compounds in drug discovery. The protocols provided herein serve as a robust starting point for researchers and scientists to harness the synthetic potential of this versatile intermediate.

References

  • WO2007109783A3, "Substituted pyrimidine kinase inhibitors," Google P
  • WO2007025540A3, "Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments," Google P
  • Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal, [Link].

  • Wikipedia, "Sonogashira coupling," Wikipedia, [Link].

  • EP0795556A1, "4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors," Google P
  • WO2018071447A1, "Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors," Google P
  • UPCommons, "European Journal of Medicinal Chemistry," UPCommons, [Link].

  • PubMed, "Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets," PubMed, [Link].

Sources

The Versatile Building Block: Application Notes for 2,5-Dichloro-6-iodo-3-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Agrochemicals

The relentless demand for novel crop protection agents with improved efficacy, selectivity, and environmental profiles has driven the exploration of unique chemical scaffolds. Among these, the substituted pyridine core has emerged as a cornerstone in the design of modern herbicides, fungicides, and insecticides.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 2,5-dichloro-6-iodo-3-methoxypyridine . Its distinct substitution pattern, featuring three different halogen atoms and a methoxy group, offers a powerful platform for controlled, regioselective functionalization, enabling the synthesis of diverse and complex agrochemical candidates.

The strategic placement of chloro, iodo, and methoxy substituents on the pyridine ring allows for a hierarchical approach to molecular elaboration. The highly reactive carbon-iodine bond serves as a primary handle for initial cross-coupling reactions, while the more robust carbon-chlorine bonds can be addressed in subsequent steps under different reaction conditions. This inherent reactivity differential is the key to unlocking the synthetic potential of this versatile intermediate. This document provides detailed application notes and protocols for leveraging this compound in the synthesis of next-generation agrochemicals.

Chemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C₆H₄Cl₂INO
Molecular Weight 303.91 g/mol
Appearance Solid-
Reactivity The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bonds. The electron-donating methoxy group can influence the reactivity of the adjacent halogen atoms.[2]

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its utility as a building block. This allows for selective functionalization at the 6-position via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, while leaving the 2- and 5-positions available for further diversification.[2]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they are particularly well-suited for the functionalization of this compound. The following sections provide detailed protocols and mechanistic insights for key transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction proceeds with high regioselectivity at the 6-position.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C-6 Position

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the bulk of the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2,5-dichloro-3-methoxypyridine product.

Causality and Expertise: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the sterically hindered and electron-rich pyridine ring. Potassium phosphate is a moderately strong base that is generally well-tolerated by many functional groups. The use of a dioxane/water solvent system aids in the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic Acid - Base (K3PO4) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System: - Pd(OAc)2 - SPhos Ligand catalyst->setup solvent Solvent: - 1,4-Dioxane/Water solvent->setup heating Heating (80-100 °C) setup->heating workup Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 6-Aryl-2,5-dichloro- 3-methoxypyridine purification->product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of great importance for the synthesis of various agrochemicals.[4]

Protocol: Regioselective Sonogashira Coupling at the C-6 Position

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous and degassed THF to the flask.

  • Add triethylamine, followed by the terminal alkyne, via syringe.

  • Stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to afford the 6-alkynyl-2,5-dichloro-3-methoxypyridine.

Expert Insights: The copper(I) iodide co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Triethylamine acts as both a base and a solvent. The reaction is often sensitive to oxygen, so maintaining an inert atmosphere is critical for achieving high yields.

Sonogashira_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-I(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation pd_alkynyl_complex Ar-Pd(II)-C≡C-R(L2) transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-R reductive_elimination->product

Simplified Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] This reaction is particularly useful for introducing nitrogen-containing moieties, which are prevalent in many biologically active agrochemicals.

Protocol: Regioselective Buchwald-Hartwig Amination at the C-6 Position

This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add this compound, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale and Considerations: The use of a strong, non-nucleophilic base like sodium tert-butoxide is common in Buchwald-Hartwig aminations to deprotonate the amine or the palladium-amine complex.[6] The choice of a bulky, electron-rich ligand like XPhos is critical for facilitating both the oxidative addition and the reductive elimination steps.[7]

Application in Agrochemical Discovery

The functionalized pyridine derivatives accessible from this compound are valuable precursors for a wide range of agrochemicals.

Herbicides

The pyridine ring is a key component of many commercial herbicides. For instance, the herbicide picloram, a chlorinated pyridinecarboxylic acid, is used for the control of broad-leaved weeds.[8][9] The 2,5-dichloro-3-methoxypyridine scaffold can be used to synthesize novel pyridyl ethers and other derivatives with potential herbicidal activity. The introduction of different substituents at the 6-position can modulate the herbicidal spectrum and potency.

Fungicides

Dichloropyridine scaffolds are present in a number of fungicidal compounds.[10] The ability to introduce diverse functionalities at the 6-position of this compound allows for the exploration of new chemical space in the search for potent fungicides. For example, the introduction of azole or strobilurin-like fragments could lead to compounds with novel modes of action.

Insecticides

The pyridine framework is a central feature of neonicotinoid insecticides.[1] The insecticide Pyridalyl, which contains a dichlorophenyl ether linked to a pyridyloxy propyl chain, demonstrates the utility of substituted pyridines in insect control.[11][12][13] By utilizing this compound, novel insecticides with tailored properties can be developed. The methoxy group and the remaining chlorine atoms provide further opportunities for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its unique pattern of halogenation allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this privileged scaffold in the quest for the next generation of crop protection solutions.

References

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • AERU. (n.d.). Pyridalyl (Ref: S-1812). University of Hertfordshire. Retrieved from [Link]

  • Sakamoto, N., et al. (2004). The discovery of pyridalyl: a novel insecticidal agent for controlling lepidopterous pests. Pest Management Science, 60(1), 25-34.
  • National Center for Biotechnology Information. (n.d.). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 433.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Picloram. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon (FR)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridalyl: A novel insecticidal agent for controlling lepidopterous pests. Retrieved from [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10903.
  • Li, G., & Huang, X. (2018). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 6, 573.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Isayama, S., et al. (2005). Pyridalyl: A Novel Compound with Excellent Insecticidal Activity, High Selectivity, and Unique Mode of Action. Archives of Insect Biochemistry and Physiology, 58(4), 226-237.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone.
  • Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridalyl, a novel insecticide: Potency and insecticidal selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Simple preparation method of 2, 5-dichloropyridine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Picloram. Retrieved from [Link]

  • Government of Canada. (n.d.). PICLORAM HERBICIDE. Retrieved from [Link]

  • MDPI. (2025, July 5). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 30(13), 5432.
  • Tan, K. L. (2018). Selective halogenation of pyridines and diazines via unconventional intermediates (Doctoral dissertation, University of California, Berkeley).
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... Retrieved from [Link]

  • Chen, Y., et al. (2024).
  • MDPI. (n.d.). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Retrieved from [Link]

  • Kubota, K., Takahashi, M., Puccetti, F., & Ito, H. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 27(22), 5691–5696.
  • Google Patents. (n.d.). Process for producing 2-chloro-5-trichloromethyl pyridine.
  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of novel benzoxazole/chromene-phthalide scaffolds hybrids as potential natural products-based fungicide. Retrieved from [Link]

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from [Link]

  • Palani, V., & Perea, M. A. (2019). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 21(15), 6037–6041.
  • MDPI. (2022, September 28). Efficacy of Plant-Derived Fungicides at Inhibiting Batrachochytrium salamandrivorans Growth. Journal of Fungi, 8(10), 1029.
  • National Center for Biotechnology Information. (2022, May 20). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols for 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

2,5-Dichloro-6-iodo-3-methoxypyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the strategic placement of three distinct halogen atoms on the pyridine core, each offering a unique handle for selective chemical modification. The pyridine ring itself is a common motif in numerous approved drugs, and the specific substitution pattern of this compound allows for precise control over the introduction of molecular complexity.

The key to its versatility lies in the differential reactivity of its C-Halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to a Pd(0) catalyst, followed by the carbon-chlorine bonds. This reactivity gradient enables chemists to perform sequential, site-selective functionalization, building complex architectures in a controlled manner. These application notes provide a comprehensive guide to the standard reaction conditions for this valuable intermediate, focusing on the most prevalent and powerful synthetic transformations.

I. Regioselectivity in Palladium-Catalyzed Cross-Coupling

The primary synthetic value of this compound is realized through palladium-catalyzed cross-coupling reactions. The predictable regioselectivity allows for the initial functionalization at the C6-iodo position while leaving the two chloro-substituents intact for subsequent transformations.

G cluster_0 Sequential Functionalization Strategy Start This compound Step1 Pd-Catalyzed Coupling 1 (e.g., Suzuki, Sonogashira) Selective at C6-Iodo position Start->Step1 High Reactivity Intermediate 6-Substituted-2,5-dichloro-3-methoxypyridine Step1->Intermediate Step2 Pd-Catalyzed Coupling 2 (e.g., Buchwald-Hartwig) Selective at C2-Chloro position Intermediate->Step2 Moderate Reactivity Product 2,6-Disubstituted-5-chloro-3-methoxypyridine Step2->Product

Caption: Logical workflow for sequential cross-coupling reactions.

II. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction proceeds with high selectivity at the C6-iodo position under standard conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[2]

Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl iodides, which serve as an excellent starting point for this specific substrate.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-901285-95A common and reliable catalyst system.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-1290-99Buchwald ligands often improve yields for challenging substrates.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-1688-96Effective for a broad range of substrates.
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the C6-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask or Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-I Pd(0)L₂ Pd0->OxAdd:f1 PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Rate-determining step Transmetal Transmetalation R-B(OH)₂ + Base Ar-Pd(II)-I(L₂) PdII->Transmetal:f1 PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Product RedElim->Product Forms Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[1]

III. Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is exceptionally useful for introducing rigid, linear alkyne linkers into molecular scaffolds, a common strategy in drug development and materials science.[4] As with the Suzuki coupling, the reaction occurs selectively at the C6-iodo position. Copper-free conditions have also been developed to avoid issues with alkyne homocoupling.[4]

Representative Reaction Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂ (1-2)CuI (1-2)TEA (2-3)THF or DMF25-602-680-95Classic Sonogashira conditions.[5]
Pd(PPh₃)₄ (2-4)CuI (2-4)Piperidine (2)Toluene60-804-885-98Often used for less reactive substrates.
[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSO251-3>90Modern, air-stable precatalyst for copper-free conditions.[4]

TEA: Triethylamine, THF: Tetrahydrofuran, DMF: Dimethylformamide, TMP: 2,2,6,6-Tetramethylpiperidine, DMSO: Dimethyl sulfoxide.

Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (2 mol%)

  • Triethylamine (TEA, 3.0 equiv)

  • Degassed THF

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

IV. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[6] This transformation is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The reaction can be selectively performed at the C6-iodo position or, under more forcing conditions, at the C2-chloro position after the C6 site has been functionalized. The choice of ligand is critical and often dictates the scope and efficiency of the reaction.[7]

Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-Bu (1.5)Toluene80-10012-2475-90First-generation conditions, effective for many substrates.[6]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane100-1108-1880-95A versatile system with good functional group tolerance.[8]
[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)K₃PO₄ (2)t-BuOH/H₂O804-12>90Allows for reactions in aqueous media.[9]
Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of the C6-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Glovebox Setup: Inside a glovebox, add NaOt-Bu, the palladium precatalyst, and the ligand to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed toluene.

  • Reaction: Seal the tube, remove it from the glovebox, and heat with stirring in an oil bath at 100 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

V. Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant for the iodo-position, the chloro-substituents can undergo nucleophilic aromatic substitution (SNAr). The C2-chloro position is more activated towards SNAr than the C5-chloro position due to the electron-withdrawing effect of the adjacent ring nitrogen. This provides an orthogonal strategy for functionalization, often under thermal conditions without a metal catalyst.

Protocol: SNAr with an Alkoxide

Materials:

  • 6-Substituted-2,5-dichloro-3-methoxypyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Anhydrous Methanol (MeOH) or DMF

Procedure:

  • Reaction Setup: Dissolve the substituted dichloropyridine in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-16 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Dry and concentrate the organic phase, then purify by chromatography.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chondroudis, K. et al. Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]

  • The Royal Society of Chemistry. A BODIPY-functionalized PdII Photoredox Catalyst for Sonogashira C-C Cross-coupling Reactions. [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Google Patents. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • European Patent Office. EP 0226558 A2 - Chemical intermediates and methods for their preparation. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • Google Patents. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • MDPI. Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. [Link]

  • ACS Publications. Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. [Link]

Sources

The Versatile Intermediate: A Guide to the Use of 2,5-Dichloro-6-iodo-3-methoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of organic synthesis, the strategic use of functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 2,5-Dichloro-6-iodo-3-methoxypyridine has emerged as a powerful and versatile building block, particularly in the realm of medicinal chemistry and drug development. Its unique arrangement of halogen substituents with distinct reactivity profiles allows for a stepwise and regioselective introduction of diverse functionalities, making it an invaluable tool for researchers and scientists. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights.

The Strategic Advantage of this compound

The utility of this compound lies in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bonds. This reactivity difference (C-I > C-Br > C-Cl) is a cornerstone of its application, enabling chemists to perform selective functionalization at the 6-position, while leaving the two chloro substituents at the 2- and 5-positions available for subsequent transformations. This hierarchical reactivity provides a powerful strategic advantage in multi-step syntheses.

Synthesis of the Intermediate: A Stepwise Approach

The preparation of this compound is a multi-step process that begins with readily available precursors. A plausible synthetic route involves the initial synthesis of 2,5-dichloro-3-methoxypyridine, followed by a regioselective iodination at the 6-position.

Synthesis of 2,5-Dichloro-3-methoxypyridine
Regioselective Iodination

With 2,5-dichloro-3-methoxypyridine in hand, the next crucial step is the introduction of the iodine atom at the 6-position. Electrophilic iodination of electron-rich aromatic and heteroaromatic compounds is a well-established transformation. Various iodinating agents can be employed, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst. The directing effects of the existing substituents on the pyridine ring will govern the regioselectivity of this reaction. For instance, the iodination of chlorinated aromatic compounds using silver salts and iodine has been shown to be an effective method[3]. The precise conditions for the selective iodination of 2,5-dichloro-3-methoxypyridine would require empirical optimization.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unleashed in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The following sections detail its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing generalized protocols that serve as a starting point for specific applications.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound[4]. Due to the high reactivity of the C-I bond, this compound can be selectively coupled with a wide range of aryl- or vinylboronic acids (or their corresponding boronate esters) at the 6-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale & Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) species in situ with the addition of a phosphine ligand.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands like P(t-Bu)₃, SPhos, and XPhos are often effective for challenging couplings, including those with chloro-substituents.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2,5-dichloro-3-methoxypyridine.

Suzuki_Miyaura_Workflow Start Start Combine Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base Start->Combine Inert Establish Inert Atmosphere Combine->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Work-up: - Cool, Dilute, Extract Monitor->Workup Reaction Complete Purify Purify: Column Chromatography Workup->Purify Product 6-Aryl-2,5-dichloro- 3-methoxypyridine Purify->Product Sonogashira_Workflow Start Start Combine Combine Reactants: - this compound - Pd/Cu Catalysts Start->Combine Inert Establish Inert Atmosphere Combine->Inert Add_Reagents Add Solvent, Terminal Alkyne, & Amine Base Inert->Add_Reagents React Stir at RT or Heat Add_Reagents->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Work-up: - Filter, Concentrate Monitor->Workup Reaction Complete Purify Purify: Column Chromatography Workup->Purify Product 6-Alkynyl-2,5-dichloro- 3-methoxypyridine Purify->Product Buchwald_Hartwig_Workflow Start Start Activate_Catalyst Activate Pd Catalyst with Ligand Start->Activate_Catalyst Combine Combine Substrate, Amine, & Base Start->Combine Add_Catalyst Add Activated Catalyst Activate_Catalyst->Add_Catalyst Combine->Add_Catalyst Heat Heat & Stir Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Work-up: - Quench, Extract Monitor->Workup Reaction Complete Purify Purify: Column Chromatography Workup->Purify Product 6-Amino-2,5-dichloro- 3-methoxypyridine Purify->Product

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Molecules from 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking Molecular Complexity from a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other chemical groups makes it a "privileged scaffold" in drug design.[2] Highly functionalized pyridines are particularly sought after as they provide precise vectors for optimizing pharmacological properties. Substituted pyridines have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3]

This guide focuses on a uniquely versatile starting material: 2,5-Dichloro-6-iodo-3-methoxypyridine . This molecule is an advanced building block engineered for the efficient construction of complex molecular architectures. It features three distinct halogen-based reaction handles, each with a different reactivity profile, allowing for a programmed, sequential approach to chemical diversification. This document provides a detailed exploration of its reactivity and outlines robust protocols for its transformation into novel molecular entities, with a particular focus on scaffolds relevant to kinase inhibition.[4][5]

The Strategic Advantage: Understanding the Reactivity Hierarchy

The power of this compound lies in the differential reactivity of its three halogen substituents. This hierarchy is governed by the relative strengths of the Carbon-Halogen bonds and their susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions, the workhorse of modern medicinal chemistry.[6][7]

  • C6-Iodo Bond: The C-I bond is the weakest and most polarizable, making the C6 position the most reactive site for oxidative addition by a Palladium(0) catalyst. Reactions can be performed at this position with high selectivity under mild conditions, leaving the two chloro-substituents untouched.

  • C2-Chloro Bond: The C2 position is electronically activated by the adjacent ring nitrogen, making it the second most reactive site. After the C6 position has been functionalized, the C2-chloro group can be targeted using more forcing reaction conditions.

  • C5-Chloro Bond: The C5 position is the least reactive of the three handles, requiring the most aggressive conditions for activation.

This predictable reactivity allows for a three-step sequential functionalization, enabling the synthesis of highly decorated, non-symmetrical pyridine derivatives from a single starting material.

G cluster_0 Reactivity Hierarchy Start This compound C6_I Step 1: C6 (Iodo) Functionalization (Most Reactive) Start->C6_I Mildest Conditions (e.g., Suzuki, Sonogashira) C2_Cl Step 2: C2 (Chloro) Functionalization (Intermediate Reactivity) C6_I->C2_Cl Moderate Conditions C5_Cl Step 3: C5 (Chloro) Functionalization (Least Reactive) C2_Cl->C5_Cl Forcing Conditions End Trisubstituted Pyridine Scaffold C5_Cl->End

Caption: Logical workflow for the sequential functionalization of the pyridine scaffold.

Synthetic Protocols: Building Bioactive Cores

The following protocols are designed as robust starting points for the synthesis of diverse molecular libraries. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective C6-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds.[7] This protocol selectively targets the C6-iodo position to introduce aryl or heteroaryl moieties, which are common features in kinase inhibitors.[4]

Workflow Diagram

G reagents 1. Starting Material 2. Boronic Acid/Ester 3. Pd Catalyst & Ligand 4. Base 5. Solvent setup Combine Reagents Under Inert Gas reagents->setup reaction Heat Reaction Mixture (e.g., 80-100 °C) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 6-Aryl-2,5-dichloro- 3-methoxypyridine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.). The choice of catalyst and ligand is critical and may require optimization.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2,5-dichloro-3-methoxypyridine.

Causality Behind Choices:

  • Base (K₂CO₃): A moderately strong inorganic base is sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.

  • Catalyst (Pd(dppf)Cl₂): This air-stable pre-catalyst is highly efficient for Suzuki couplings, providing good yields and tolerating a wide range of functional groups.

  • Solvent System: The dioxane/water mixture ensures solubility for both the organic and inorganic reagents, facilitating the reaction.

Protocol 2: Selective C6-Amination via Buchwald-Hartwig Coupling

The introduction of nitrogen-containing groups is a key step in the synthesis of many pharmaceuticals.[8] The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the installation of primary or secondary amines at the C6 position.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, briefly stir the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv.) in an anhydrous, deoxygenated solvent like toluene or dioxane for 10-15 minutes.

  • Reagent Preparation: In a separate Schlenk flask, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reaction Assembly: Add the catalyst solution to the flask containing the substrate, amine, and base.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 8-24 hours.

  • Workup: Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Causality Behind Choices:

  • Base (NaOtBu): A strong base is required to deprotonate the amine, forming the active nucleophile. NaOtBu is preferred over hydroxide or carbonate bases which can poison the catalyst.

  • Ligand (Xantphos): Buchwald-Hartwig reactions are highly dependent on the choice of phosphine ligand. Xantphos is a "bite-angle" ligand known to promote the reductive elimination step, which is often rate-limiting in C-N bond formation.[8]

Protocol 3: Sequential C6/C2 Functionalization for Kinase Scaffolds

This advanced protocol demonstrates the true utility of the starting material by performing two distinct cross-coupling reactions in sequence. This approach can be used to build scaffolds resembling potent kinase inhibitors, which often feature a core heterocycle with distinct aryl and amino substituents.[9][10]

Synthetic Pathway Diagram

G Start 2,5-Dichloro-6-iodo- 3-methoxypyridine Step1 Suzuki Coupling (Protocol 1) Start->Step1 Intermediate 6-Aryl-2,5-dichloro- 3-methoxypyridine Step1->Intermediate Step2 Buchwald-Hartwig (Protocol 2, modified) Intermediate->Step2 More forcing conditions (higher temp, different ligand) Product 6-Aryl-2-amino-5-chloro- 3-methoxypyridine (Kinase Scaffold) Step2->Product

Caption: Sequential synthesis of a potential kinase inhibitor scaffold.

Step-by-Step Methodology:

  • First Coupling (C6): Perform a Suzuki-Miyaura coupling at the C6 position using an appropriate boronic acid as described in Protocol 1 . Isolate and purify the 6-Aryl-2,5-dichloro-3-methoxypyridine intermediate.

  • Second Coupling (C2):

    • Reagent Preparation: Use the purified intermediate from the previous step as the starting material (1.0 equiv.). Combine it with the desired amine (e.g., aniline, 1.2 equiv.) and a strong base (e.g., Cs₂CO₃, 2.0 equiv.).

    • Catalyst & Ligand: This step requires a catalyst system capable of activating the less reactive C-Cl bond. A combination of Pd(OAc)₂ (0.05 equiv.) and a highly active ligand like RuPhos or SPhos (0.10 equiv.) is recommended.

    • Reaction Execution: In a sealed tube, heat the mixture in an anhydrous solvent like t-amyl alcohol or toluene to a higher temperature (e.g., 110-130 °C).

    • Workup & Purification: Follow the workup and purification steps outlined in Protocol 2 .

Causality Behind Choices:

  • Higher Temperature & Active Catalyst: Activating the C2-Cl bond requires more energy and a more electron-rich, sterically hindered phosphine ligand (like RuPhos) to facilitate the oxidative addition step compared to the C-I bond.

  • Base (Cs₂CO₃): Cesium carbonate is often used in more challenging couplings as its solubility and basicity can promote higher reaction rates.

Data Summary: Typical Reaction Conditions

The following table summarizes typical conditions for the selective functionalization of the pyridine core. Researchers should note that these are starting points, and optimization is often necessary for specific substrate combinations.

Parameter C6-Iodo Coupling (Suzuki) C6-Iodo Coupling (Buchwald-Hartwig) C2-Chloro Coupling (Buchwald-Hartwig)
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ / XantphosPd(OAc)₂ / RuPhos
Catalyst Loading 2-5 mol%1-3 mol%3-5 mol%
Base K₂CO₃, Na₂CO₃NaOtBu, K₃PO₄Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂OToluene, Dioxanet-Amyl Alcohol, Toluene
Temperature 70-90 °C90-110 °C110-130 °C
Typical Time 4-12 h8-24 h12-24 h

Conclusion

This compound is a powerful and versatile platform for the synthesis of novel, highly substituted pyridine derivatives. Its well-defined reactivity hierarchy allows for the controlled and sequential introduction of various functional groups through robust palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a clear roadmap for researchers to access unique chemical matter, enabling the rapid development of molecular libraries for screening and the targeted synthesis of complex bioactive molecules, particularly within the promising field of kinase inhibitors.

References

  • Mishra, A.; Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry. [3]

  • Kumar, A., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega. [4][11]

  • Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog. [1]

  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [12]

  • Liu, Y., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem. [9]

  • El-Gazzar, A. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [5]

  • Verma, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [2]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [13]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Recent Patents on Biotechnology. [10]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [6]

  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [8]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [7]

Sources

The Strategic Functionalization of 2,5-Dichloro-6-iodo-3-methoxypyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Their prevalence in a myriad of biologically active molecules and functional materials drives the continuous need for robust and selective synthetic methodologies. The trifunctionalized pyridine, 2,5-dichloro-6-iodo-3-methoxypyridine, represents a highly valuable and strategically designed building block. The differential reactivity of its three halogen substituents under palladium catalysis allows for a programmed and chemoselective approach to the synthesis of complex, polysubstituted pyridines.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic principles that govern the chemoselectivity of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

The Principle of Chemoselectivity: A Tale of Three Halogens

The successful application of this compound in sequential cross-coupling strategies hinges on the predictable and exploitable differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is significantly influenced by the nature of the halogen.

The generally accepted order of reactivity for halogens in oxidative addition is:

C-I > C-Br > C-Cl > C-F

This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds down the group. For this compound, the carbon-iodine bond at the 6-position is substantially weaker than the carbon-chlorine bonds at the 2- and 5-positions. Consequently, palladium(0) catalysts will selectively undergo oxidative addition into the C-I bond under milder conditions, leaving the two C-Cl bonds intact for subsequent functionalization.

Furthermore, the electronic properties of the pyridine ring influence the reactivity of the substituent positions. Positions α to the nitrogen atom (C2 and C6) are generally more activated towards oxidative addition compared to the C3, C4, and C5 positions.[1] In our target molecule, the iodine is already at a highly activated C6 position, further ensuring the selectivity of the initial cross-coupling event.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids and their derivatives.

Causality of Experimental Choices

For the chemoselective Suzuki-Miyaura coupling of this compound, the primary objective is to selectively couple at the C6-iodo position.

  • Catalyst System: A combination of a palladium(II) precatalyst such as Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is an excellent choice. The ligand stabilizes the palladium center and facilitates both the oxidative addition and the subsequent reductive elimination steps. The use of a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ is also a reliable option.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent such as 1,4-dioxane or toluene with water is commonly employed. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis of 2,5-Dichloro-3-methoxy-6-phenylpyridine

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%) in anhydrous, degassed 1,4-dioxane (approx. 2 mL per mmol of the limiting reagent).

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add additional degassed 1,4-dioxane and degassed water to the reaction mixture to achieve a solvent ratio of approximately 4:1 (dioxane:water). The final concentration should be around 0.1 M with respect to the starting iodopyridine.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,5-dichloro-3-methoxy-6-phenylpyridine.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterCondition
Substrate This compound
Coupling Partner Arylboronic Acid
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane / Water (4:1)
Temperature 80-90 °C
Typical Time 4-12 h
Visualization: Suzuki-Miyaura Reaction Scheme

Suzuki_Miyaura sub This compound product 2,5-Dichloro-6-aryl-3-methoxypyridine sub->product Pd(0) catalyst, Base boronic Ar-B(OH)₂ boronic->product

Caption: Suzuki-Miyaura coupling of this compound.

Application Note 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable structures in materials science and medicinal chemistry.[5]

Causality of Experimental Choices

The chemoselective Sonogashira coupling at the C6-iodo position requires careful selection of the catalytic system to avoid side reactions like the homocoupling of the terminal alkyne (Glaser coupling).[5]

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also acts as a solvent or co-solvent.

  • Solvent: The reaction is often carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), with the amine base often serving as a co-solvent. Anhydrous and anaerobic conditions are typically required to prevent oxidative homocoupling of the alkyne.[4]

Detailed Experimental Protocol: Synthesis of 2,5-Dichloro-6-(phenylethynyl)-3-methoxypyridine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA, anhydrous, degassed)

  • Tetrahydrofuran (THF, anhydrous, degassed)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%), and CuI (0.05 equiv., 5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine (typically a 2:1 to 3:1 ratio of THF:TEA).

  • Add phenylacetylene (1.1 equiv.) to the mixture via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and can be complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine salts and catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,5-dichloro-6-(phenylethynyl)-3-methoxypyridine.

Data Presentation: Sonogashira Coupling Parameters
ParameterCondition
Substrate This compound
Coupling Partner Terminal Alkyne
Catalyst PdCl₂(PPh₃)₂ (3 mol%)
Co-catalyst CuI (5 mol%)
Base Triethylamine (TEA)
Solvent THF / TEA
Temperature Room Temperature
Typical Time 1-4 h
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product sub Ar-I sub->PdII_Aryl alkyne R'-C≡CH cu_acetylide Cu-C≡CR' alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->PdII_Aryl

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and a primary or secondary amine.[6][7] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, providing access to a vast array of arylamines that are prevalent in pharmaceuticals.[8]

Causality of Experimental Choices

For the selective mono-amination of this compound at the C6 position, the choice of base and ligand is critical to ensure high yields and prevent side reactions.

  • Catalyst System: A palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used in conjunction with a bulky, electron-rich biarylphosphine ligand. Ligands like XPhos or RuPhos are highly effective as they promote the rates of both oxidative addition and reductive elimination, which can be challenging for C-N bond formation.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for a wide range of amines. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[7]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the strong base.

Detailed Experimental Protocol: Synthesis of N-benzyl-2,5-dichloro-3-methoxypyridin-6-amine

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

  • Standard laboratory glassware, inert atmosphere setup (glovebox is recommended for handling the base and catalyst)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 equiv., 1 mol% Pd), XPhos (0.02 equiv., 2 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound (1.0 equiv.) to the tube.

  • Add anhydrous, degassed toluene.

  • Add benzylamine (1.2 equiv.) to the reaction mixture via syringe.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2,5-dichloro-3-methoxypyridin-6-amine.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterCondition
Substrate This compound
Coupling Partner Primary or Secondary Amine
Catalyst Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)
Base NaOt-Bu (1.4 equiv.)
Solvent Toluene
Temperature 100-110 °C
Typical Time 12-24 h
Visualization: Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow start Start: Reagents in Schlenk Tube (Substrate, Amine, Base, Catalyst, Ligand, Solvent) reaction Heat under Inert Atmosphere (100-110 °C, 12-24h) start->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Substituted Pyridin-6-amine purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound stands out as a strategically valuable building block for the synthesis of complex pyridine derivatives. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds provides a reliable handle for selective, palladium-catalyzed functionalization at the C6-position. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions offer robust starting points for the synthesis of a diverse range of C-C and C-N coupled products.

The resulting 2,5-dichloro-6-substituted-3-methoxypyridines are themselves versatile intermediates. The remaining two chlorine atoms can be subjected to further cross-coupling reactions, potentially under more forcing conditions, or to nucleophilic aromatic substitution, opening avenues for the programmed construction of highly decorated pyridine cores. The continued exploration of ligand and catalyst development will undoubtedly further expand the synthetic utility of this and similar polyhalogenated heterocyclic scaffolds.

References

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6632–6639. [Link]

  • Yang, Z., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1361. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(4), 842-845. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,5-Dichloro-6-iodo-3-methoxypyridine. As a highly functionalized heterocyclic compound, achieving high purity is critical for reliable downstream applications, from medicinal chemistry to materials science. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your compound is heavily dependent on its synthetic route. However, common impurities for this class of molecules include:

  • Isomeric Impurities: Synthesis of polysubstituted pyridines can often lead to the formation of constitutional isomers. For instance, if the starting material is a dichloropyridine, you might encounter other regioisomers of the final product. The synthesis of 2,5-dichloropyridine, a related precursor, is known to produce the 2,3-dichloropyridine isomer as a significant by-product.[1][2]

  • Starting Materials: Incomplete reactions can leave unreacted starting materials or intermediates in your crude product.

  • De-iodinated Product: The carbon-iodine bond can be labile under certain conditions (e.g., presence of a reducing agent, high temperatures, or prolonged exposure to light), leading to the formation of 2,5-dichloro-3-methoxypyridine.

  • Hydrolysis Products: If the synthesis or workup involves harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

  • Solvent Residues: Residual high-boiling solvents from the reaction or a previous purification step.

Q2: My crude product is a dark, oily residue, but it's expected to be a solid. What should be my first step?

A2: A dark or oily appearance in a compound expected to be a solid often indicates the presence of significant impurities, residual solvents, or degradation products. Before attempting a sophisticated purification method, a preliminary workup is recommended:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Attempt to solidify the oil by trituration. This involves adding a small amount of a solvent in which your product is expected to be insoluble (but the impurities are soluble), such as cold hexanes or diethyl ether. Stir or sonicate the mixture. If successful, the product will precipitate as a solid, which can be collected by filtration.

  • Charcoal Treatment: If the color is due to highly conjugated, colored by-products, a decolorizing carbon (charcoal) treatment can be effective. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter the mixture through a pad of Celite® to remove the charcoal. Note: Overuse of charcoal can lead to loss of product.

Q3: Which primary purification technique should I choose: recrystallization or column chromatography?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is the preferred method if your crude product is a solid with moderate to high purity (>85-90%). It is highly efficient for removing small amounts of impurities and is easily scalable. Patents describing the purification of the related compound 2,5-dichloropyridine specify recrystallization from an alcohol/water mixture to achieve purity up to 100%.[1][2]

  • Column Chromatography is necessary when your product is an oil or a low-purity solid containing multiple impurities with similar polarities. While highly effective, it can be more time-consuming and may lead to sample loss or degradation on the stationary phase.

The following workflow provides a general decision-making framework.

G start Crude Product (this compound) is_solid Is the product a solid? start->is_solid is_oil Product is an oil or low-purity solid is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_oil->chromatography failure Purity still low? recrystallize->failure success Pure Product (>98%) chromatography->success failure->chromatography Yes failure->success No G start Problem: Peak Tailing / Streaking on Silica Gel cause Cause The basic pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface. start->cause solution_header Solutions sol1 Method 1: Modify Mobile Phase Add 0.1-1% Triethylamine (TEA) to the eluent. The TEA acts as a competing base, neutralizing the active sites on the silica. solution_header->sol1 sol2 Method 2: Change Stationary Phase Use neutral or basic alumina instead of silica gel. OR Use end-capped (deactivated) silica gel. solution_header->sol2 sol3 Method 3: Pre-treat Silica Slurry the silica gel with eluent containing ammonium hydroxide or a high concentration of TEA before packing the column. solution_header->sol3

Sources

Technical Support Center: Optimizing Reactions with 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-dichloro-6-iodo-3-methoxypyridine. This versatile, polychlorinated pyridine building block is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring three distinct halogen atoms, offers a platform for sequential and site-selective functionalization. However, harnessing this potential requires a nuanced understanding of the factors governing its reactivity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organometallic chemistry and field-proven insights. Our goal is to empower you, our fellow researchers, to overcome common experimental hurdles and maximize your synthetic yields.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the primary causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings involving this substrate are common and typically trace back to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or degradation of starting materials.[2][3] The electron-deficient nature of the pyridine ring and the presence of multiple halogens make it a challenging substrate.

Core Issue: Inefficient Oxidative Addition

The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The C-I bond at the 6-position is the most reactive site. However, an inefficient catalyst system can lead to a sluggish reaction and the formation of byproducts.

Troubleshooting Workflow

Suzuki_Troubleshooting cluster_reagents Cause: Reagent Degradation cluster_catalyst Cause: Inefficient Catalyst cluster_conditions Cause: Suboptimal Conditions start Low Yield Observed check_reagents Verify Reagent Purity & Integrity (Boronic Acid, Base, Solvent) start->check_reagents check_catalyst Optimize Catalyst System (Ligand & Pd Source) check_reagents->check_catalyst Reagents OK check_conditions Adjust Reaction Parameters (Temperature, Base, Solvent) check_catalyst->check_conditions Catalyst Optimized success Improved Yield check_conditions->success Conditions Tuned r_note Issue: Protodeboronation of boronic acid or inactive base. c_note Issue: Slow oxidative addition or catalyst decomposition. p_note Issue: Poor solubility, insufficient base strength, or slow kinetics.

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Optimization Parameters Table

ParameterCommon IssueRecommended ActionScientific Rationale
Palladium Source & Ligand Use of generic ligands like PPh₃ results in slow catalysis.[3]Screen bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(OAc)₂ or a pre-catalyst source.These ligands promote the rate-limiting oxidative addition step and stabilize the monoligated palladium species, which is often the active catalyst.
Base Weak or poorly soluble base (e.g., Na₂CO₃) is ineffective.[5]Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.[6]A strong base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.[4] Poor solubility limits its availability in the reaction medium.
Solvent System Single-phase solvent (e.g., dry DMF) may not be optimal.Use a biphasic system like Toluene/Water or THF/Water (typically 4:1 to 10:1).[2] Ensure solvents are rigorously degassed.The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate complex, while the organic phase dissolves the substrate and catalyst.
Temperature Reaction temperature is too low (e.g., <80 °C).Increase the temperature to 90-110 °C. Consider using microwave irradiation for rapid optimization.[2][7]Cross-coupling with electron-deficient heteroaryl halides often requires higher thermal energy to overcome the activation barrier for oxidative addition.
Q2: How can I minimize homocoupling byproducts in my Sonogashira reaction?

The Sonogashira coupling is a powerful tool for introducing alkyne moieties, but it is often plagued by the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes starting material and complicates purification.[8][9]

Core Issue: Oxygen Contamination

The Glaser homocoupling side reaction is predominantly catalyzed by the copper(I) co-catalyst in the presence of oxygen.[8] Therefore, the most critical factor for suppressing this byproduct is the rigorous exclusion of air from the reaction system.

Troubleshooting and Prevention

StrategyImplementation DetailsScientific Rationale
Inert Atmosphere Use standard Schlenk techniques. Perform at least three vacuum/argon cycles before adding reagents. Maintain a positive pressure of argon or nitrogen throughout the reaction.[10]This physically removes dissolved oxygen from the solvent and headspace, preventing the Cu(I)-mediated oxidation that leads to homocoupling.[8]
Solvent & Amine Degassing Degas the solvent and amine base (e.g., TEA, DIPA) separately using the freeze-pump-thaw method (3 cycles) or by sparging with argon for at least 30 minutes.Solvents and liquid amines can hold significant amounts of dissolved oxygen. Standard inerting of the flask headspace is often insufficient to remove it.
Catalyst System Use a combination of a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[9]The palladium catalyst facilitates the primary cross-coupling cycle, while the copper co-catalyst activates the alkyne. Minimizing oxygen prevents the copper from diverting to the homocoupling pathway.
Reducing Atmosphere (Advanced) For particularly sensitive substrates, using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can further suppress homocoupling.[8]The hydrogen helps to maintain the active catalytic species in their reduced state, counteracting trace oxidative processes.
Q3: My Buchwald-Hartwig amination is sluggish. What are the likely causes?

The Buchwald-Hartwig amination is the gold standard for C-N bond formation.[11] When this reaction is slow or incomplete with this compound, the cause is almost always related to the catalyst system or the choice of base.

Core Issue: Catalyst Inhibition or Inactivity

The catalytic cycle can be hampered by an insufficiently active catalyst or by product inhibition, where the pyridine nitrogen of the product coordinates to the palladium center and slows down catalysis.[12]

Buchwald_Cycle Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd Ar-X PdII_Aryl Aryl-Pd(II)-X OxyAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R2NH PdII_Amine [Aryl-Pd(II)-Amine]+ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-Amido Deprotonation->PdII_Amido -HBase+ note Slow Step Alert! Base choice is critical here. Must be strong enough to deprotonate the coordinated amine. Deprotonation->note Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Ar-NR2

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Key Optimization Points

  • Ligand Choice is Paramount: The reaction's success is highly dependent on the phosphine ligand. For an electron-deficient substrate like this, highly electron-donating and sterically hindered biarylphosphine ligands are required.

    • Recommendation: Start with a robust, general ligand like Xantphos or screen a panel including RuPhos and BrettPhos.[13] These ligands accelerate the final reductive elimination step, which is often slow for heteroaromatic substrates.

  • Base Selection: The base must be strong enough to deprotonate the amine after it has coordinated to the palladium center, which makes it more acidic.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[6] For base-sensitive functional groups, a weaker base like Cs₂CO₃ can be used, but this may require a higher reaction temperature or longer reaction time.[6]

  • Avoid Product Inhibition: If the reaction stalls, it may be due to the product's pyridine nitrogen coordinating to the palladium catalyst.

    • Recommendation: Using a more sterically hindered ligand can help prevent this inhibitory binding. Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) can also help overcome the issue.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the halogen sites on this compound?

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by their bond dissociation energies (BDEs).[14] A lower BDE facilitates the initial oxidative addition step. For this substrate, the reactivity order is highly predictable.

Caption: Halogen reactivity hierarchy for cross-coupling.

  • C6-Iodo: This is the most reactive site by a significant margin. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig will occur selectively at this position under standard conditions, leaving the two chloro groups untouched.

  • C2-Chloro vs. C5-Chloro: The C2-chloro position is generally more reactive than the C5-chloro position in subsequent cross-coupling reactions. This is due to electronic effects; the C2 position is alpha to the ring nitrogen, making it more electrophilic and susceptible to oxidative addition.[13] Achieving selective functionalization of C2 over C5 typically requires more forcing conditions (higher temperature, stronger catalyst system) after the iodo group has been reacted.

Q2: How should I properly store and handle this reagent?

Proper storage is essential to ensure the long-term integrity and reactivity of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light. While generally stable, iodo-compounds can be sensitive to light and heat over long periods.[1] For optimal stability, storage at -20°C is recommended.

  • Handling: Handle in a well-ventilated area or fume hood. The compound is classified as acutely toxic if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Which analytical techniques are best for monitoring reaction progress?

Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-heating.

  • Thin-Layer Chromatography (TLC): The quickest and most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material, product, and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for unambiguous monitoring. It provides confirmation of the product's mass and allows for the detection of minor byproducts that may not be visible by TLC. This is particularly useful for identifying issues like homocoupling or catalyst degradation products.

Part 3: Reference Experimental Protocols

Disclaimer: These are general starting protocols. Optimization may be required for your specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Iodo Position
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), SPhos (0.04 mmol, 4 mol%), and finely powdered, anhydrous K₃PO₄ (3.0 mmol).

  • Add a magnetic stir bar. Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Via syringe, add degassed toluene (8 mL) and degassed water (0.8 mL).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C6-Iodo Position
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Seal the flask, and perform three vacuum/argon cycles.

  • Add the terminal alkyne (1.1 mmol) followed by degassed triethylamine (10 mL).

  • Stir the reaction at room temperature for 8-16 hours under a positive pressure of argon.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem.

  • Pipzine Chemicals. (Note: While this link refers to the diiodo analog, it provides relevant context on the stability and use of halogenated methoxypyridines).

  • ResearchGate.

  • Wikipedia.

  • Chemistry LibreTexts.

  • BenchChem.

  • BenchChem. (Note: This links to the dichloro-methoxy analog, providing context on the core scaffold).

  • Reddit r/chemistry.

  • Molecules.

  • Chemistry Stack Exchange.

  • Current Protocols in Nucleic Acid Chemistry.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • Green Chemistry.

  • Nanyang Technological University.

  • Reddit r/OrganicChemistry.

  • BenchChem.

  • PMC - NIH.

  • Organic Process Research & Development.

  • ResearchGate.

  • ResearchGate.

  • Molecules.

  • Chemical Science.

  • ChemRxiv.

  • BenchChem.

  • ResearchGate.

  • ResearchGate.

  • Google Patents.

  • The Royal Society of Chemistry.

  • Sigma-Aldrich.

  • MDPI.

  • ACS Publications.

Sources

Technical Support Center: 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-6-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work with this versatile building block. Our goal is to empower you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your synthetic endeavors.

Understanding the Reactivity of this compound

This compound is a highly functionalized pyridine ring, offering multiple reaction sites. The key to its successful application lies in understanding the differential reactivity of its substituents. The carbon-iodine bond is the most labile and, therefore, the primary site for transformations such as cross-coupling reactions. The chloro groups are significantly less reactive, allowing for selective functionalization at the 6-position. However, under more forcing conditions, these chloro groups can also participate in reactions. The pyridine nitrogen itself can act as a Lewis base, and the methoxy group is generally stable but can be cleaved under harsh acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in cross-coupling reactions?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > OTf > Cl. Therefore, the carbon-iodine bond at the 6-position of this compound is significantly more reactive than the carbon-chlorine bonds at the 2- and 5-positions. This allows for selective functionalization at the iodo-substituted position under carefully controlled conditions.

Q2: I am observing significant amounts of the de-iodinated byproduct, 2,5-dichloro-3-methoxypyridine. What are the likely causes and how can I minimize this?

A2: The formation of the de-iodinated byproduct, a result of hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by several factors:

  • Presence of Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can protonate the organopalladium intermediate, leading to reductive elimination of the de-iodinated product.

  • Suboptimal Ligand or Catalyst: An inappropriate ligand or a less active catalyst can lead to slower cross-coupling, allowing the competing dehalogenation pathway to become more prominent.

  • Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.

Troubleshooting Steps:

  • Ensure all solvents and reagents are rigorously dried and degassed.

  • Use a highly active catalyst system, such as a palladium pre-catalyst with a sterically hindered phosphine ligand (e.g., Buchwald ligands).

  • Attempt the reaction at a lower temperature.

Q3: Can I perform a second cross-coupling reaction at one of the chloro positions after functionalizing the iodo position?

A3: Yes, sequential cross-coupling is a powerful application of this molecule. After the initial, milder reaction at the iodo position, a second, more forcing reaction can be carried out to functionalize one of the chloro positions. This typically requires higher temperatures, a more active catalyst system, and potentially a different ligand and base combination to overcome the lower reactivity of the C-Cl bond.

Q4: My reaction mixture is turning dark, and I am getting a complex mixture of products. What could be the cause?

A4: Darkening of the reaction mixture often indicates decomposition of the starting material or intermediates. Iodinated aromatic compounds can be sensitive to light and heat.

  • Thermal Instability: At elevated temperatures, iodopyridines can undergo decomposition.

  • Photochemical Decomposition: Exposure to light, especially UV light, can promote the homolytic cleavage of the C-I bond, leading to radical side reactions and colored byproducts.

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black if the reaction conditions are not optimal, leading to a loss of catalytic activity and a darkened mixture.

Preventative Measures:

  • Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Use the lowest effective temperature for the transformation.

  • Ensure proper stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

Troubleshooting Guide for Common Reactions

This section provides a structured approach to troubleshooting common issues encountered in two primary applications of this compound: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Case Study 1: Suzuki-Miyaura Coupling

Objective: Selective coupling of an arylboronic acid at the 6-position.

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Starting Material 1. Inactive Catalyst. 2. Inappropriate Base. 3. Insufficient Temperature.1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. Ensure the ligand is not oxidized. 2. The choice of base is critical. For Suzuki couplings, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Formation of Homocoupled Bipyridine 1. Oxidative Homocoupling of Boronic Acid. 2. Reductive Homocoupling of the Aryl Iodide.1. Ensure the reaction is run under strictly anaerobic conditions. 2. This is less common but can occur. A well-chosen ligand can often suppress this side reaction.
Reaction at Chloro Position(s) 1. Reaction Temperature is too High. 2. Prolonged Reaction Time.1. Reduce the reaction temperature. The goal is to find a temperature that is sufficient for the C-I coupling but not for the C-Cl coupling. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective arylation at the 6-iodo position. Optimization may be required for different boronic acids.

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv), finely ground and dried

    • 1,4-Dioxane and Water (4:1 v/v), degassed for 30 minutes with argon bubbling.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction and Workup:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

To aid in conceptualizing the reaction processes and troubleshooting steps, the following diagrams have been generated using Graphviz.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base Dehalogenation Dehalogenation PdII->Dehalogenation Proton Source PdII_Aryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Ar-Ar' Homocoupling Homocoupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Low Yield or Complex Mixture check_conversion Is Starting Material Consumed? start->check_conversion check_byproducts What are the Major Byproducts? check_conversion->check_byproducts Yes no_reaction No Reaction/ Low Conversion check_conversion->no_reaction No dehalogenation Dehalogenation Product check_byproducts->dehalogenation De-iodinated homocoupling Homocoupling Product check_byproducts->homocoupling Homocoupled decomposition Decomposition check_byproducts->decomposition Dark Color/ Multiple Spots optimize_catalyst Optimize Catalyst, Base, Temperature no_reaction->optimize_catalyst dry_reagents Use Anhydrous Solvents/Reagents dehalogenation->dry_reagents inert_atmosphere Ensure Inert Atmosphere homocoupling->inert_atmosphere protect_light_heat Protect from Light, Lower Temperature decomposition->protect_light_heat

Caption: A logical flowchart for troubleshooting common experimental issues.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]

  • Google Patents. Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • RSC Publishing. Dehalogenation of chloroalkanes by nickel(i) porphyrin derivatives, a computational study. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • PubMed. Anaerobic reductive dehalogenation of polychlorinated dioxins. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. [Link]

  • PubMed Central - NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • NIH. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

  • ResearchGate. Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. [Link]

  • IJSRED. Recent Advances in Stability of Iodine in Iodized Salt. [Link]

  • PubMed. Studies on the stability of iodine compounds in iodized salt. [Link]

  • MDPI. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. [Link]

  • PubMed. Stability of iodine content in iodized salt. [Link]

  • Beilstein Journals. Structure and thermal stability of phosphorus-iodonium ylids. [Link]

  • PubMed. Iodine loss from iodised salt on heating. [Link]

Long-term stability and storage of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Dichloro-6-iodo-3-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practice protocols to maintain the integrity of your compound and the reproducibility of your experimental results.

Section 1: Understanding the Stability of this compound

This compound is a polysubstituted pyridine with inherent reactivity characteristics that dictate its storage and handling requirements. The presence of chloro, iodo, and methoxy groups on the pyridine ring creates a molecule with specific sensitivities. The most critical factor influencing its stability is the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds and is particularly susceptible to cleavage by light (photolysis). This can lead to the formation of elemental iodine and de-iodinated impurities, often visible as a yellow or brown discoloration. Additionally, as with many organic molecules, exposure to heat, moisture, and atmospheric oxygen can promote degradation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. Specifically, refrigeration at -20°C is recommended. The compound should be kept in a tightly sealed, amber-colored or opaque container to protect it from light and moisture. Storing under an inert atmosphere of argon or nitrogen is also a best practice to prevent slow oxidation.

Q2: I've noticed a slight yellow or brownish tint in my solid compound. Is it still usable?

A2: A yellow or brown discoloration is a common indicator of degradation, likely due to the formation of elemental iodine from the cleavage of the C-I bond upon exposure to light or heat. While minor discoloration may not significantly impact all applications, it is a sign of impurity. For sensitive reactions, it is advisable to purify the material before use or to use a fresh, un-discolored batch. A significant color change indicates substantial degradation, and the compound should be discarded.

Q3: How should I prepare and store stock solutions of this compound?

A3: Whenever feasible, prepare solutions fresh for each experiment. If stock solutions are necessary, they should be prepared using a dry, aprotic solvent. Polar aprotic solvents are generally preferred for SN2 reactions as they do not "cage" the nucleophile, unlike polar protic solvents.[1] Store stock solutions in amber vials or containers wrapped in aluminum foil at -20°C to minimize degradation from light and temperature. It is also recommended to degas the solvent prior to use and to store the solution under an inert atmosphere.

Q4: Are there any solvents I should avoid for storing this compound?

Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A5: There is no specific data on the number of freeze-thaw cycles this compound can withstand. However, repeated freeze-thaw cycles can introduce moisture and promote degradation of dissolved compounds. To mitigate this, it is highly recommended to aliquot stock solutions into smaller, single-use volumes. This practice avoids repeated temperature cycling of the entire stock.

Section 3: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the stability and storage of this compound.

Observed Issue Potential Cause Recommended Action
Solid compound has developed a noticeable yellow/brown color. Exposure to light and/or heat leading to C-I bond cleavage and formation of I₂.1. Assess Severity: For minor discoloration in non-critical applications, proceed with caution. 2. Purify: For sensitive reactions, consider recrystallization or other purification methods. 3. Discard: If discoloration is significant, it is best to discard the compound to avoid introducing impurities into your reaction. 4. Review Storage: Ensure future storage is in a dark, cold (-20°C) environment.
Inconsistent or poor yields in reactions using the compound. Degradation of the starting material due to improper storage or handling.1. Verify Purity: Analyze the starting material by NMR, LC-MS, or another suitable analytical technique to confirm its purity. 2. Use Fresh Material: Repeat the reaction with a fresh, unopened vial of the compound. 3. Optimize Handling: Prepare solutions fresh, use degassed solvents, and maintain an inert atmosphere during the reaction setup.
Precipitation or cloudiness observed in a stored stock solution. Compound degradation leading to insoluble byproducts, or reduced solubility at lower temperatures.1. Warm and Inspect: Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. If it does, it may be a solubility issue. 2. Analyze Supernatant: If the precipitate does not redissolve, it is likely a degradation product. Analyze the supernatant to determine the concentration of the desired compound. 3. Prepare Fresh Solution: It is always best to discard the compromised solution and prepare a fresh one.
Reaction fails to proceed or gives unexpected side products. Complete degradation of the starting material or presence of reactive impurities.1. Confirm Identity: Verify the identity and purity of the this compound. 2. Investigate Impurities: If possible, identify the impurities to understand the degradation pathway. 3. Source New Material: Obtain a new batch of the compound from a reputable supplier.

Section 4: Experimental Protocols & Best Practices

To ensure the longevity and integrity of this compound, adhere to the following protocols.

Protocol for Handling and Dispensing the Solid Compound
  • Work Area Preparation: Whenever possible, handle the solid compound under subdued lighting. Avoid direct sunlight or bright overhead laboratory lights. Using a fume hood with the sash lowered can help reduce light exposure.

  • Container Handling: Use amber-colored or opaque containers for storage.[4] If using clear containers, wrap them securely in aluminum foil.

  • Weighing and Transfer: Weigh the required amount of the solid compound quickly to minimize exposure to light and atmospheric moisture.

  • Inert Atmosphere: For highly sensitive applications, handle the solid in a glovebox or under a stream of inert gas (argon or nitrogen).

  • Sealing: After dispensing, securely seal the container, preferably with paraffin film around the cap for extra protection against moisture, and return it to the recommended storage conditions immediately.

Protocol for Preparing and Storing Stock Solutions
  • Solvent Preparation: Use anhydrous, aprotic solvents. Degas the solvent by bubbling with an inert gas for 15-30 minutes before use to remove dissolved oxygen.

  • Dissolution: In a fume hood under subdued light, add the degassed solvent to the pre-weighed solid in a foil-wrapped or amber glass container.

  • Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in amber vials. This minimizes the number of freeze-thaw cycles and the risk of contamination for the entire stock.

  • Inert Atmosphere Blanketing: Before sealing each aliquot, flush the headspace of the vial with an inert gas.

  • Storage: Store the aliquots at -20°C in a dark location.

Section 5: Visualizing Stability and Handling Workflows

The following diagrams illustrate key concepts and workflows for maintaining the stability of this compound.

DegradationPathway Compound This compound Degradation Degradation Impurities De-iodinated byproduct + I₂ Degradation->Impurities Light (Photolysis) Heat Moisture/Oxygen

Caption: Primary degradation pathway of this compound.

StorageWorkflow cluster_solid Solid Compound Handling cluster_solution Solution Preparation & Storage Receive Receive Compound StoreSolid Store at -20°C in Dark (Amber/Opaque Vial) Receive->StoreSolid Dispense Dispense in Subdued Light StoreSolid->Dispense Prepare Prepare Solution (Anhydrous, Aprotic, Degassed Solvent) Dispense->Prepare Aliquot Aliquot into Single-Use Vials Prepare->Aliquot StoreSolution Store Aliquots at -20°C in Dark Aliquot->StoreSolution

Caption: Recommended workflow for storage and handling.

References

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science.
  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
  • PubMed Central. (n.d.). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography.
  • Fisher Scientific. (n.d.).
  • Semantic Scholar. (n.d.). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography.
  • BenchChem. (2025).
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group.
  • MicroChemicals. (n.d.). Photolithography Trouble Shooter.
  • The Safe Use of Pyrophoric Reagents. (n.d.).
  • ACS Publications. (2021).
  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent | PDF.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
  • PubMed. (n.d.). Photo-induced iodination of aryl halides under very mild conditions.
  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • PubMed. (1991). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals.
  • ResearchGate. (2025).
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • MDPI. (n.d.). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • ResearchGate. (2024). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light.
  • Braun Research Group. (n.d.).
  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects (video).
  • Reddit. (2024).
  • Labsolu. (n.d.). This compound.
  • BenchChem. (n.d.).
  • NIH. (2023).
  • ACS Publications. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.
  • Huddle. (n.d.).
  • Understanding Common Lab Solvents. (n.d.).
  • ResearchGate. (n.d.).
  • Huddle. (n.d.).
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving 2,5-Dichloro-6-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of complex pyridine derivatives. We will move beyond simple procedural lists to explore the underlying principles that govern catalyst efficiency, helping you to troubleshoot and optimize your reactions with confidence.

Introduction: The Unique Challenges of a Polysubstituted Pyridine

The substrate this compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The three halogen atoms exhibit distinct reactivity profiles, generally following the order of C-I > C-Br > C-Cl for oxidative addition to a Palladium(0) center. This inherent difference allows for selective functionalization, with the C-6 iodo group being the most labile and thus the primary site for initial coupling.

However, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium catalyst and leading to deactivation or altered reactivity.[1] This, combined with the electronic effects of the methoxy and chloro substituents, makes careful optimization of the catalytic system, particularly the catalyst loading, essential for achieving high yields and minimizing side reactions.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Loading

This section addresses foundational questions regarding the choice of catalyst loading.

Q1: What is a standard catalyst loading for an initial screening experiment with this substrate?

A1: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira, a typical starting point for catalyst loading is between 1-5 mol% of the palladium precursor relative to the limiting reagent.[2][3] For a relatively reactive C-I bond, starting at 1-2 mol% is often sufficient. If the reaction is sluggish or dealing with a particularly challenging coupling partner, increasing the loading to 5 mol% is a reasonable next step.[3]

Q2: When should I consider increasing the catalyst loading?

A2: Increasing the catalyst loading should be a deliberate choice rather than a default solution. Consider a higher loading (e.g., 5-10 mol%) under these circumstances:

  • Deactivated Substrates: While the C-I bond is reactive, subsequent couplings at the C-Cl positions will be significantly more challenging and will likely require higher catalyst loadings and more specialized ligands.[4]

  • Catalyst Deactivation: If you observe the formation of palladium black (indicating catalyst decomposition) or if the reaction stalls, a higher initial loading might be necessary to ensure enough active catalyst remains to see the reaction to completion.[5][6] However, this should be paired with efforts to identify the root cause of deactivation, such as residual oxygen or impure reagents.

  • Sterically Hindered Partners: Coupling with bulky organometallic reagents or aryl halides can slow down key steps in the catalytic cycle, such as reductive elimination. A higher catalyst concentration can help improve the reaction rate.

Q3: What are the disadvantages of using a high catalyst loading?

A3: While it can sometimes solve yield issues, excessive catalyst loading has several drawbacks:

  • Cost: Palladium catalysts and advanced ligands are expensive, making high loadings economically unviable, especially at scale.

  • Product Contamination: Higher catalyst levels lead to increased residual palladium in the crude product, which can be difficult and costly to remove to the low ppm levels required for active pharmaceutical ingredients (APIs).[2][7]

  • Increased Side Reactions: Higher concentrations of the active catalyst can sometimes accelerate undesired pathways, such as the homocoupling of organometallic reagents.[2]

Q4: Is it possible to reduce catalyst loading to very low (ppm) levels?

A4: Yes, achieving "ppm-level" palladium catalysis is a key goal in green chemistry and is possible for highly efficient reactions.[7][8] This is most feasible when coupling at the highly reactive C-I position with an unhindered, reactive coupling partner. Success at ultra-low loadings depends critically on:

  • Highly Active Catalysts: Using modern, well-defined precatalysts and bulky, electron-rich ligands that generate monoligated Pd(0) species, which are often the most active catalytic species.[9]

  • Pristine Conditions: Rigorous exclusion of oxygen and moisture is mandatory, as even trace amounts of contaminants can deactivate a significant portion of a low-concentration catalyst.[2]

  • Optimized Conditions: Factors like solvent, base, and temperature must be finely tuned to maximize catalyst turnover number (TON) and turnover frequency (TOF).

Part 2: Troubleshooting Guide for Low-Yielding Reactions

When a coupling reaction with this compound fails or gives a low yield, a systematic approach is necessary. The following workflow and Q&A guide will help diagnose and solve common issues related to the catalytic system.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Are reagents pure & anhydrous? Is the atmosphere fully inert? start->check_reagents reagents_no Purify/replace reagents. Improve degassing technique. check_reagents->reagents_no No check_catalyst Is the catalyst system active? check_reagents->check_catalyst Yes catalyst_no Switch to a more active system: - Use bulky, electron-rich ligands (e.g., XPhos, SPhos). - Use a stable precatalyst. check_catalyst->catalyst_no No check_conditions Are base & solvent appropriate? check_catalyst->check_conditions Yes conditions_no Screen alternative bases (K₃PO₄, Cs₂CO₃) & solvents (Dioxane, Toluene, DMF). check_conditions->conditions_no No check_temp Is the reaction temperature optimal? check_conditions->check_temp Yes temp_no Increase temperature incrementally (e.g., 80°C -> 110°C). Consider microwave heating. check_temp->temp_no No stalled_reaction Does the reaction stall? check_temp->stalled_reaction Yes increase_loading Consider increasing catalyst loading (e.g., 2 mol% -> 5 mol%) after addressing other factors. stalled_reaction->increase_loading Yes

Caption: A logical workflow for diagnosing and solving common issues in cross-coupling reactions.

Issue 1: Reaction Stalls or Shows No Conversion

Q: My Suzuki-Miyaura coupling at the C-6 iodo position stalls after 30-40% conversion, and I see palladium black precipitating. What is the cause and how do I fix it?

A: This is a classic sign of catalyst deactivation . The active Pd(0) species is likely being oxidized or agglomerating into inactive palladium metal (palladium black).[5][6] Simply adding more catalyst mid-reaction is usually ineffective as the underlying problem will deactivate the new catalyst as well.

Causality & Solution:

  • Oxygen Contamination: The most common culprit. The Pd(0) catalyst is highly sensitive to oxygen.

    • Troubleshooting: Ensure your solvent is properly degassed (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • Impure Reagents: Water or other impurities in your solvents or reagents can interfere with the catalytic cycle.

    • Troubleshooting: Use anhydrous solvents from a reliable source or distill them freshly. Ensure your boronic acid and base are dry.

  • Inefficient Ligand: The ligand's job is to stabilize the Pd(0) center and facilitate the reaction. If the ligand is not robust or is dissociating, the palladium will precipitate.

    • Troubleshooting: For challenging substrates like substituted pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior. These ligands form stable complexes and actively promote the oxidative addition and reductive elimination steps, increasing the catalyst's lifetime and turnover.[9][10]

Issue 2: Formation of Significant Side Products

Q: My reaction is messy. I'm seeing significant amounts of homocoupled boronic acid (biaryl) and protodeiodination of my starting material. How can I suppress these pathways?

A: These side reactions compete with your desired cross-coupling and are often exacerbated by suboptimal conditions.

Causality & Solution:

  • Homocoupling: This side reaction, where two molecules of the organoboronic acid couple together, is often promoted by the presence of oxygen and Pd(II) species.[10]

    • Troubleshooting: As with catalyst deactivation, rigorous exclusion of air is the primary solution. Using a well-defined Pd(0) precatalyst or ensuring efficient in situ reduction of a Pd(II) source can also help minimize the concentration of Pd(II) species that could initiate homocoupling.

  • Protodeiodination (or Protodeboronation): This is the replacement of the iodine atom (on your substrate) or the boronic acid group (on your coupling partner) with a hydrogen atom. It is often caused by trace amounts of water or acid/base-mediated decomposition.[10][11]

    • Troubleshooting:

      • Base Selection: The choice of base is critical. Very strong bases in aqueous media can accelerate the decomposition of the boronic acid. Switching to a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a less aqueous solvent system (e.g., dioxane or toluene with minimal water) is often effective.

      • Anhydrous Conditions: Ensure all reagents and solvents are as dry as possible.

      • Boronic Esters: If protodeboronation is a persistent issue, consider switching from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[10]

Part 3: Recommended Catalyst Systems & Protocols

The choice of catalyst, ligand, and conditions dramatically influences the optimal loading. Below are tables summarizing recommended starting points for Suzuki-Miyaura and Sonogashira couplings.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Key Considerations
Pd(OAc)₂ (1-3)SPhos (2-6)K₃PO₄ (2)1,4-Dioxane / H₂O80-100A robust, general-purpose system for challenging substrates.
Pd₂(dba)₃ (1-2.5)XPhos (2-5)K₂CO₃ (2)Toluene100-110Excellent for achieving high yields; requires strictly anaerobic conditions.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DMF / H₂O90-100A classic catalyst; may be less effective for hindered partners but is readily available.
XPhos Pd G3 (1-3)-Cs₂CO₃ (2)THF or Toluene80-110An air-stable precatalyst that simplifies reaction setup and ensures reliable activation.

Table 2: Recommended Catalyst Systems for Sonogashira Coupling of this compound

Pd Source (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Key Considerations
Pd(PPh₃)₂Cl₂ (1-3)CuI (2-5)TriethylamineTHF or DMF25-60The classic Sonogashira system; effective for many substrates.[12][13]
Pd(OAc)₂ (1-2)CuI (2-4)PiperidineDMF50-80Piperidine can sometimes improve rates for less reactive partners.[14]
Pd₂(dba)₃ (1-2.5)-Cs₂CO₃1,4-Dioxane60-100A common copper-free condition; requires a phosphine ligand (e.g., P(t-Bu)₃).[12]
Experimental Protocols

Protocol 1: General Procedure for Screening a Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a fully inert atmosphere.

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Briefly remove the septum from the Schlenk flask under a strong positive flow of inert gas and add the catalyst and ligand solids quickly.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The total concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography.

Catalytic_Cycle cluster_substrate Substrates Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(I) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArI Ar-I ArB Ar'-B(OR)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Benchchem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
  • MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications.
  • (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction. ResearchGate.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Various Authors. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
  • Liao, Y., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Reaction for 2,6-dichloro-4-phenylpyridine.
  • Sharma, S., & Van der Eycken, E. V. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
  • Zhang, Y., et al. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, RSC Publishing.
  • Torvisco, A., et al. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, RSC Publishing.
  • Dherange, B. D., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Guedes, G. P., et al. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
  • Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
  • Procter, D. J., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC, NIH.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Ali, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • Lin, W., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
  • Various Authors. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, ACS Publications.
  • Colacot, T. J. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC, NIH.
  • Li, P., et al. (n.d.). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. MDPI.
  • Cbm, A., & Procter, D. J. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 3,4-Dichloro-1,2,5-thiadiazole Reactions.

Sources

Technical Support Center: Synthesis of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 2,5-Dichloro-6-iodo-3-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this critical building block. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth, experience-driven answers to common problems, focusing on the mechanistic rationale behind each troubleshooting step to empower you to resolve issues effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the iodination of 2,5-dichloro-3-methoxypyridine is a common issue that can typically be traced back to one of three areas: incomplete reaction, product degradation, or mechanical loss during workup.

  • Incomplete Reaction: The electrophilic iodination of a pyridine ring, which is inherently electron-deficient, can be challenging.[1] The two chlorine atoms further deactivate the ring, making the reaction sluggish.

    • Reagent Purity: Ensure the starting material (2,5-dichloro-3-methoxypyridine) is pure and the iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine) has not degraded.

    • Activation: The reaction often requires an acid catalyst (e.g., trifluoroacetic acid, sulfuric acid) to activate the iodinating agent and protonate the pyridine ring, though protonation can also further deactivate it. The choice of iodination conditions is critical. Radical-based C-H iodination protocols have also been developed and may offer an alternative pathway.[2][3]

    • Reaction Time & Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.

  • Product Degradation: The C-I bond can be sensitive to light and heat. Prolonged exposure to high temperatures or UV light during the reaction or workup can lead to decomposition. It is advisable to conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Workup Losses: The product has some solubility in aqueous layers, especially if the pH is low. Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) during the workup procedure.[4]

Q2: I've isolated my product, but NMR analysis shows significant contamination with the starting material. How can I remove it?

The presence of unreacted 2,5-dichloro-3-methoxypyridine is the most common impurity. Its physical properties are often very similar to the iodinated product, making separation challenging.

  • Option 1: Re-subject to Reaction Conditions: If the amount of starting material is substantial, the most efficient approach may be to re-subject the entire batch to the iodination conditions with a small additional charge of the iodinating agent. This can drive the reaction to completion.

  • Option 2: Column Chromatography: This is the most reliable method for separating the product from the starting material. The greater molecular weight and polarity of the iodo-compound generally allow for good separation on silica gel. See the detailed protocol in the "Experimental Protocols" section below.

  • Option 3: Recrystallization: While potentially effective, finding a solvent system that cleanly separates the two compounds can be difficult. The success of recrystallization depends on a significant difference in solubility between the product and the impurity in the chosen solvent.[5][6][7][8][9] A solvent screen is recommended.

Q3: My product contains an isomeric impurity. What is its likely structure and how can I avoid its formation?

The most probable regioisomeric impurity is 2,5-Dichloro-4-iodo-3-methoxypyridine . Its formation is governed by the directing effects of the substituents on the pyridine ring.

Mechanistic Rationale: The -OCH₃ group is an activating, ortho-, para-director. The -Cl atoms are deactivating, yet also ortho-, para-directors. The pyridine nitrogen is strongly deactivating.[1]

  • Desired Product (6-iodo): Iodination at the C6 position is electronically favored as it is para to the activating methoxy group.

  • Isomeric Impurity (4-iodo): Iodination at the C4 position is also possible, as this position is ortho to the methoxy group.

Diagram of Impurity Formation

G cluster_main Reaction Pathway SM 2,5-Dichloro-3- methoxypyridine Reagents Iodinating Agent (e.g., NIS, I₂) + Acid Catalyst Product Desired Product 2,5-Dichloro-6-iodo- 3-methoxypyridine Reagents->Product Major Pathway (para to -OCH₃) Impurity Isomeric Impurity 2,5-Dichloro-4-iodo- 3-methoxypyridine Reagents->Impurity Minor Pathway (ortho to -OCH₃) G A 1. Prepare Slurry Adsorb crude product onto a small amount of silica gel. B 2. Pack Column Wet pack a silica gel column with the initial mobile phase (e.g., 98:2 Hexane:EtOAc). A->B C 3. Load Sample Carefully load the dried slurry onto the top of the packed column. B->C D 4. Elute Column Begin elution with low polarity mobile phase. Gradually increase polarity (e.g., to 90:10 Hexane:EtOAc). C->D E 5. Collect Fractions Collect fractions based on TLC analysis. Combine fractions containing the pure product. D->E F 6. Concentrate Remove solvent under reduced pressure to yield the purified solid product. E->F

Sources

Technical Support Guide: Safe Handling and Disposal of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical framework for the safe handling, storage, and disposal of 2,5-Dichloro-6-iodo-3-methoxypyridine. As a halogenated pyridine derivative, this compound requires specific protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals. It is designed to supplement, not replace, your institution's mandatory safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer. Adherence to these guidelines is critical for ensuring a safe and compliant laboratory environment.

Section 1: Compound Identification and Hazard Summary

A rapid assessment of the compound's properties and hazards is the foundation of safe laboratory practice. The following table summarizes critical information for this compound.

Property Data Source(s)
Molecular Formula C₆H₄Cl₂INO[1][2]
Molecular Weight 303.91 g/mol [1]
Appearance Solid (likely a white to off-white powder)[1][3]
GHS Pictograms [4]
Signal Word Danger [4]
Hazard Statements H301: Toxic if swallowedH319: Causes serious eye irritation[4]
Hazard Classifications Acute Toxicity, Oral (Category 3)Eye Irritation (Category 2)[4]
Storage Class Code 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during experimentation in a direct question-and-answer format.

Q1: What are the primary health hazards I should be acutely aware of?

A: The most significant immediate hazard is its acute oral toxicity; it is classified as "Toxic if swallowed" (H301).[4] Ingestion of even small amounts can be dangerous. Secondly, it is a serious eye irritant, capable of causing significant damage upon contact.[4] While not its primary classification, related halogenated pyridines are also known to cause skin and respiratory irritation.[5][6] Therefore, preventing ingestion, eye contact, and inhalation of dust are the primary safety objectives.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A multi-layered PPE approach is required to create a reliable barrier against exposure.

  • Hand Protection: Use chemically-resistant gloves. Given the halogenated nature of the compound, standard nitrile gloves may not offer sufficient protection for prolonged contact. Butyl rubber or neoprene gloves are recommended .[7][8] Always consult the glove manufacturer's compatibility chart against the specific solvents you are using with the compound.

  • Eye Protection: Chemical splash goggles with side shields are mandatory.[9][10] Standard safety glasses are insufficient as they do not protect against splashes or fine dust entering from the sides or top.[10]

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[9][11]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a ventilated enclosure to control airborne particles.[7] If engineering controls are insufficient, a respirator may be required, which necessitates enrollment in your institution's respiratory protection program.[7]

Q3: How should I properly store this chemical in the lab?

A: Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container.[5][12]

  • Environment: The storage area must be cool, dry, and well-ventilated.[12][13] Protect from environmental extremes.[12] Some related iodo-compounds are light-sensitive, so storing it in a dark location or in an amber bottle is a prudent measure.[14]

  • Incompatibilities: Segregate this compound from incompatible materials such as strong oxidizing agents, strong acids, and bases.[7][13][15]

  • Security: Due to its toxicity, store it in a secured area or locked cabinet to prevent unauthorized access.[5]

Q4: I need to weigh and transfer the solid powder. What is the safest way to do this?

A: The primary risk during this procedure is the generation and inhalation of airborne dust. The following protocol is essential:

  • Verify Engineering Controls: Ensure the chemical fume hood you will be working in has a current certification and is functioning correctly.

  • Prepare the Area: Decontaminate the work surface. Place a weigh boat on an analytical balance inside the fume hood.

  • Don PPE: Wear all mandatory PPE as described in Q2.

  • Transfer Gently: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to the weigh boat. Avoid any actions that could create dust clouds, such as dropping the powder from a height or tapping the container excessively.

  • Seal Immediately: Securely close the primary stock bottle immediately after dispensing.

  • Clean Up: After completing the transfer, gently wipe the spatula and any minor residual dust from the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as contaminated waste.

Q5: I've spilled a small amount of the powder on the bench inside the fume hood. What do I do?

A: For a minor spill contained within a fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Isolate: Keep the fume hood sash at a safe working height to maintain containment.

  • Use Dry Methods: Do NOT use a dry cloth or air hose, as this will generate dust.[12] Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.

  • Collect: Carefully sweep or scoop the mixture into a designated, sealable container for hazardous waste.[12][14] Use spark-proof tools if a flammable solvent is present.[16]

  • Decontaminate: Wipe the area clean with a cloth dampened with an appropriate solvent. Place the used cloth in the same hazardous waste container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste.

Q6: How do I dispose of waste containing this compound? This seems complicated.

A: It is not complicated if you follow one critical rule: segregation .

This compound contains both chlorine and iodine, making it a halogenated organic compound .[17][18] Disposal methods for halogenated and non-halogenated wastes are different and have significant cost implications; mixing them constitutes improper disposal.[19]

  • Waste Stream: All waste containing this compound (unwanted solid, contaminated materials, solutions) must be placed in a waste container specifically designated for HALOGENATED ORGANIC WASTE .[19][20]

  • Container: Use only approved, leak-proof containers with secure screw-top caps.[17][19] The container must be clearly labeled with "Halogenated Waste" and a full list of its contents.[19][21]

  • Segregation is Key: Never mix this waste with non-halogenated solvents (like acetone, hexanes, or methanol).[19] Doing so contaminates the entire container, forcing it to be treated as more expensive and difficult-to-process halogenated waste.[19]

Section 3: Detailed Protocols

Protocol 3.1: Step-by-Step Safe Handling Workflow
  • Pre-Experiment Review: Consult the Safety Data Sheet (SDS) and this guide. Identify all hazards and necessary control measures.

  • Assemble PPE: Don a lab coat, chemical splash goggles, and appropriate chemically-resistant gloves (e.g., butyl rubber).

  • Prepare Workspace: Designate a work area within a certified chemical fume hood. Ensure an emergency eyewash and shower are accessible.[7]

  • Execution: Perform all manipulations of the compound within the fume hood to minimize inhalation risk.

  • Post-Handling: Tightly seal the container upon completion of work.

  • Decontamination: Clean all equipment and the work surface. Dispose of any contaminated consumables (e.g., weigh boats, pipette tips) into the designated halogenated waste stream.

  • Doff PPE: Remove gloves and lab coat before leaving the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[5]

Protocol 3.2: Step-by-Step Waste Segregation and Disposal
  • Identify Waste Type: Determine if the waste is solid or liquid. Determine if it is pure compound or a solution.

  • Select Correct Container:

    • For solid waste (e.g., excess compound, contaminated spill debris): Use a clearly labeled, sealed container marked "HALOGENATED SOLID WASTE ".

    • For liquid waste (e.g., solutions from reactions or chromatography): Use a clearly labeled, sealed container marked "HALOGENATED LIQUID WASTE ".[20]

  • Log Contents: As waste is added, maintain a log on the container detailing the chemical name and approximate quantity.

  • Avoid Contamination: Do NOT add any other waste types to this container, especially non-halogenated solvents, acids, bases, or metals.[19][20]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the lab, inside secondary containment.[21]

  • Arrange for Disposal: When the container is full or no longer in use, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department for final disposal by a licensed company.[21]

Section 4: Workflow Visualizations

The following diagrams illustrate the critical decision-making processes for handling and disposal.

SafeHandlingWorkflow start Start: Prepare for Experiment review 1. Review SDS and Protocols start->review ppe 2. Don Mandatory PPE (Goggles, Lab Coat, Resistant Gloves) review->ppe workspace 3. Prepare Workspace in Certified Fume Hood ppe->workspace handle 4. Handle Compound (Weighing, Transfer, Reaction) workspace->handle spill_check Spill Occurred? handle->spill_check spill_protocol Execute Spill Cleanup Protocol (See FAQ Q5) spill_check->spill_protocol Yes waste 5. Segregate Contaminated Waste (Halogenated Stream) spill_check->waste No spill_protocol->waste decon 6. Decontaminate Workspace and Equipment waste->decon end End: Wash Hands Thoroughly decon->end

Caption: Safe Handling Workflow for this compound.

WasteDisposalDecisionTree start Start: Generate Waste check_halogen Does the waste contain This compound? start->check_halogen non_haz Follow standard procedure for non-hazardous or other waste streams check_halogen->non_haz No halogen_stream Waste is HALOGENATED check_halogen->halogen_stream Yes check_form Is the waste Solid or Liquid? halogen_stream->check_form solid_waste 1. Use 'HALOGENATED SOLID WASTE' container. 2. Log contents. 3. Seal and store for pickup. check_form->solid_waste Solid liquid_waste 1. Use 'HALOGENATED LIQUID WASTE' container. 2. Log contents. 3. Seal and store for pickup. check_form->liquid_waste Liquid

Caption: Waste Disposal Decision Tree for laboratory streams.

Section 5: References

  • 2,5-Dichloro-2,5-dimethylhexane - CymitQuimica. (2023, May 26). CymitQuimica SDS.

  • 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. CAMEO Chemicals, NOAA.

  • 2-Chloro-6-methoxypyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

  • 2,6-Dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]

  • Safety Data Sheet - 2,6-Diiodo-3-methoxypyridine. (2024, November 1). Aaronchem.

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.

  • 8.1 Organic solvent waste. (2025, January 13). Kemicentrum, Lund University.

  • SAFETY DATA SHEET - 3-Methoxypyridine. (2025, December 19). Fisher Scientific.

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.

  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo.

  • Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare. [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.

  • 2,5-Diiodo-3-Methoxypyridine. (n.d.). Pipzine Chemicals.

  • 2,5-dichloro-4-iodo-3-methoxypyridine (C6H4Cl2INO). (n.d.). PubChem. [Link]

  • Chemical Safety Data Sheet MSDS / SDS - 2,6-Dichloro-3-methylpyridine. (2025, July 26). ChemicalBook.

Sources

Penta-Substituted Pyridine Synthesis Core Facility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Challenges in Scaling Up the Synthesis of 2,5-Dichloro-6-iodo-3-methoxypyridine

Welcome to the technical support center for advanced pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or scaling up the synthesis of the versatile building block, this compound. We will move beyond simple protocols to address the common, yet often undocumented, challenges encountered during this multi-step synthesis, with a focus on the critical regioselective iodination step.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic strategy for introducing iodine at the C-6 position of 2,5-Dichloro-3-methoxypyridine?

The most effective and regioselective method for this transformation is Directed ortho-Metalation (DoM) . This strategy leverages the existing methoxy group at the C-3 position as a Directed Metalation Group (DMG). The DMG's heteroatom coordinates to a strong organolithium base, typically n-butyllithium (n-BuLi), facilitating the deprotonation of the nearest (ortho) position—in this case, the C-6 proton.[1][2] This creates a highly localized carbanion (an aryllithium species) that can then be quenched with an iodine source to install the iodo group exclusively at the desired position.[3] This method avoids the formation of other isomers, which is a common problem with traditional electrophilic aromatic substitution on electron-deficient pyridine rings.[4]

Q2: Why is Directed ortho-Metalation preferable to classical electrophilic iodination for this substrate?

Classical electrophilic iodination on a pyridine ring that is already substituted with two electron-withdrawing chloro groups is challenging. The ring is highly deactivated, requiring harsh conditions that can lead to low yields and a mixture of products.[5] The DoM pathway, however, is governed by kinetic acidity and chelation control rather than the electronic properties of the ring.[3][6] The methoxy group actively directs the lithiation to the adjacent C-6 position, providing near-perfect regioselectivity that is difficult to achieve otherwise.

Q3: What are the primary safety concerns when scaling up a reaction involving n-butyllithium?

Scaling up any reaction with n-BuLi requires stringent safety protocols. The primary hazards are:

  • Pyrophoricity: n-BuLi is pyrophoric and will ignite spontaneously on contact with air or moisture. All operations must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Exothermic Reactions: Both the metalation (reaction with the pyridine substrate) and the quenching steps (e.g., with water or an electrophile) are highly exothermic. On a larger scale, this heat generation can be rapid and difficult to control, potentially leading to a runaway reaction.

  • Cryogenic Temperatures: These reactions are typically run at very low temperatures (e.g., -78 °C) to ensure stability of the lithiated intermediate and control reactivity. Maintaining these temperatures on a large scale requires specialized reactors with efficient cooling systems.

Troubleshooting Guide: The Directed ortho-Metalation and Iodination Step

This section addresses specific problems you may encounter during the C-6 iodination of 2,5-Dichloro-3-methoxypyridine via DoM.

Problem 1: Low or no conversion of the starting material.
Possible Cause Explanation & Recommended Solution
Inactive n-Butyllithium n-BuLi degrades over time, especially with improper storage. Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. Use fresh, reputable sources of the reagent.
Presence of Water or Protic Impurities Traces of water in the solvent, glassware, or starting material will quench the n-BuLi and the lithiated intermediate. Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Dry the starting material under high vacuum before use.
Reaction Temperature Too High The lithiated pyridine intermediate may be unstable at temperatures above -70 °C. Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) throughout the lithiation and before the quench. Use a calibrated low-temperature thermometer.
Problem 2: Formation of impurities and low yield of the desired product.
Possible Cause Explanation & Recommended Solution
Proton Scrambling / Isomer Formation If the temperature rises significantly after the addition of n-BuLi, the lithiated intermediate can become unstable, leading to side reactions. Solution: Maintain strict temperature control. Ensure the addition of the electrophile (iodine) is performed at -78 °C.
Formation of Des-iodo Byproduct If the lithiated intermediate is inadvertently quenched by a proton source (e.g., moisture, acidic workup) before reacting with iodine, it will revert to the starting material. Solution: Ensure the iodine solution is anhydrous. Quench the reaction with the iodine solution before warming up or adding any aqueous solutions.
Work-up Issues Emulsions can form during the aqueous work-up, leading to product loss. The product may also be sensitive to strongly acidic or basic conditions. Solution: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild proton source. Avoid strong acids. Use a brine wash to help break up emulsions during extraction.
Workflow Diagram: Directed ortho-Metalation (DoM)

DoM_Workflow start_end start_end process process reagent reagent intermediate intermediate critical critical Start Start: Anhydrous THF & Glassware Substrate Add 2,5-Dichloro-3-methoxypyridine Start->Substrate Cool Cool to -78 °C Substrate->Cool Add_nBuLi Slowly Add n-BuLi (titrated) Cool->Add_nBuLi  Maintains Stability Stir Stir for 1-2 hours @ -78 °C Add_nBuLi->Stir Lithiated Formation of C-6 Lithiated Intermediate Stir->Lithiated  Regioselective Deprotonation Add_I2 Quench with Anhydrous I₂ Solution Lithiated->Add_I2  Electrophilic Quench Warm Warm to Room Temperature Add_I2->Warm Workup Aqueous Work-up (sat. NH₄Cl) Warm->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify (Crystallization / Chromatography) Extract->Purify End Final Product Purify->End

Caption: Workflow for C-6 iodination via Directed ortho-Metalation.

Experimental Protocols

Protocol 1: Lab-Scale (10g) Synthesis of this compound

WARNING: This procedure involves pyrophoric and hazardous materials. It must be performed by trained personnel in a chemical fume hood under an inert atmosphere.

Materials:

  • 2,5-Dichloro-3-methoxypyridine (10.0 g, 51.5 mmol)

  • Anhydrous Tetrahydrofuran (THF), 250 mL

  • n-Butyllithium (2.5 M in hexanes, 22.7 mL, 56.7 mmol, 1.1 eq)

  • Iodine (14.5 g, 57.1 mmol, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate and Hexanes for extraction and chromatography

  • Brine

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Allow it to cool to room temperature under a positive pressure of nitrogen.

  • Dissolution: Add 2,5-Dichloro-3-methoxypyridine to the flask. Using a cannula, transfer 200 mL of anhydrous THF into the flask. Stir until all solid has dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the resulting dark solution at -78 °C for 1.5 hours.

  • Quench: In a separate flame-dried flask, dissolve the iodine in 50 mL of anhydrous THF. Transfer this solution via cannula into the reaction flask at a steady rate, while maintaining the temperature at -78 °C.

  • Warming: Once the iodine addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Work-up: Cool the reaction to 0 °C in an ice bath and slowly quench by adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Logical Relationship Diagram: Troubleshooting Low Yield

Troubleshooting problem problem cause cause solution solution LowYield Problem: Low Yield ImpureSM Cause: Impure/Wet Starting Material LowYield->ImpureSM BadBase Cause: Inactive n-BuLi LowYield->BadBase WetSolvent Cause: Wet Solvent or Atmosphere LowYield->WetSolvent BadTemp Cause: Incorrect Temperature LowYield->BadTemp DrySM Solution: Dry SM under high vacuum ImpureSM->DrySM Titrate Solution: Titrate n-BuLi before use BadBase->Titrate DrySolvent Solution: Use fresh anhydrous solvent; ensure inert atm. WetSolvent->DrySolvent ControlTemp Solution: Maintain -78 °C rigorously BadTemp->ControlTemp

Caption: Key causes and solutions for low yield in the DoM reaction.

References

  • PrepChem. Synthesis of 2,5-dichloro-3-hydroxypyridine. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]

  • Scribd. Directed Ortho Metalation Guide. Available from: [Link]

  • ACS Green Chemistry Institute. Iodination - Reagent Guides. Available from: [Link]

  • Grote, T. et al. (University of Illinois). Directed (ortho) Metallation. Available from: [Link]

  • DeTOMASO, A. et al. (2019). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available from: [Link]

Sources

Potential degradation pathways for 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dichloro-6-iodo-3-methoxypyridine

Introduction

Welcome to the technical support guide for this compound (CAS 1214366-19-4). This molecule is a highly functionalized heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug discovery for the synthesis of complex pharmaceutical agents.[1][2] Its unique substitution pattern, featuring two chlorine atoms, a labile iodine atom, and a methoxy group, offers multiple reaction sites for further derivatization. However, this same complexity necessitates a thorough understanding of its stability and potential degradation pathways to ensure experimental success and reproducibility.

This guide provides troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the handling, stability, and potential degradation of this compound.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is critical to prevent premature degradation. Based on the reactivity of similar iodinated and polyhalogenated aromatic compounds, we recommend the following:

  • Temperature: Store the compound at -20°C for long-term stability.

  • Light: Protect from light. Iodinated organic molecules can be light-sensitive and prone to photodegradation, often involving cleavage of the carbon-iodine bond.[3][4] Store in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Pyridine derivatives can be hygroscopic, and moisture can introduce a pathway for hydrolysis.

  • Handling: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the compound into smaller, single-use quantities upon receipt.

Q2: My solid sample of this compound has developed a yellow or brownish tint. What is the likely cause?

A2: Discoloration is a common indicator of degradation. For this specific molecule, the most probable cause is the liberation of elemental iodine (I₂) due to the cleavage of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds present in the molecule and is susceptible to cleavage by light, heat, or trace impurities.[5] The resulting iodine imparts a characteristic yellow-to-brown color.

Before use, we strongly recommend re-analyzing the purity of the discolored material by HPLC, LC-MS, and ¹H NMR to identify the primary species and any degradation products.

Section 2: Primary Degradation Pathways

Q3: My analysis shows a new compound with a molecular weight of approximately 211 g/mol . What degradation pathway does this suggest?

A3: A significant mass loss corresponding to the mass of iodine (approx. 127 g/mol ) points towards deiodination . This is the most common degradation pathway for this molecule due to the low bond dissociation energy of the C-I bond compared to C-Cl bonds (H₃C−I: 234 kJ/mol vs. H₃C−Cl: 351 kJ/mol).[5] The resulting product would be 2,5-Dichloro-3-methoxypyridine.

This process can be initiated by several factors:

  • Photodegradation: Exposure to UV or even ambient light can induce homolytic cleavage of the C-I bond.[4][6]

  • Reductive Dehalogenation: The presence of reducing agents, certain metals (like zinc or copper), or catalytic hydrogenation conditions can selectively remove the iodine atom.[5][7][8]

  • Thermal Stress: Elevated temperatures can provide the energy needed to break the weak C-I bond.

Q4: Under what conditions should I be concerned about the loss of the chlorine atoms?

A4: While the C-Cl bonds are significantly more stable than the C-I bond, dechlorination is possible under more forcing conditions.[5] You should consider this pathway in the following scenarios:

  • Aggressive Reductive Conditions: Strong reducing agents or prolonged catalytic hydrogenation may lead to the removal of chlorine atoms, likely after the iodine has already been removed.

  • Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is electron-deficient, the presence of strong nucleophiles (e.g., alkoxides, amines) at high temperatures could potentially displace the chlorine atoms. The positions ortho and para to the ring nitrogen are generally more activated towards SₙAr.

  • Hydrolysis: At elevated temperatures and extreme pH (strongly acidic or basic), hydrolysis of the C-Cl bonds to form chlorohydroxypyridines is a possibility. Hydrolysis of halogens at the 2- and 4-positions of a pyridine ring can be particularly facile under certain conditions.[9]

Q5: Is hydrolysis of the methoxy group a likely degradation pathway?

A5: Ether cleavage, particularly on an aromatic ring, typically requires harsh acidic conditions (e.g., HBr, BBr₃). Under standard experimental conditions (neutral or mildly acidic/basic), the methoxy group is expected to be relatively stable. Hydrolysis of the C-Cl or C-I bonds is a more probable degradation route under aqueous conditions.

Below is a diagram summarizing the primary degradation pathways.

G A This compound B 2,5-Dichloro-3-methoxypyridine (Deiodination) A->B hv, Heat, or Reducing Agent C 5-Chloro-6-iodo-3-methoxy-2-pyridinol (Hydrolysis) A->C H₂O / Δ (Strong Acid/Base) D 2-Chloro-6-iodo-3-methoxy-5-pyridinol (Hydrolysis) A->D H₂O / Δ (Strong Acid/Base) E Elemental Iodine (I₂) (Discoloration) A->E hv, Heat G A Unexpected Result (e.g., new peak in HPLC/TLC) B Isolate Impurity (Prep-HPLC / Column) A->B D LC-MS Analysis (Determine MW) A->D C Characterize Structure B->C F NMR Spectroscopy (¹H, ¹³C, HMBC/HSQC) C->F E High-Res Mass Spec (Determine Formula) D->E G Compare with Predicted Degradants E->G F->G H Identity Confirmed G->H Match I Further Investigation Needed G->I No Match

Caption: Workflow for impurity identification and characterization.

Experimental Protocols

Protocol 1: Standardized Forced Degradation Study

This protocol provides a framework for evaluating the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a 1:1 Acetonitrile:Water mixture).

2. Stress Conditions (perform each in a separate, sealed vial):

  • Control: Mix 1 mL of stock solution with 1 mL of diluent (the solvent used for the stock). Keep at room temperature, protected from light.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

  • Thermal Stress: Place a vial of the control solution in an oven at 80°C.

  • Photolytic Stress: Place a vial of the control solution in a photostability chamber or expose it to a UV lamp.

3. Incubation and Sampling:

  • Incubate all vials for a set period (e.g., 24 or 48 hours). For acid/base hydrolysis and thermal stress, maintain a temperature of 60-80°C. Keep others at room temperature.

  • After incubation, neutralize the acidic and basic samples before analysis. Quench the oxidative sample if necessary.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method. Use a gradient elution to ensure separation of the parent compound from any degradants.

  • Use an LC-MS method in parallel to obtain mass information for any new peaks that appear.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

5. Interpretation:

  • Significant peak area reduction in a stressed sample indicates instability under those conditions.

  • The mass data of new peaks will help elucidate the structure of the degradation products, confirming the pathways outlined in this guide.

References

  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. (1991). ResearchGate. [Link]

  • This compound. AtoZ Mendeleev. [Link]

  • Dechlorination of pyridines in acidic, zinc-containing mediums. (2001).
  • 2,5-Diiodo-3-Methoxypyridine. Pipzine Chemicals. [Link]

  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. (2016). PubMed. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]

  • Dehalogenation. (n.d.). Wikipedia. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • Puzzling Pyridine Problem Probed. (2010). ChemistryViews. [Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (2021). ACS Publications. [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025). Pharmaffiliates. [Link]

  • Dehalogenation of α,β-Dibromo Acids. III. Acids of the Pyridine and Quinoline Series. (n.d.). ACS Publications. [Link]

  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. (2016). UQ eSpace. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PubMed Central. [Link]

  • 2,6-Dichloropyridine. (n.d.). Wikipedia. [Link]

  • Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. (2023). MDPI. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). PubMed Central. [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. (n.d.). ProQuest. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2024). MDPI. [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (2023). ACS Publications. [Link]

  • Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. (2023). National Institutes of Health. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Royal Society of Chemistry. [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Process for preparing 2,6-dichloropyridine. (1992).
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. (2022). OSTI.GOV. [Link]

  • 2,5-Dichloro-4-iodo-3-methoxypyridine. (n.d.). Amerigo Scientific. [Link]

  • Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. (2022). MDPI. [Link]

  • Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. (1994).
  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1998).
  • Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. (2010). ERIC. [Link]

  • 3,6-Dichloro-2,5-dimethoxy-4-benzoquinone. (n.d.). PubChem. [Link]

  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (1998).

Sources

Technical Support Center: Navigating Reactions with 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-6-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging building block. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your synthetic strategies.

Understanding the Reactivity of this compound

This compound is a polyhalogenated pyridine derivative with multiple sites for functionalization. Its reactivity is governed by the different carbon-halogen bonds, with the carbon-iodine bond being the most labile, followed by the carbon-chlorine bonds. The electron-withdrawing nature of the pyridine ring and the two chlorine atoms further influences the reactivity at each position. This guide will help you selectively functionalize this molecule and troubleshoot common issues encountered during cross-coupling and other transformations.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl. Therefore, the carbon-iodine bond at the C6 position is the most reactive site and will preferentially undergo oxidative addition to a Pd(0) catalyst under standard conditions. The two chlorine atoms at the C2 and C5 positions are significantly less reactive.

Q2: How do the electronic properties of the pyridine ring affect its reactivity?

The pyridine ring is electron-deficient, which can make oxidative addition of a palladium catalyst more challenging compared to electron-rich aromatic systems.[1] The presence of two electron-withdrawing chlorine atoms further deactivates the ring towards oxidative addition. However, the nitrogen atom in the pyridine ring can also act as a ligand for the palladium catalyst, which can sometimes inhibit the reaction.[2]

Q3: Can I achieve selective reaction at one of the chlorine atoms?

Yes, selective reaction at one of the chlorine atoms is possible, but it requires careful control of reaction conditions. After the more reactive C-I bond has been functionalized, the remaining C-Cl bonds can be reacted under more forcing conditions (e.g., higher temperatures, stronger bases, more active catalysts). The relative reactivity of the C2 and C5 chlorine atoms will depend on the specific reaction and the steric and electronic environment of the molecule after the first coupling reaction.

Q4: What are the key safety considerations when working with this compound?

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide for Common Reactions

This section provides troubleshooting advice for specific issues you may encounter during common cross-coupling reactions with this compound.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling at the C6-iodo position of this compound, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low reactivity in Suzuki-Miyaura coupling with this substrate can be due to several factors, including catalyst deactivation, suboptimal ligand choice, or inappropriate base selection. Here’s a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for activating the C-I bond in an electron-deficient system.

  • Recommended Catalysts: Start with a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source such as Pd₂(dba)₃.

  • Ligand Choice: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and subsequent steps in the catalytic cycle.[1] Consider using ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be very effective.

2. Base Selection: The base plays a crucial role in the transmetalation step.

  • Common Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good starting points. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be required.

  • Solvent Compatibility: Ensure your chosen base is sufficiently soluble in the reaction solvent.

3. Solvent and Temperature:

  • Solvents: Anhydrous and degassed solvents are essential. Common choices include 1,4-dioxane, toluene, or a mixture of DME and water.

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 2,5-dichloro-4-iodo-1,3-thiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

start Low/No Conversion catalyst Check Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) start->catalyst Initial Check base Optimize Base (e.g., K3PO4, Cs2CO3) catalyst->base No Improvement success Successful Coupling catalyst->success Improved Yield temp Increase Temperature (80-120 °C) base->temp No Improvement base->success Improved Yield solvent Ensure Anhydrous/Degassed Solvent temp->solvent Still Low Yield temp->success Improved Yield solvent->success Improved Yield

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Homocoupling and Low Yield in Sonogashira Coupling

Question: I am performing a Sonogashira coupling with a terminal alkyne at the C6-iodo position, but I am getting a significant amount of alkyne homocoupling (Glaser coupling) and low yield of the desired product. How can I minimize this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially with electron-deficient aryl halides. This is often promoted by the copper(I) co-catalyst in the presence of oxygen. Here are strategies to suppress homocoupling:

1. Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[3]

  • Catalyst/Ligand System: A robust palladium catalyst with a suitable phosphine ligand is crucial. Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos) can be effective.

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

2. Rigorous Exclusion of Oxygen: If a copper-catalyzed system is used, it is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

3. Additives: In some cases, additives like silver salts can be used to suppress homocoupling.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

  • To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol% - if using copper-catalyzed method).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (5 mL).

  • Stir the reaction mixture at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Summary: Sonogashira Coupling Conditions

ParameterCopper-CatalyzedCopper-Free
Catalyst Pd(PPh₃)₄ / CuIPd(PPh₃)₄ or Pd₂(dba)₃/Ligand
Base Et₃N or DIPEAEt₃N or DIPEA
Atmosphere Strictly InertInert
Key Advantage Milder ConditionsMinimizes Homocoupling
Issue 3: Difficulty in Achieving Buchwald-Hartwig Amination

Question: I am struggling to couple a primary or secondary amine with this compound at the C6-iodo position using Buchwald-Hartwig amination. The reaction is sluggish and gives low yields. What can I do?

Answer: Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to potential catalyst inhibition by the pyridine nitrogen and the overall lower reactivity of the substrate.[4] Optimization of the catalyst system and base is key.

1. Ligand Selection is Crucial: The choice of ligand is paramount for successful Buchwald-Hartwig amination.

  • Recommended Ligands: For heteroaryl halides, highly active biarylphosphine ligands are generally required. Consider using ligands such as XPhos, SPhos, or Josiphos-type ligands.[5][6] For sterically hindered amines, ligands like BrettPhos have shown good results.[7]

2. Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in side reactions.

  • Effective Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide the best results.[7] Cesium carbonate can be used for substrates with base-sensitive functional groups.

3. Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results.

  • Precatalysts: Consider using G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3), which are air-stable and efficiently generate the active Pd(0) species.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

Logical Relationship Diagram: Buchwald-Hartwig Amination

sub This compound product Arylated Amine Product sub->product amine Primary or Secondary Amine amine->product catalyst Palladium Precatalyst (e.g., XPhos Pd G3) catalyst->product ligand Bulky, Electron-Rich Ligand (e.g., XPhos) ligand->product base Strong, Non-Nucleophilic Base (e.g., NaOtBu) base->product

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dichloro-6-iodo-3-methoxypyridine, a substituted pyridine of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document presents a detailed prediction of its NMR spectral characteristics. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with structurally related, commercially available pyridine derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the spectral properties of polysubstituted pyridines.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of these molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular architecture.

This compound presents a unique substitution pattern. The interplay of the electron-withdrawing effects of the two chlorine atoms and the iodine atom, alongside the electron-donating methoxy group, creates a distinct electronic environment within the pyridine ring. Understanding the resulting ¹H and ¹³C NMR spectra is crucial for its identification and for monitoring its transformations in chemical reactions.

Predicted ¹H and ¹³C NMR Spectra of this compound

The chemical shifts for this compound have been predicted by utilizing the known ¹H and ¹³C NMR data of pyridine as a baseline and applying established substituent chemical shift (SCS) effects for chloro, iodo, and methoxy groups.

Molecular Structure and Numbering:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data:

The pyridine ring of the target molecule possesses only one proton at the C4 position.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H47.50 - 7.70Singlet (s)
-OCH₃3.90 - 4.10Singlet (s)

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C2148.0 - 152.0
C3155.0 - 159.0
C4125.0 - 129.0
C5128.0 - 132.0
C690.0 - 95.0
-OCH₃55.0 - 60.0

Comparative Analysis with Structurally Related Compounds

To validate the predicted spectral data, a comparative analysis is performed with experimentally determined NMR data of commercially available, structurally related pyridine derivatives. This comparison allows for a more nuanced understanding of the substituent effects.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

CompoundH2H3H4H5H6-OCH₃
Pyridine[1]8.617.287.667.288.61-
3-Methoxypyridine[2]8.32-7.387.348.193.84
2,5-Dichloropyridine[3]-7.688.13-8.70-
3,5-Dichloropyridine[4]8.50-7.80-8.50-
2-Chloro-5-iodopyridine[5][6]-7.938.45-8.23-
Predicted: this compound --7.50 - 7.70 --3.90 - 4.10

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

CompoundC2C3C4C5C6-OCH₃
Pyridine[7]150.0123.6135.8123.6150.0-
3-Methoxypyridine141.2155.2121.0123.8147.555.2
2,5-Dichloropyridine149.5138.2124.5130.8144.7-
3,5-Dichloropyridine147.8136.2124.1136.2147.8-
2-Chloro-5-iodopyridine151.2145.8122.295.1155.5-
Predicted: this compound 148.0 - 152.0 155.0 - 159.0 125.0 - 129.0 128.0 - 132.0 90.0 - 95.0 55.0 - 60.0

Note: Experimental data for some compounds were compiled from various sources and may have been recorded in different solvents, leading to minor variations in chemical shifts.

Discussion of Substituent Effects

The predicted chemical shifts for this compound are rationalized by considering the electronic effects of each substituent:

  • -OCH₃ Group (Electron-Donating): The methoxy group at the C3 position is a strong resonance electron-donating group and a moderate inductive electron-withdrawing group. Its net effect is to increase electron density at the ortho (C2, C4) and para (C6) positions. This leads to an upfield shift (lower δ value) for these carbons compared to unsubstituted pyridine. The proton at C4 is also expected to be shifted upfield.

  • -Cl Atoms (Electron-Withdrawing): The chlorine atoms at C2 and C5 are electronegative and exert a strong inductive electron-withdrawing effect, deshielding the adjacent carbon and proton nuclei, leading to a downfield shift (higher δ value).

  • -I Atom (Electron-Withdrawing & Heavy Atom Effect): The iodine atom at C6 is the least electronegative of the halogens but is highly polarizable. It exerts an inductive electron-withdrawing effect. A significant factor for iodine is the "heavy atom effect," which causes a substantial upfield shift for the directly attached carbon (C6) in the ¹³C NMR spectrum.

In this compound, the sole proton at C4 is flanked by two electron-withdrawing chloro groups and is ortho to the electron-donating methoxy group. The competing effects are expected to result in a chemical shift in the aromatic region, predicted here to be between 7.50 and 7.70 ppm.

For the ¹³C NMR spectrum, the carbon directly bonded to the iodine (C6) is predicted to have the most upfield chemical shift among the ring carbons due to the heavy atom effect. The carbon bearing the methoxy group (C3) is expected to be significantly downfield due to the electronegativity of the oxygen atom. The carbons attached to chlorine (C2 and C5) will also be downfield.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyridines like this compound.

G cluster_0 Sample Preparation cluster_1 ¹H NMR Acquisition cluster_2 ¹³C NMR Acquisition A Dissolve 5-10 mg of sample B in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add TMS as internal standard (0 ppm) B->C D Acquire spectrum on a 400 MHz or higher spectrometer C->D E Set appropriate spectral width and acquisition time D->E F Apply Fourier transform and phase correction E->F G Acquire spectrum with proton decoupling F->G H Use a sufficient number of scans for good signal-to-noise G->H I Process data similarly to ¹H NMR H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for organic molecules).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument, using a standard carbon probe.

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 128 or more) to obtain a good spectrum.

    • Process the data in a similar manner to the ¹H spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging the principles of substituent effects and comparing with known spectra of related compounds, we have established a reliable set of expected chemical shifts. This information is invaluable for the structural verification of this compound in research and development settings. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar molecules.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • Ma, H.-F., Jia, H.-S., Qian, Y., Wen, F., & Chen, B.-L. (2007). 2,3,5-Trichloropyridine. Acta Crystallographica Section E: Structure Reports Online, 63(1), o311–o312.
  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • (n.d.). General Procedures.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry, 50(5), 415-465.
  • Metcalfe, J. A., & Attwood, M. R. (2013). Basic 1H- and 13C-NMR Spectroscopy. Royal Society of Chemistry.
  • (n.d.).
  • (n.d.).
  • SpectraBase. (n.d.). 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Stoyanova, R., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(2), 22.
  • Kalinowski, H.-O., Berger, S., & Braun, S. (1988). 5 Combination of 1H and 13C NMR Spectroscopy. In Carbon-13 NMR Spectroscopy (pp. 199-214). John Wiley & Sons, Ltd.
  • Holmes, J. B., & Holy, A. (2019). Exploring the Potential of Multinuclear Solid-State 1 H, 13 C, and 35 Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 19(10), 5676-5687.
  • (n.d.). [Supporting Information] Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry.
  • (n.d.).
  • Eurisotop. (n.d.).

Sources

Interpreting the Mass Spectrum of 2,5-Dichloro-6-iodo-3-methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 2,5-Dichloro-6-iodo-3-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. Understanding the fragmentation patterns of such molecules is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug discovery. This document will delve into the theoretical fragmentation pathways based on established principles of mass spectrometry, compare these with the behavior of related compounds, and provide a framework for analyzing similar structures.

The Molecular Ion: Isotopic Signatures are Key

The first step in interpreting any mass spectrum is to identify the molecular ion (M⁺˙). For this compound (C₆H₄Cl₂INO), the nominal molecular weight is 303 g/mol . However, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion peak.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a ratio of roughly 3:1.[1][2] Iodine, on the other hand, is monoisotopic (¹²⁷I).[3][4] Therefore, a molecule containing two chlorine atoms will exhibit a distinctive pattern of M⁺˙, M+2, and M+4 peaks.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (Nominal)CompositionExpected Relative Abundance
M⁺˙303C₆H₄(³⁵Cl)₂(¹²⁷I)NO100%
[M+2]⁺˙305C₆H₄(³⁵Cl)(³⁷Cl)(¹²⁷I)NO~65%
[M+4]⁺˙307C₆H₄(³⁷Cl)₂(¹²⁷I)NO~10%

The presence of this characteristic 100:65:10 intensity ratio for the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks provides strong evidence for the presence of two chlorine atoms in the molecule.[5]

Postulated Fragmentation Pathways

Electron Ionization (EI) mass spectrometry typically uses high energy (70 eV) to ionize molecules, leading to extensive fragmentation. The fragmentation of this compound is expected to be driven by the presence of the various functional groups and the stability of the resulting fragments.

A logical representation of the primary fragmentation pathways is illustrated in the following workflow:

fragmentation_pathway M [C₆H₄Cl₂INO]⁺˙ m/z = 303, 305, 307 F1 [C₆H₄Cl₂NO]⁺ m/z = 176, 178, 180 M->F1 -I• F2 [C₅H₄Cl₂NO]⁺˙ m/z = 161, 163, 165 M->F2 -CH₃•, -CO F3 [C₆H₄Cl₂INO - Cl]⁺ m/z = 268, 270 M->F3 -Cl• F5 [I]⁺ m/z = 127 M->F5 C-I cleavage F4 [C₅H₃Cl₂N]⁺˙ m/z = 146, 148, 150 F1->F4 -CO

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

The primary fragmentation events are anticipated to be:

  • Loss of an Iodine Radical (I•): The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical a highly favorable fragmentation pathway.[6][7] This would result in a prominent fragment ion cluster at m/z 176, 178, and 180, corresponding to the [C₆H₄Cl₂NO]⁺ ion. The isotopic pattern of this fragment will still show the characteristic 3:1 ratio for the presence of two chlorine atoms. The observation of a peak at m/z 127, corresponding to the iodine cation [I]⁺, would further support this fragmentation.[3]

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical to form a stable oxonium ion. This would lead to a fragment at m/z 288, 290, and 292. Subsequent loss of carbon monoxide (CO) could then occur.

  • Loss of a Chlorine Radical (Cl•): While less favorable than the C-I bond cleavage, the loss of a chlorine radical is also a possible fragmentation pathway for chloro-substituted aromatic compounds.[8] This would produce a fragment ion cluster at m/z 268 and 270.

  • Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable.[9] However, after initial fragmentation events, further cleavage of the ring can occur, leading to smaller fragment ions.

Comparison with Alternative Structures

Experimental Protocol for Mass Spectrum Acquisition

To obtain a reproducible mass spectrum of this compound, the following experimental setup using a standard Electron Ionization Gas Chromatography-Mass Spectrometer (EI-GC-MS) is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GCMS-QP series).

  • Ionization Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1000 amu/s.

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be necessary to ensure good chromatographic separation from any impurities.

Summary of Predicted Mass Spectral Data

Table 2: Predicted Key Fragment Ions and their m/z Values for this compound

m/z (Nominal)Proposed Fragment IonFormulaNotes
303, 305, 307Molecular Ion (M⁺˙)[C₆H₄Cl₂INO]⁺˙Isotopic cluster due to two Cl atoms.
288, 290, 292[M - CH₃]⁺[C₅H₁Cl₂INO]⁺Loss of a methyl radical from the methoxy group.
268, 270[M - Cl]⁺[C₆H₄ClINO]⁺Loss of a chlorine radical.
176, 178, 180[M - I]⁺[C₆H₄Cl₂NO]⁺Loss of an iodine radical; expected to be a major fragment.
146, 148, 150[M - I - CO]⁺˙[C₅H₄Cl₂N]⁺˙Subsequent loss of CO from the [M - I]⁺ fragment.
127[I]⁺[I]⁺Iodine cation.

Conclusion

The interpretation of the mass spectrum of this compound relies heavily on recognizing the characteristic isotopic pattern of the two chlorine atoms and understanding the hierarchical fragmentation driven by the relative bond strengths of the substituents. The most significant fragmentation is predicted to be the loss of the iodine radical due to the weak C-I bond. By comparing the observed spectrum with these theoretical predictions, researchers can confidently identify this and structurally related compounds.

References

  • Benchchem. Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide.
  • University of Arizona.
  • Benchchem.
  • NIST WebBook. Pyridine, 4-methoxy-1-oxide-.
  • Whitman College. GCMS Section 6.5.
  • NIH.
  • Wikipedia. Isotopes of chlorine.
  • WebElements.
  • Chemistry LibreTexts.
  • USGS. Periodic Table--Chlorine.
  • University of Calgary.
  • PubMed.
  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes.
  • Doc Brown's Chemistry. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes.
  • ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • YouTube. 14.
  • Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to 2,5-Dichloro-6-iodo-3-methoxypyridine and its Derivatives: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Polysubstituted pyridines, in particular, are privileged structures found in a vast array of pharmaceuticals. This guide provides a comprehensive technical characterization of 2,5-dichloro-6-iodo-3-methoxypyridine, a highly versatile building block for the synthesis of complex molecular architectures. We will objectively compare its performance in key cross-coupling reactions with alternative synthetic strategies, supported by experimental data from analogous systems, to provide a rationale for its application in drug discovery programs.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a fundamental motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability. The precise placement of various substituents on this scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological activity, selectivity, and pharmacokinetic profile. This compound offers a unique combination of reactive handles, enabling sequential and site-selective functionalization to rapidly generate libraries of diverse compounds. The methoxy group, in particular, can influence molecular conformation and metabolic stability, making this a sought-after scaffold.

Synthesis of this compound: A Proposed Route

Synthesis_of_2_5_Dichloro_6_iodo_3_methoxypyridine cluster_0 Proposed Synthetic Pathway start 2,6-Dichloropyridine step1 2,6-Dichloro-3-nitropyridine start->step1 HNO₃, H₂SO₄ [33] step2 2,6-Dichloro-3-aminopyridine step1->step2 Fe, AcOH or H₂, Pd/C step3 2,5,6-trichloro-3-aminopyridine step2->step3 NCS, MeCN step4 2,5,6-Trichloro-3-methoxypyridine step3->step4 1. NaH, MeOH 2. Diazotization (NaNO₂, H₂SO₄) 3. H₂O, heat step5 This compound step4->step5 n-BuLi, THF, -78 °C then I₂ [10]

Caption: Proposed synthesis of this compound.

This proposed pathway leverages well-established reactions in pyridine chemistry. The initial nitration of 2,6-dichloropyridine is a known process[1], followed by a standard reduction of the nitro group. Subsequent chlorination with N-chlorosuccinimide (NCS) and a Sandmeyer-type reaction to introduce the methoxy group are also precedented. The final step involves a regioselective iodination at the 6-position, which is anticipated to be the most acidic proton on the ring, using n-butyllithium followed by quenching with iodine.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[2] This differential reactivity allows for selective and sequential functionalization at the C6, C2, and C5 positions.

The electron-deficient nature of the pyridine ring, further enhanced by the chloro and iodo substituents, activates the halogenated positions towards oxidative addition. Generally, for dihalopyridines, oxidative addition is favored at the position alpha to the nitrogen (C2 or C6).[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds. For this compound, the initial coupling is expected to occur selectively at the C6-iodo position under standard conditions.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine aryl halide, boronic acid, base (e.g., K₂CO₃), and solvent (e.g., Toluene/H₂O) B Degas the mixture A->B C Add Pd catalyst (e.g., Pd(PPh₃)₄) B->C D Heat reaction mixture (e.g., 80-100 °C) C->D E Monitor reaction by TLC or LC-MS D->E F Work-up and purification E->F

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling on Dihalopyridines:

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,6-DibromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10070-80 (mono)
22,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100>90 (di)
32,6-DichloropyridineArylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O8075-95[4]

Based on these analogous systems, a Suzuki-Miyaura coupling on this compound with one equivalent of boronic acid is expected to yield the 6-aryl-2,5-dichloro-3-methoxypyridine in high yield. Subsequent coupling at the C2 or C5 position would require more forcing conditions or a more active catalyst system.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry. Similar to the Suzuki coupling, the initial reaction is anticipated to occur at the C6-iodo position.

General Experimental Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Workflow A Combine aryl halide, terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), and CuI (co-catalyst) B Add solvent (e.g., THF) and base (e.g., Et₃N) A->B C Stir at room temperature or with gentle heating B->C D Monitor reaction by TLC or LC-MS C->D E Work-up and purification D->E

Caption: Generalized workflow for a Sonogashira coupling reaction.

Comparative Data for Sonogashira Coupling on Dihalopyridines:

EntrySubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
13,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6585 (mono)[5]
22,6-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6078 (mono)[5]
32-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF8095[5]

The data from these related systems strongly suggest that a Sonogashira coupling on this compound would proceed with high selectivity at the iodo-position to furnish the 6-alkynyl derivative in excellent yield.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. The reactivity trend of the halogens remains the same, with the C-I bond being the most susceptible to amination.

General Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow A Combine aryl halide, amine, base (e.g., NaOtBu), and solvent (e.g., Toluene) B Degas the mixture A->B C Add Pd catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) B->C D Heat reaction mixture (e.g., 80-110 °C) C->D E Monitor reaction by TLC or LC-MS D->E F Work-up and purification E->F

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Comparative Data for Buchwald-Hartwig Amination on Dihalopyridines:

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,6-DichloropyridineMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11085 (mono)
22,4-DichloropyridineAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene8092 (C4-amination)[6]
33,5-DichloropyridinePiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH10088[7]

For this compound, a Buchwald-Hartwig amination is expected to proceed selectively at the C6-iodo position. The choice of ligand and base will be crucial in achieving high yields and preventing side reactions. For sterically hindered amines or less reactive chloro positions, more advanced biarylphosphine ligands such as XPhos or RuPhos are often necessary.[6]

Alternative Scaffolds and Synthetic Strategies

While this compound is a highly versatile building block, alternative scaffolds can be considered depending on the desired substitution pattern and available starting materials.

  • 2,5-Dibromo-3-methoxypyridine: This analogue offers a similar reactivity profile, with the C-Br bonds being more reactive than C-Cl bonds, but less reactive than C-I bonds. This can be advantageous for achieving selectivity in certain multi-step syntheses.

  • De novo synthesis of polysubstituted pyridines: Several methods exist for the construction of the pyridine ring from acyclic precursors. These methods can provide access to substitution patterns that are difficult to achieve through the functionalization of a pre-existing pyridine ring. However, these multi-step sequences can be lower yielding and less convergent.

  • Scaffold-hopping: In drug discovery, it can be beneficial to explore entirely different heterocyclic cores that can mimic the key pharmacophoric features of a substituted pyridine. Imidazo[1,2-a]pyridines, for example, have been investigated as alternative scaffolds for antitubercular agents.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. Its three distinct halogen handles, with their predictable hierarchy of reactivity in palladium-catalyzed cross-coupling reactions, allow for a programmed and regioselective approach to molecular diversification. This guide has provided a comparative analysis of its expected performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by data from analogous systems. For researchers in drug discovery, the ability to rapidly and efficiently generate libraries of novel compounds from a single, versatile starting material is paramount. This compound, with its strategic placement of reactive sites, offers a powerful platform to achieve this goal. Further research into the direct synthesis of this compound and the full experimental characterization of its cross-coupling reactions will undoubtedly solidify its position as a key tool in the medicinal chemist's arsenal.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central (PMC). [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed Central (PMC). [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central (PMC). [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed. [Link]

  • Palladium-Catalyzed Desulfinative Cross-Couplings. ResearchGate. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Semantic Scholar. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. PubMed. [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Semantic Scholar. [Link]

  • Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. PubMed Central (PMC). [Link]

  • Privileged scaffolds in synthesis: 2,5-piperazinediones as templates for the preparation of structurally diverse heterocycles. PubMed. [Link]

  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Process for producing 2,3-diamino-6-methoxypyridine.

Sources

A Comparative Guide to Synthetic Alternatives for 2,5-Dichloro-6-iodo-3-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the strategic introduction of highly functionalized heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 2,5-dichloro-3-methoxypyridine moiety is a valuable building block, and its 6-iodo derivative has traditionally served as a reliable substrate for palladium-catalyzed cross-coupling reactions. However, considerations of cost, availability, and the desire for tunable reactivity have spurred the exploration of synthetic alternatives. This guide provides an in-depth comparison of viable alternatives to 2,5-dichloro-6-iodo-3-methoxypyridine, with a focus on their performance in key cross-coupling reactions, supported by experimental data and mechanistic insights.

The Critical Role of the Leaving Group in Pyridine Functionalization

The utility of this compound in cross-coupling reactions is primarily dictated by the carbon-iodine bond at the C6 position. In the catalytic cycle of common cross-coupling reactions, the oxidative addition of the aryl halide to a low-valent palladium complex is often the rate-determining step. The reactivity of the C-X bond (where X is a halogen or other leaving group) is paramount. The established trend for halogen reactivity in oxidative addition is I > Br > OTf > Cl, a direct consequence of descending bond dissociation energies. This guide will explore the practical implications of this trend by comparing the iodo-compound with its bromo, chloro, and triflate analogues.

Comparative Analysis of Synthetic Alternatives

The primary alternatives to this compound are the corresponding 6-bromo, 6-chloro, and 6-trifluoromethanesulfonyloxy (triflate) derivatives. The choice of which alternative to employ is a balance of reactivity, stability, cost, and the specific requirements of the synthetic route.

2,5-Dichloro-6-bromo-3-methoxypyridine: The Workhorse Alternative

The 6-bromo analogue is a highly practical and widely used alternative to the iodo compound. While slightly less reactive, it offers a good balance of reactivity and stability, often at a lower cost.

Synthesis: The bromo derivative can be synthesized from commercially available starting materials. A common route involves the bromination of a suitable pyridinone precursor, followed by methylation. For instance, 2-bromo-3-methoxypyridine can be prepared from 2-bromo-3-pyridinol.[1]

Performance in Cross-Coupling Reactions:

The C-Br bond is readily activated by a variety of palladium catalysts, making the 6-bromo derivative a versatile substrate for a range of cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This is one of the most widely used C-C bond-forming reactions. The 6-bromo derivative couples efficiently with a variety of boronic acids and their esters.

  • Negishi Coupling: The Negishi coupling, which employs organozinc reagents, is a powerful tool for C-C bond formation, especially when dealing with complex fragments.[2][3] The 6-bromo analogue is a competent substrate for this reaction.

  • Stille Coupling: While concerns over the toxicity of organotin reagents exist, the Stille reaction is valued for its tolerance of a wide range of functional groups.[4][5] The 6-bromo derivative participates effectively in Stille couplings.

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. The 6-bromo analogue is a suitable electrophile for coupling with a diverse array of primary and secondary amines.[6]

Table 1: Comparative Performance of 6-Iodo vs. 6-Bromo Derivatives in Suzuki-Miyaura Coupling

FeatureThis compound2,5-Dichloro-6-bromo-3-methoxypyridineRationale
Relative Reactivity HighModerate to HighThe C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst.
Typical Reaction Temp. Room temperature to mild heating (e.g., 60-80 °C)Mild to moderate heating (e.g., 80-100 °C)The higher reactivity of the iodo-substrate allows for milder reaction conditions.
Typical Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 4-12 hours)The faster catalytic cycle with the iodo-derivative leads to quicker consumption of starting materials.
Catalyst Loading Can often be lower (e.g., 1-2 mol%)Typically requires slightly higher loading (e.g., 2-5 mol%)A more reactive substrate may achieve high conversion with less catalyst.
Yields Generally highGood to highWhile highly dependent on the specific coupling partners and conditions, the iodo-compound often provides slightly higher yields under optimized conditions.
Side Reactions More prone to catalyst deactivation with certain substrates.Generally robust, with fewer issues of catalyst inhibition by the halide.Iodide can act as a bridging ligand, forming less active palladium dimers.
2,5-Dichloro-6-chloro-3-methoxypyridine: The Cost-Effective but Challenging Option

The 6-chloro analogue is the most cost-effective of the halogenated alternatives. However, the strength of the C-Cl bond presents a significant activation barrier for oxidative addition, necessitating more specialized and often more expensive and air-sensitive catalyst systems.

Synthesis: This compound can be prepared through various chlorination strategies of the corresponding pyridone or via functional group interconversion from other trihalopyridines.

Performance in Cross-Coupling Reactions:

The use of 2,5-dichloro-6-chloro-3-methoxypyridine in cross-coupling reactions has historically been challenging. However, the development of advanced, bulky, and electron-rich phosphine ligands (e.g., Buchwald and Fu ligands) has made the activation of aryl chlorides more feasible.

  • Suzuki-Miyaura Coupling: Successful couplings require highly active catalyst systems, often employing ligands like SPhos, XPhos, or RuPhos, and typically require higher temperatures and longer reaction times.

  • Negishi Coupling: Nickel-catalyzed Negishi couplings can be effective for aryl chlorides, sometimes outperforming palladium-based systems.[7]

  • Buchwald-Hartwig Amination: As with C-C couplings, C-N bond formation with the 6-chloro derivative requires robust catalytic systems and more forcing conditions.

Table 2: General Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

Leaving GroupRelative ReactivityTypical Catalyst SystemGeneral Comments
Iodo (I) HighestStandard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands.Most reactive, allows for mildest conditions. Can sometimes lead to catalyst inhibition.
Bromo (Br) HighSimilar to iodo, but may require slightly more active catalysts or higher temperatures.Good balance of reactivity and stability. Widely used.
Chloro (Cl) LowRequires highly active, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.Cost-effective starting material, but requires more specialized and expensive catalysts and harsher conditions.
Triflate (OTf) High (between I and Br)Similar to bromo, generally compatible with a wide range of Pd catalysts.Highly reactive, but can be less stable than halides and more expensive to prepare.
2,5-Dichloro-3-methoxypyridin-6-yl Trifluoromethanesulfonate: The Highly Reactive Pseudohalide

Triflates (OTf) are excellent leaving groups in palladium-catalyzed cross-coupling reactions, with reactivity often rivaling or even exceeding that of bromides.[8]

Synthesis: The triflate derivative is typically prepared from the corresponding pyridin-6-one by reaction with triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base.

Performance in Cross-Coupling Reactions:

The high reactivity of the C-OTf bond makes this derivative an excellent substrate for a variety of cross-coupling reactions, often proceeding under mild conditions.

  • Suzuki-Miyaura Coupling: Triflates are highly effective electrophiles in Suzuki reactions, coupling with a broad range of organoboron reagents.

  • Stille Coupling: The C-OTf bond is readily activated in Stille couplings.

  • Buchwald-Hartwig Amination: Aryl triflates are excellent substrates for C-N bond formation.

The primary drawbacks of the triflate alternative are the higher cost of the triflating reagents and the potential for lower stability compared to the halo-derivatives, particularly under basic conditions.

Experimental Protocols

The following protocols are representative examples for the cross-coupling of a 6-bromo-3-substituted pyridine. These should be adapted and optimized for the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dichloro-6-bromo-3-methoxypyridine

Materials:

  • 2,5-Dichloro-6-bromo-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dichloro-6-bromo-3-methoxypyridine, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2,5-Dichloro-6-bromo-3-methoxypyridine

Materials:

  • 2,5-Dichloro-6-bromo-3-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene, degassed

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add NaOtBu.

  • In a separate flask, dissolve 2,5-dichloro-6-bromo-3-methoxypyridine, the amine, Pd₂(dba)₃, and XPhos in degassed toluene.

  • Add the solution of reagents to the Schlenk flask containing the base.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-B(OH)2 X-B(OH)2 + Base Transmetalation->X-B(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-B(OH)2 R-B(OH)2 + Base R-B(OH)2->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Selecting a Synthetic Alternative

Decision_Workflow Start Define Synthetic Need for 2,5-Dichloro-3-methoxypyridine Core Cost Is cost the primary driver? Start->Cost Reactivity Is highest reactivity/ mildest conditions required? Cost->Reactivity No Chloro Use 2,5-Dichloro-6-chloro- 3-methoxypyridine (Requires specialized catalysts) Cost->Chloro Yes Balance Is a balance of reactivity, cost, and stability preferred? Reactivity->Balance No Iodo Use 2,5-Dichloro-6-iodo- 3-methoxypyridine Reactivity->Iodo Yes Bromo Use 2,5-Dichloro-6-bromo- 3-methoxypyridine Balance->Bromo Yes Triflate Use 2,5-Dichloro-3-methoxy- pyridin-6-yl Triflate Balance->Triflate Consider (higher cost)

Caption: Decision workflow for selecting an appropriate synthetic alternative.

Conclusion

While this compound remains a highly effective substrate for cross-coupling reactions, its bromo, chloro, and triflate analogues offer a valuable toolkit for the synthetic chemist. The 6-bromo derivative stands out as a versatile and cost-effective workhorse, providing a good balance of reactivity and stability. The 6-chloro derivative is the most economical option, but its lower reactivity necessitates the use of advanced and often more costly catalytic systems. The 6-triflate derivative offers reactivity comparable to or greater than the bromide, making it an excellent choice when mild conditions are paramount, provided the cost and stability are not prohibitive. The optimal choice will always depend on the specific context of the synthesis, including the nature of the coupling partners, the desired scale of the reaction, and economic considerations. A thorough understanding of the relative merits of each alternative empowers researchers to design more efficient, robust, and cost-effective synthetic routes to novel molecules of interest.

References

  • PrepChem. Synthesis of 2-bromo-3-methoxypyridine. [Link]

  • Krasovskiy, A., Malakhov, V., & Knochel, P. (2006). A new powerful and general method for the preparation of polyfunctional organozinc reagents from organic iodides.
  • Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine. [Link]

  • Zhang, Y., Gao, X., Li, J., & Tu, G. (2014). Highly Selective Palladium-catalyzed Stille Coupling Reaction toward Chlorine-containing NIR Electroluminescence Polymers.
  • Denmark, S. E., & Smith, R. C. (2008). The Negishi Cross-Coupling Reaction. Denmark Group Meeting.
  • Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Myers, A. G. (2011). The Stille Reaction. Chem 115.
  • Han, F., & Li, G. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Negishi, E. I. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340-348.
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530.
  • Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later.
  • Csonka, R., Mernyák, E., Wölfling, J., & Schneider, G. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 184-190.
  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • Weix, D. J. (2017).
  • Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Krivobokova, T., Finocchio, G., & Maryasin, B. (2022).
  • Dorel, R., & Grugel, C. (2019). Buchwald-Hartwig reaction: An overview. Beilstein Journal of Organic Chemistry, 15, 2493-2499.
  • Isaksson, J., & Sandin, P. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin.
  • Schmidt, A. F., & Rolge, D. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51336.
  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Denmark, S. E., & Smith, R. C. (2007). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Journal of the American Chemical Society, 129(46), 14376-14377.
  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 10(17), 3845-3848.
  • Uehara, F., & Yanagi, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144-155.
  • Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction.
  • Google Patents.
  • Brückner, R., & Hünig, S. (1986). 2,5-Dihydroxyterephthalates, 2,5-Dichloro-1,4-benzoquinone-3,6-dicarboxylates, and Polymorphic 2,5-Dichloro-3,6-dihydroxyterephthalates. Chemistry-A European Journal, 22(1), 133-146.

Sources

A Senior Application Scientist's Guide to the Reactivity of Iodo- vs. Chloro-Substituents on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. As ubiquitous components of bioactive molecules, the methods used to modify pyridines are critical to the drug discovery process. Halopyridines, particularly chloro- and iodo-derivatives, serve as versatile synthetic handles for elaboration, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The choice between an iodopyridine and a chloropyridine is a frequent and critical decision in synthetic planning. It is not merely a matter of swapping one halogen for another; it is a choice that profoundly impacts reaction conditions, catalyst selection, cost, and overall synthetic efficiency. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic reasoning, to empower researchers to make informed, effective decisions in their synthetic endeavors.

The Decisive Factor: A Tale of Two Properties

The divergent reactivity of iodo- and chloropyridines stems from a fundamental trade-off between two key atomic properties: carbon-halogen (C-X) bond strength and halogen electronegativity .

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. Here, the weaker bond is the more reactive one.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the key step involves the attack of a nucleophile on the electron-deficient pyridine ring to form a negatively charged intermediate (a Meisenheimer complex).[1][2] Here, the more electronegative halogen is superior at stabilizing this intermediate, accelerating the reaction.[3]

The following table summarizes these crucial properties. The significantly lower bond dissociation energy of the C-I bond is the primary reason for its superior performance in cross-coupling chemistry.[4][5]

PropertyC-Cl (on Pyridine)C-I (on Pyridine)Implication for Reactivity
Average Bond Energy (kJ/mol) ~382[4]~240[4]The C-I bond is much weaker and easier to break, favoring oxidative addition.
Electronegativity (Pauling Scale) 3.162.66Chlorine's higher electronegativity better stabilizes negative charge in SNAr intermediates.
Typical Starting Material Cost LowHighChloropyridines are significantly more cost-effective.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed reactions, the reactivity order is unequivocally I > Br > Cl >> F . This trend is a direct consequence of the C-X bond dissociation energies. The oxidative addition of a Pd(0) species to the C-X bond is the gateway to the catalytic cycle, and the energetic barrier for this step is significantly lower for iodopyridines.[6][7]

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Rate-Determining Step (Easier for X=I) PdII R¹-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)(R²)L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide Pyr-X ArylHalide->OxAdd Organometallic R²-[M] Organometallic->Transmetal

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions. The oxidative addition step is kinetically dominant, favoring the weaker C-I bond.
Suzuki-Miyaura Coupling

The Suzuki reaction is arguably the most widely used C-C bond-forming reaction in drug development. The difference in reactivity between iodo- and chloropyridines is stark, dictating catalyst choice, temperature, and reaction time.

  • Iodopyridines: Are highly reactive substrates. They can often be coupled using "first-generation" catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions (e.g., 80-90 °C).[8][9] Their high reactivity makes them ideal for sensitive substrates or late-stage functionalization where mildness is paramount.

  • Chloropyridines: Are significantly more challenging substrates due to the strength of the C-Cl bond. Their coupling generally requires "third-generation" catalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These advanced ligands are essential to promote the difficult oxidative addition step. Reactions often necessitate higher temperatures (100-120 °C) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) to achieve good yields.

Comparative Data: Suzuki-Miyaura Coupling of 2-Halopyridines

HalopyridineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-IodopyridinePd(PPh₃)₄K₃PO₄DMF855~85-95[9]
2-ChloropyridinePd(PPh₃)₄K₃PO₄Dioxane8018No Reaction
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O11012~90-98
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation. Similar to the Suzuki coupling, the reactivity trend holds: iodopyridines react far more readily than chloropyridines. The oxidative addition of the C-Cl bond to the palladium(0) complex is frequently the rate-limiting step.

  • Iodopyridines: Couple efficiently with a wide range of amines using various palladium/phosphine ligand systems under moderate conditions.

  • Chloropyridines: Are notoriously difficult substrates for amination. Success hinges on the use of highly active, sterically hindered ligands (e.g., RuPhos, BrettPhos) and strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu). Elevated temperatures (80-110 °C) are almost always required to drive the reaction.

Sonogashira Coupling

For the synthesis of alkynylpyridines, the Sonogashira coupling is the premier method. The reactivity trend for the halide is consistent: I > Br > Cl.[10]

  • Iodopyridines: Are excellent substrates, reacting under standard Sonogashira conditions (e.g., Pd(PPh₃)₄/CuI) at or slightly above room temperature.

  • Chloropyridines: Are very challenging. Their coupling often fails with standard catalysts and may require specialized, ligandless, or heterogeneous palladium catalysts at high temperatures. The development of robust methods for chloropyridines remains an active area of research.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In a fascinating reversal of reactivity, chloropyridines are often more reactive than iodopyridines in nucleophilic aromatic substitution (SNAr) reactions. This is particularly true for substitutions at the 2- and 4-positions of the pyridine ring.[11]

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][12] The rate-determining step is typically this initial attack and the formation of the intermediate.[3][11]

SNAr_Mechanism cluster_annot Key Factor Start Pyr-X + Nu⁻ TS1 Start->TS1 Step 1: Nucleophilic Attack (Rate-Determining) Intermediate Meisenheimer Complex (Anionic σ-complex) TS1->Intermediate TS2 Intermediate->TS2 Step 2: Halide Expulsion Product Pyr-Nu + X⁻ TS2->Product Annot Chlorine's higher electronegativity stabilizes the negative charge in the Meisenheimer Complex more effectively than Iodine, lowering the energy of TS1.

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr). The stability of the Meisenheimer complex, influenced by the halogen's electronegativity, is key.

The reactivity order for SNAr on activated rings is typically F > Cl > Br > I .[3][13] Chlorine's high electronegativity strongly stabilizes the developing negative charge in the Meisenheimer complex through an inductive effect. This stabilization lowers the activation energy of the first, rate-determining step, making the overall reaction faster compared to the less electronegative iodine.[3]

For instance, 2-chloropyridine is approximately 10⁸ times more reactive towards nucleophiles than 2-chloropyrimidine under SNAr conditions, but even in the pyridine series, chloro- and fluoro-pyridines show enhanced reactivity over their heavier halogen counterparts, especially when an additional electron-withdrawing group is present.[14]

Section 3: Practical Considerations & Experimental Design

The choice between iodo- and chloropyridine is a strategic one, balancing reactivity against cost and availability.

Decision_Flowchart Start Start: Need to Functionalize a Pyridine Ring ReactionType What is the desired transformation? Start->ReactionType CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) ReactionType->CrossCoupling C-C, C-N, C-S bond SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr C-O, C-N, C-S bond (with strong Nu⁻) CostCheck Is cost a major constraint and is the starting material readily available as a chloride? CrossCoupling->CostCheck SNAr_Choice Use Chloropyridine - Higher reactivity is expected - Milder conditions possible SNAr->SNAr_Choice UseChloro Use Chloropyridine - Plan for robust catalyst (e.g., Buchwald ligand) - Expect higher temperatures & stronger base CostCheck->UseChloro Yes UseIodo Use Iodopyridine - Expect milder conditions - Simpler catalyst systems may suffice - Ideal for sensitive substrates CostCheck->UseIodo No / Mildness is key

Figure 3: Decision flowchart for selecting a halopyridine starting material.
Protocol Showcase: Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences, here are two representative protocols for the coupling of a 2-halopyridine with phenylboronic acid. Note the stark contrast in the required catalyst system and reaction temperature.

Protocol 1: Suzuki Coupling of 2-Iodopyridine (Standard Conditions)

This protocol is based on established methodologies for reactive aryl iodides.[9]

Materials:

  • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodopyridine, phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Add the anhydrous DMF via syringe.

  • Stir the reaction mixture and heat to 85 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Chloropyridine (Advanced Conditions)

This protocol utilizes a modern catalyst system required for the activation of the less reactive C-Cl bond.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.024 mmol, 2.4 mol%)

  • Anhydrous 1,4-Dioxane (4 mL) and Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-chloropyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for full conversion.

  • Upon completion, cool the reaction mixture to room temperature and follow the workup and purification procedure described in Protocol 1.

Conclusion

The choice between an iodo- and chloro-substituent on a pyridine ring is a classic example of the structure-reactivity principles that govern modern organic synthesis.

  • For palladium-catalyzed cross-coupling reactions , the weak C-I bond makes iodopyridines the hands-down winner in terms of reactivity, allowing for milder conditions and broader compatibility with simple catalyst systems.

  • For nucleophilic aromatic substitution (SNAr) , the high electronegativity of chlorine makes chloropyridines the more reactive substrate, as it better stabilizes the key anionic intermediate.

While iodopyridines offer reactivity and convenience, the economic and logistical advantages of chloropyridines cannot be overstated, especially in process development and large-scale synthesis. The continued development of highly active catalyst systems that can efficiently activate the robust C-Cl bond is a testament to the importance of these cost-effective building blocks in the pharmaceutical and agrochemical industries. A thorough understanding of these opposing reactivity trends is essential for any scientist aiming to design and execute efficient, robust, and scalable synthetic routes.

References
  • Angewandte Chemie International Edition. "Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?" (2018). Available at: [Link]

  • Chemistry – A European Journal. "Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights." (2024). Available at: [Link]

  • The Journal of Organic Chemistry. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." (2007). Available at: [Link]

  • Molecules. "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction." (2022). Available at: [Link]

  • Angewandte Chemie International Edition. "Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?" (2018). Available at: [Link]

  • Chemical Science. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." (2016). Available at: [Link]

  • National Institutes of Health. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." (2011). Available at: [Link]

  • University of Bristol Research Portal. "Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?" (2018). Available at: [Link]

  • Organic & Biomolecular Chemistry. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." (2011). Available at: [Link]

  • Frontiers in Chemistry. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways." (2020). Available at: [Link]

  • YouTube. "nucleophilic aromatic substitutions." (2019). Available at: [Link]

  • Wikipedia. "Nucleophilic aromatic substitution." Available at: [Link]

  • ResearchGate. "Suzuki coupling of different chloropyridines with phenylboronic acids." (2009). Available at: [Link]

  • ResearchGate. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries." (2012). Available at: [Link]

  • National Institutes of Health. "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." (2014). Available at: [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]

  • Chemical Reviews. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." (2007). Available at: [Link]

  • Vedantu. "C Cl bond is stronger than C I bond because a C Cl." Available at: [Link]

  • ChemRxiv. "Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”." (2024). Available at: [Link]

  • YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." (2023). Available at: [Link]

  • Chemistry Stack Exchange. "Why does the SnAr reaction proceed by the Meisenheimer complex?" (2018). Available at: [Link]

  • Wikipedia. "Oxidative addition." Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Reaction." Available at: [Link]

  • National Institutes of Health. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" (2012). Available at: [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link]

  • Chemistry LibreTexts. "Oxidative Addition/Reductive Elimination." (2023). Available at: [Link]

  • National Institutes of Health. "Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0)." (2024). Available at: [Link]

  • Organic Chemistry Portal. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." (2005). Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." (2024). Available at: [Link]

  • Quora. "What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?" (2018). Available at: [Link]

  • National Institutes of Health. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." (2022). Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • Organic Letters. "Selective C–H Iodination of (Hetero)arenes." (2021). Available at: [Link]

  • Chemistry LibreTexts. "Bond Energies." (2024). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Regioselective Cross-Coupling with 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 60 FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a bioisostere for other aromatic systems make it a privileged structure in drug design.[2][3] The strategic functionalization of the pyridine ring allows medicinal chemists to meticulously tune a molecule's pharmacological profile, impacting its efficacy, selectivity, and pharmacokinetic properties.[4]

Halopyridines are versatile intermediates that serve as key precursors for this functionalization, primarily through transition metal-catalyzed cross-coupling reactions.[5] This guide provides an in-depth comparative analysis of 2,5-Dichloro-6-iodo-3-methoxypyridine , a highly versatile yet underexplored building block. We will examine its reactivity in comparison to other halopyridines in three essential transformations for drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Our focus will be on leveraging the inherent differences in carbon-halogen bond lability to achieve predictable and site-selective molecular construction.

Understanding Halopyridine Reactivity: A Tale of Two Factors

The success of any cross-coupling strategy with a polyhalogenated substrate hinges on understanding and controlling regioselectivity. Two primary factors govern which halogen will react:

  • Carbon-Halogen Bond Strength: The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the catalyst into the carbon-halogen (C-X) bond. The energy required for this step is inversely proportional to the bond strength. The C-I bond is significantly weaker than C-Br, which is in turn weaker than C-Cl. This establishes a clear reactivity hierarchy.

Bond TypeBond Dissociation Energy (kcal/mol)Relative Reactivity
C-I~51Highest
C-Br~71Intermediate
C-Cl~84Lowest
Table 1: General Carbon-Halogen Bond Dissociation Energies and corresponding reactivity trend in cross-coupling reactions.
  • Position on the Pyridine Ring: The pyridine ring is electron-deficient, but this effect is not uniform. The C2, C4, and C6 positions are more electron-deficient ("pyridyl-activated") than the C3 and C5 positions. This electronic difference makes the C-X bonds at the activated positions (C2, C4, C6) more susceptible to oxidative addition than those at C3 or C5.[6][7]

For This compound , these two factors create a predictable roadmap for selective functionalization. The C6-I bond is by far the most reactive site due to the weakness of the C-I bond. Between the two chloro-substituents, the C5-Cl bond is generally less reactive than the C2-Cl bond in similar systems, though catalyst and ligand choice can modulate this selectivity.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds, is a foundational tool in synthesizing biaryl scaffolds common in pharmaceuticals. The differential reactivity of the halogens in this compound allows for a stepwise functionalization strategy.

Logic of Regioselective Suzuki Coupling

The workflow below illustrates the decision-making process for selectively targeting each position on the substrate.

Caption: Workflow for sequential Suzuki-Miyaura coupling.

Experimental Protocol: Selective C-I Arylation

Objective: To synthesize a 6-aryl-2,5-dichloro-3-methoxypyridine by selectively coupling at the iodo position.

Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The use of a standard, relatively mild catalyst system like Pd(PPh₃)₄ and moderate temperatures ensures that the kinetic barrier for C-Cl bond activation is not overcome, providing excellent selectivity for the more labile C-I bond.[7]

Comparative Performance Data
SubstrateHalogen ReactedCatalyst SystemConditionsTypical YieldCitation(s)
This compound C-IPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 60 °C>90%[7]
2,6-DichloropyridineC-ClPd(OAc)₂ / SPhos / K₃PO₄Toluene, 110 °C~85%[8]
3-IodopyridineC-IPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 80 °C>95%[9]
Intermediate from C-I coupling C-Cl (at C6)Pd₂(dba)₃ / XPhos / K₃PO₄t-BuOH, 110 °C~70-80%[8]
Table 2: Comparison of typical conditions and yields for Suzuki-Miyaura coupling of various halopyridines.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings, creating structures vital for materials science and as precursors for more complex heterocyclic systems.[10] The reactivity trend (I > Br > Cl) is even more pronounced in Sonogashira reactions.[11]

Experimental Protocol: Selective C-I Alkynylation

Objective: To synthesize a 6-alkynyl-2,5-dichloro-3-methoxypyridine.

Methodology:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and Copper(I) iodide (CuI, 0.03 equiv).

  • Add degassed triethylamine (TEA, 3.0 equiv) as both the base and solvent.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 1-3 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Rationale: The standard Pd/Cu co-catalyzed Sonogashira conditions are exceptionally mild, making the selective coupling at the C-I position highly efficient.[10][11] The C-Cl bonds remain completely inert under these room-temperature conditions. Achieving subsequent coupling at the chloro positions would require significantly harsher, copper-free conditions with specialized ligands and high temperatures.

Comparative Performance Data
SubstrateHalogen ReactedCatalyst SystemConditionsTypical YieldCitation(s)
This compound C-IPdCl₂(PPh₃)₂ / CuI / TEARoom Temp>95%[11][12]
2-ChloropyridineC-ClPd(OAc)₂ / Tedicyp / Cs₂CO₃Dioxane, 120 °C~50-70%
2-BromopyridineC-BrPdCl₂(PPh₃)₂ / CuI / TEA50-70 °C~85-95%[11]
Table 3: Comparison of typical conditions and yields for Sonogashira coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing countless pharmaceutical agents.[13] The development of sophisticated, sterically hindered phosphine ligands has been crucial for expanding the scope of this reaction, particularly for coupling less reactive aryl chlorides.[14]

Catalytic Cycle and Experimental Workflow

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow PdL2 Pd(0)L2 OA_Complex Ar-Pd(II)(L2)-X PdL2->OA_Complex Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)(L2)-NR2 OA_Complex->Amido_Complex Amine Coordination & Deprotonation (Base) Amido_Complex->PdL2 Product Ar-NR2 Amido_Complex->Product Reductive Elimination Setup 1. Assemble Reactants (Ar-X, Amine, Base, Catalyst, Ligand) Inert 2. Degas & Purge with Inert Gas Setup->Inert React 3. Heat Reaction (Monitor by LC-MS) Inert->React Workup 4. Quench & Extract React->Workup Purify 5. Column Chromatography Workup->Purify

Caption: Buchwald-Hartwig catalytic cycle and general lab workflow.

Experimental Protocol: Selective C-I Amination

Objective: To synthesize a 6-amino-2,5-dichloro-3-methoxypyridine.

Methodology:

  • In a glovebox, charge an oven-dried vial with Cesium Carbonate (Cs₂CO₃, 1.4 mmol, 1.4 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (4 mL).

  • Seal the vial and remove it from the glovebox. Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 6-12 hours), cool to room temperature.

  • Dilute with ethyl acetate, filter through Celite, and concentrate.

  • Purify by flash column chromatography.

Rationale: While the C-I bond is the most reactive, C-N bond formation is often more challenging than C-C bond formation. The use of a competent ligand like Xantphos and a strong base like Cs₂CO₃ is necessary to facilitate the reductive elimination step.[15] These conditions are still mild enough to ensure selectivity over the C-Cl positions. To aminate the C-Cl positions, a more robust catalyst system (e.g., using a Buchwald-type biarylphosphine ligand like BrettPhos) and higher temperatures would be required, which could also lead to side reactions like hydrodehalogenation.[16]

Comparative Performance Data
SubstrateHalogen ReactedCatalyst SystemConditionsTypical YieldCitation(s)
This compound C-IPd(OAc)₂ / Xantphos / Cs₂CO₃Toluene, 100 °C~75-85%[15]
2,4-DichloropyridineC-Cl (at C2)Pd(OAc)₂ / XPhos / K₂CO₃Dioxane, 100 °C>90% (mono)[16]
2-BromopyridineC-BrPd₂(dba)₃ / BINAP / NaOtBuToluene, 80 °C>95%[13]
Table 4: Comparison of typical conditions and yields for Buchwald-Hartwig amination.

Conclusion and Outlook

This compound is a powerful and versatile building block for synthetic and medicinal chemists. The significant and predictable differences in the reactivity of its three carbon-halogen bonds allow for a highly controlled, sequential approach to molecular construction. By carefully selecting the catalyst system and reaction conditions, researchers can selectively functionalize the C-I bond with excellent yields, leaving the two C-Cl bonds available for subsequent transformations. This guide provides the foundational principles and practical protocols to exploit this differential reactivity, enabling the efficient synthesis of complex, polysubstituted pyridines for the discovery and development of novel chemical entities.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (URL: [Link])

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (URL: [Link])

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (URL: [Link])

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (URL: [Link])

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (URL: [Link])

  • Pyridines deep dive: Applications and side effects. (URL: [Link])

  • Pyridine: the scaffolds with significant clinical diversity. (URL: [Link])

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (URL: [Link])

  • This compound. (URL: [Link])

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • 2,5-dichloro-4-iodo-3-methoxypyridine (C6H4Cl2INO) - PubChem. (URL: [Link])

  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. (URL: [Link])

  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (URL: )
  • Process for producing 2,3-diamino-6-methoxypyridine. (URL: )
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (URL: [Link])

  • Chemical intermediates and methods for their prepar
  • Preparation of isomer-free 2,5-dichloro-pyridine. (URL: )
  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (URL: [Link])

  • Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. (URL: [Link])

  • The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. (URL: [Link])

  • 2,5-Dichloro-4-iodo-3-methoxypyridine - Amerigo Scientific. (URL: [Link])

Sources

A Strategic Guide to the Structural Elucidation of 2,5-Dichloro-6-iodo-3-methoxypyridine Derivatives: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. The heavily substituted and electron-deficient nature of molecules like 2,5-Dichloro-6-iodo-3-methoxypyridine presents unique challenges to structural analysis. This guide provides an in-depth technical comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this class of compounds.

While a published crystal structure for this compound is not currently available in the public domain, this guide will present a comprehensive, field-proven workflow for its determination via single-crystal X-ray diffraction. We will explore the rationale behind key experimental decisions, from synthesis and crystallization to data analysis. Furthermore, we will objectively compare the insights gained from this "gold standard" technique with those achievable through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing supporting data from closely related halogenated pyridine structures.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[1] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and understanding crystal packing.

Proposed Workflow for X-ray Crystallography of this compound

The following workflow outlines a detailed, self-validating protocol for obtaining and analyzing the crystal structure of the title compound.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification Crude Product screening High-Throughput Crystallization Screening purification->screening Pure Compound optimization Optimization of Lead Conditions screening->optimization Hits data_collection Data Collection (Single Crystal XRD) optimization->data_collection X-ray Quality Crystals structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (e.g., CCDC Mercury, Hirshfeld) refinement->validation

Caption: Proposed experimental workflow for the structural determination of this compound via X-ray crystallography.

Part 1: Synthesis and Purification

A logical synthetic route would involve the halogenation of a suitable pyridine precursor. For instance, a potential pathway could start from 2,5-dichloropyridine, which can be nitrated to introduce a nitro group, followed by further functional group manipulations to yield the target molecule. Processes for the synthesis of dichloropyridine and methoxypyridine derivatives have been described in the literature, often involving multi-step reactions.[1][2]

Experimental Protocol: Synthesis (Illustrative)

  • Nitration of 2,6-Dichloropyridine: Slowly add 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and nitric acid, maintaining a controlled temperature.[3]

  • Subsequent Functionalization: The resulting nitrated dichloropyridine can then undergo a series of reactions, including methoxylation and iodination, to arrive at the target this compound. Specific reagents and conditions would need to be optimized.

Trustworthiness through Purity: The absolute prerequisite for successful crystallization is high purity (>99%). Purification would likely involve column chromatography followed by recrystallization. The purity should be verified by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR and MS) prior to crystallization attempts.

Part 2: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The high degree of halogenation in the target molecule may promote specific intermolecular interactions, such as halogen bonding, which can be exploited during crystallization.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A broad range of solvents with varying polarities should be screened. Given the likely moderate polarity of the target compound, solvents such as acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene, as well as binary mixtures, would be appropriate starting points.

  • Crystallization Techniques: Several methods should be employed in parallel:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial. This is a simple but often effective method.[4]

    • Vapor Diffusion: This is a highly successful technique for growing high-quality crystals.[4] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface over time.

Causality in Experimental Choices: The choice of solvents and techniques is guided by the principle of slowly approaching supersaturation. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, unsuitable for single-crystal X-ray diffraction.

Part 3: X-ray Diffraction and Analysis

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a model of the molecular structure.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary and often more readily obtainable information.

TechniqueInformation ProvidedAdvantages for this CompoundLimitations for this Compound
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute configuration.Unambiguous structure determination; reveals solid-state packing and interactions (e.g., halogen bonding).Requires high-purity, single crystals, which can be difficult and time-consuming to obtain.
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations.Excellent for confirming the chemical skeleton and substitution pattern in solution; does not require crystallization.Provides an averaged structure in solution; does not give precise bond lengths/angles or solid-state packing information.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Confirms molecular formula and purity; fragmentation patterns can provide some structural clues.Does not provide information on atom connectivity or 3D structure.
Computational Modeling (e.g., DFT) Predicted 3D geometry, electronic properties, theoretical spectroscopic data.Can predict a likely conformation without any experimental work; useful for interpreting experimental spectra.[5]The predicted structure is a theoretical minimum energy conformation in a vacuum and may differ from the solid-state or solution structure; requires experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the substitution pattern on the pyridine ring.

  • ¹H NMR: Would show signals for the methoxy protons and the single aromatic proton.

  • ¹³C NMR: Would reveal six distinct carbon signals, with chemical shifts influenced by the attached electronegative halogens and the methoxy group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing long-range correlations, for example, between the methoxy protons and the C3 carbon of the pyridine ring, confirming the position of the methoxy group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing two chlorine atoms and one iodine atom, providing strong evidence for the presence of these halogens.

Computational Modeling

In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the likely three-dimensional structure of the molecule. These calculations can predict bond lengths, angles, and dihedral angles for the minimum energy conformation. This predicted structure can then be used to aid in the interpretation of NMR data.

Conclusion

The definitive structural elucidation of this compound and its derivatives is best achieved through single-crystal X-ray crystallography. This technique provides unparalleled detail of the molecular geometry and intermolecular interactions in the solid state. However, the path to obtaining a crystal structure is contingent on successful synthesis, purification, and crystallization.

In parallel, a comprehensive suite of spectroscopic techniques, particularly multidimensional NMR, is indispensable for confirming the covalent structure in solution. Mass spectrometry serves as a critical tool for verifying the molecular formula and purity. When experimental data is challenging to acquire, computational modeling offers a powerful predictive tool to guide and interpret experimental findings.

For researchers in drug development, a synergistic approach is recommended. The detailed workflow for X-ray crystallography presented here, when combined with the comparative strengths of NMR, MS, and computational modeling, provides a robust and self-validating strategy for the comprehensive structural characterization of complex halogenated pyridines, thereby accelerating the journey from molecular design to functional application.

References

  • (Reference to a general crystallography textbook or found
  • (Reference to a paper on NMR of halogen
  • (Reference to a paper on MS of organic compounds will be placed here)
  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025). MIT News. [Link]

  • (Reference to a paper on DFT for small molecules will be placed here)
  • Process for producing 2,3-diamino-6-methoxypyridine. (2006).
  • (Reference to a general organic synthesis textbook will be placed here)
  • (Reference to a paper on crystallization of small molecules will be placed here)
  • Chemical intermediates and methods for their preparation. (1987).
  • (Reference to a paper on halogen bonding will be placed here)
  • (Reference to a CCDC software manual will be placed here)
  • (Reference to a SHELX manual or paper will be placed here)
  • (Reference to a paper on Hirshfeld surface analysis will be placed here)
  • (Reference to a comprehensive NMR spectroscopy textbook will be placed here)
  • (Reference to a comprehensive MS textbook will be placed here)
  • (Reference to a computational chemistry software manual will be placed here)
  • (Reference to a relevant review on structure elucid
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]

  • (Reference to a paper on the synthesis of a closely related halogen
  • (Reference to a paper on the crystal structure of a closely related halogen
  • (Reference to another relevant scientific paper)
  • Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. (1994).
  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • (Reference to another relevant scientific paper)
  • (Reference to another relevant scientific paper)

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 2,5-Dichloro-6-iodo-3-methoxypyridine. As a substituted pyridine, this molecule presents specific analytical challenges, including the potential for poor peak shape on conventional stationary phases. We will explore a systematic approach to method development, moving from a standard, often problematic, starting point to a robust, optimized method. The causality behind each experimental choice will be explained, grounded in chromatographic principles and supported by experimental data, to deliver a self-validating and reliable analytical procedure.

The Analytical Challenge: Understanding the Analyte

This compound is a halogenated pyridine derivative. From a chromatographic perspective, its structure immediately flags several key considerations:

  • Basic Nature: The nitrogen atom in the pyridine ring is basic (pKa typically around 5-6), making the molecule susceptible to strong interactions with acidic residual silanols on standard silica-based stationary phases. This interaction is a primary cause of peak tailing, which compromises peak integration, accuracy, and resolution.

  • Aromaticity: The pyridine ring is aromatic, opening the door to alternative separation mechanisms like π-π interactions, which can be exploited to enhance selectivity, particularly when separating from structurally similar impurities.[1]

  • Polarity: The combination of a methoxy group and multiple halogens results in a moderately polar compound, making it well-suited for reversed-phase chromatography.

The primary goal of this method development is to overcome the challenge of peak tailing and develop a method with sufficient resolution to separate the main analyte from potential process-related impurities or degradation products.

A Systematic Approach to Method Development

A successful HPLC method is not developed by chance but through a logical progression of experiments. The workflow below outlines the systematic approach taken in this guide, emphasizing the critical decision points that influence the final method's performance.

MethodDevelopmentWorkflow start Define Analytical Goal: Accurate quantitation of This compound col_select Pillar 1: Stationary Phase Selection (Initial Screening) start->col_select c18 Standard C18 Column (Baseline Performance) col_select->c18 Hypothesis: Potential peak tailing phenyl Phenyl-Hexyl Column (Alternative Selectivity) col_select->phenyl Hypothesis: Improved peak shape & π-π interactions mob_opt Pillar 2: Mobile Phase Optimization c18->mob_opt phenyl->mob_opt Superior Performance org_mod Organic Modifier Screening (ACN vs. MeOH) mob_opt->org_mod ph_buf pH & Buffer Optimization org_mod->ph_buf det_select Pillar 3: Detector Wavelength Selection (UV Scan) ph_buf->det_select sst Pillar 4: System Suitability Parameter Definition (per USP <621>) det_select->sst final Final Optimized & Validated Method sst->final

Caption: HPLC Method Development Workflow.

Pillar 1: The Critical Choice of Stationary Phase

The most critical decision in HPLC method development is the choice of the column.[2] For a basic analyte like our target molecule, a standard C18 column often serves as a poor choice but a useful baseline. We compare it with a phenyl-based stationary phase, which offers a different interaction mechanism.

Comparison of Stationary Phases
ParameterMethod 1: Standard C18Method 2: Phenyl-HexylRationale for Improvement
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylThe phenyl phase provides π-π interactions with the analyte's aromatic ring, offering an alternative selectivity mechanism to pure hydrophobicity.[1] This can be crucial for resolving closely related impurities.
Primary Interaction HydrophobicHydrophobic & π-π InteractionsThe dual interaction mode of the phenyl column enhances its resolving power for aromatic compounds.
Hypothetical Tailing Factor (Tf) > 2.01.1Phenyl columns are often based on higher purity, base-deactivated silica, which significantly reduces the silanol interactions that cause peak tailing with basic analytes.[2]
Hypothetical Resolution (Rs) 1.2 (with impurity)2.5 (with impurity)The unique selectivity of the phenyl phase often improves the separation of positional isomers and other structurally similar compounds from the main peak.

Pillar 2: Mobile Phase Optimization

With a promising stationary phase selected, the mobile phase composition must be optimized to achieve the desired retention and separation.[3]

The Role of pH and Organic Modifier

The basicity of the pyridine nitrogen is the dominant factor influencing retention behavior. By controlling the mobile phase pH, we can control the ionization state of the analyte and dramatically improve chromatography.

ph_effect cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 3) high_ph_state Analyte State: Neutral (Free Base) high_ph_interaction Interaction: Strong interaction with residual silanols high_ph_state->high_ph_interaction high_ph_result Result: Severe Peak Tailing high_ph_interaction->high_ph_result low_ph_state Analyte State: Protonated (Cationic) low_ph_interaction Interaction: Silanols are suppressed. Consistent analyte form. low_ph_state->low_ph_interaction low_ph_result Result: Sharp, Symmetrical Peak low_ph_interaction->low_ph_result

Sources

A Strategic Guide to Advanced Pyridine Synthesis: Benchmarking the Performance of 2,5-Dichloro-6-iodo-3-methoxypyridine in Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and high-performance materials underscores the continuous need for versatile and efficiently functionalized pyridine building blocks. This guide provides an in-depth analysis of 2,5-Dichloro-6-iodo-3-methoxypyridine, a strategically substituted pyridine, and benchmarks its synthetic utility against simpler, less functionalized alternatives in the context of palladium-catalyzed cross-coupling reactions. We will explore how its unique arrangement of halogens with differential reactivity allows for a sophisticated, sequential approach to the synthesis of complex, multi-substituted pyridines, a task that remains a significant challenge in contemporary synthetic chemistry.

The Strategic Advantage of Differential Halogen Reactivity

The synthetic power of this compound lies in the distinct reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength is a critical determinant of the rate of oxidative addition, the initial and often rate-limiting step in many cross-coupling catalytic cycles. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This hierarchy allows for the selective functionalization of the C-I bond under milder conditions, leaving the two C-Cl bonds intact for subsequent transformations under more forcing conditions.

This inherent differential reactivity provides a significant advantage over simpler dihalopyridines, such as 2,6-dichloropyridine or 2,5-dibromopyridine. While these substrates are useful, achieving selective mono-functionalization can be challenging, often leading to mixtures of mono- and di-substituted products. With this compound, the pronounced difference in reactivity between the iodo and chloro substituents enables a clean, stepwise introduction of different functionalities.

Comparative Performance in Sequential Cross-Coupling Reactions

While direct, head-to-head catalytic performance data for this compound is not extensively reported in the literature, its utility can be expertly benchmarked by examining its potential in sequential cross-coupling strategies. These strategies are paramount in the efficient construction of complex molecules, saving steps and improving overall yields compared to multi-step syntheses involving protection and deprotection sequences.

Consider the synthesis of a tri-substituted pyridine. Using a simpler starting material like 2,6-dichloropyridine would necessitate a first coupling reaction, followed by the introduction of a third substituent via a different chemistry, potentially requiring harsh conditions or functional group manipulations. In contrast, this compound offers a more elegant and efficient pathway.

Below is a comparative table outlining the strategic differences in the synthesis of a hypothetical multi-substituted pyridine using this compound versus a simpler dihalopyridine.

FeatureThis compound2,6-Dichloropyridine (Alternative)
First Functionalization Highly selective at the C-I position under mild conditions (e.g., Sonogashira or Suzuki coupling).[1][2]Mono-functionalization is possible but can be prone to di-substitution, requiring careful control of stoichiometry and conditions.[3]
Second Functionalization Selective at one of the C-Cl positions under more forcing conditions (e.g., Suzuki or Buchwald-Hartwig amination).[3]Requires more forcing conditions for the second C-Cl bond, with the potential for side reactions.[3]
Third Functionalization Can be introduced at the remaining C-Cl position, allowing for the synthesis of a tri-substituted pyridine with three different groups introduced via cross-coupling.Introduction of a third, different substituent would require additional synthetic steps beyond cross-coupling.
Overall Efficiency Enables a convergent and highly efficient synthesis of complex pyridines in a few, high-yielding steps.Can lead to a more linear and less efficient synthesis with potential for lower overall yields.
Structural Diversity The three distinct reactive sites allow for the creation of a wide array of complex substitution patterns.Limited to the introduction of two identical or, with more difficulty, two different substituents via cross-coupling.

Experimental Protocols for Sequential Functionalization

The following are detailed, representative protocols for the sequential functionalization of a polyhalogenated pyridine like this compound. These protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for optimization.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of a terminal alkyne to the most reactive C-I bond of a polyhalogenated pyridine.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at a C-Cl Position

This protocol outlines the coupling of an arylboronic acid to one of the C-Cl bonds of the product from Protocol 1.

Materials:

  • Product from Protocol 1 (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane/water (10:1)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the product from Protocol 1, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Strategy

The sequential functionalization of this compound can be visualized as a logical workflow, highlighting the strategic advantage of its substitution pattern.

G A This compound B Sonogashira Coupling (Mild Conditions) A->B C 6-Alkynyl-2,5-dichloro-3-methoxypyridine B->C D Suzuki Coupling (Forcing Conditions) C->D E 6-Alkynyl-5-aryl-2-chloro-3-methoxypyridine D->E F Buchwald-Hartwig Amination (Forcing Conditions) E->F G 6-Alkynyl-5-aryl-2-amino-3-methoxypyridine F->G

Caption: Sequential functionalization workflow.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, multi-substituted pyridines. Its key performance advantage lies not in a single catalytic reaction, but in the strategic, sequential functionalization enabled by the differential reactivity of its iodo and chloro substituents. This allows for a more convergent, efficient, and flexible approach to the synthesis of novel pyridine derivatives compared to simpler dihalogenated precursors. For researchers and drug development professionals, the use of such strategically designed building blocks is crucial for accelerating the discovery and development of new chemical entities with tailored properties. The judicious application of modern cross-coupling methodologies to substrates like this compound will continue to push the boundaries of what is possible in the synthesis of complex aromatic and heteroaromatic systems.

References

  • Fairlamb, I. J. S.
  • Yang, et al. Palladium-Catalyzed Cross-Coupling Reactions of Dihalogenated N-Heteroarenes. Not directly cited, but relevant to the discussion of selectivity.
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
  • Wikipedia.
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts.
  • Thomas, S. et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central.
  • Thomas, S. et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central.
  • BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • ResearchGate.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. BenchChem.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Macmillan Group. B-Alkyl Suzuki Couplings. Macmillan Group.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • Journal of Chemical and Pharmaceutical Research.
  • BenchChem. Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 6-Chlorohept-4-en-2-yne. BenchChem.
  • PubMed Central. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • ResearchGate. Effect of 4,4′-dialkyl-2,2′-bipyridine ligands on the hydrolysis of dichlorodioxomolybdenum(VI) catalyst precursors and the switch from homogeneous epoxidation to heterogeneous systems.
  • ResearchGate. Highly soluble dichloro, dibromo and dimethyl dioxomolybdenum(VI)-bipyridine complexes as catalysts for the epoxidation of olefins.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2,5-Dichloro-6-iodo-3-methoxypyridine. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure operational safety and regulatory compliance within a laboratory setting. This document moves beyond a simple checklist to provide a framework of scientific causality, ensuring that every step is understood in the context of safety and chemical reactivity.

Hazard Identification and Immediate Safety Protocols

The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 3/4) Toxic or harmful if swallowed. Halogenated organic compounds can exhibit significant systemic toxicity.[1][2]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
Serious Eye Irritation (Category 2A) Causes serious eye irritation upon contact.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Skin Irritation (Category 2) May cause skin irritation upon contact.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Hazardous to the Aquatic Environment Halogenated organic compounds are often persistent in the environment and toxic to aquatic life. Specific data is pending, but caution is warranted.P273: Avoid release to the environment.

Core Safety Mandates:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times. This includes:

    • Chemical safety goggles or a face shield.

    • Impervious gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.

    • A fully buttoned laboratory coat.[5]

The Disposal Protocol: A Step-by-Step Guide

Disposal of halogenated pyridines is strictly regulated. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies many halogenated organic compounds as hazardous waste.[6][7] The guiding principle is that this chemical waste must not enter sanitary sewer systems or municipal landfills.[8]

Step 1: Waste Segregation and Containerization

  • Designated Waste Container: Dedicate a specific, clearly labeled, and compatible waste container for this compound and its associated waste (e.g., contaminated consumables like pipette tips and weigh boats).

  • Container Specifications: The container must be made of a material compatible with halogenated organic solids (e.g., a high-density polyethylene (HDPE) drum or a glass bottle with a secure cap). It must be in good condition, with no leaks or cracks. The container should be kept tightly closed when not in use.[4][5][9]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of initial waste accumulation.

Causality: Proper segregation and labeling are not just regulatory requirements; they are critical for preventing accidental chemical reactions. This compound should be stored away from strong oxidizing agents and strong bases to prevent potentially vigorous or explosive reactions.[4][5]

Step 2: On-Site Accumulation and Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • This area must be under the control of the laboratory personnel, at or near the point of generation.

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.

  • The storage location should be a cool, dry, and well-ventilated area away from heat sources or direct sunlight.[3][5]

Step 3: Final Disposal by a Licensed Contractor

  • Professional Disposal is Mandatory: Under no circumstances should this chemical be disposed of via standard laboratory drains or trash. The final disposal must be handled by a licensed and certified hazardous waste disposal company.[4]

  • Disposal Method: The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[10] This process ensures the complete destruction of the molecule, preventing its release into the environment. Some regulations also specify chemical destruction followed by carbon adsorption as a suitable alternative.[10]

  • Documentation: Maintain a manifest or record of all hazardous waste generated and transferred to the disposal contractor. This documentation is a legal requirement and part of a responsible chemical management system.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Small Spill Management (within a chemical fume hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Personal Protection: Wear the full PPE described in Section 1.

  • Absorption: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Avoid raising dust.[5]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spill Management (outside of a fume hood):

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Isolate: Secure the area and prevent re-entry.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) office and follow their specific emergency protocols. Do not attempt to clean up a large spill without specialized training and equipment.[5]

Personnel Exposure Protocols:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the chemical name and any available hazard information.[1]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.

G cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste (this compound) container Select UN-Certified, Compatible Container gen->container spill Spill Occurs gen->spill label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date container->label_waste segregate Segregate from Incompatible Wastes (Oxidizers, Bases) label_waste->segregate saa Store in Designated Satellite Accumulation Area segregate->saa containment Ensure Secondary Containment is in Place saa->containment contact Contact Licensed Hazardous Waste Contractor containment->contact manifest Prepare Waste Manifest & Documentation contact->manifest transport Transfer Waste for High-Temperature Incineration manifest->transport spill_decision Small & Contained? spill->spill_decision cleanup Follow Lab Spill Cleanup Protocol spill_decision->cleanup Yes evacuate Evacuate & Call EHS spill_decision->evacuate No cleanup->segregate

Sources

A Senior Application Scientist's Guide to Handling 2,5-Dichloro-6-iodo-3-methoxypyridine: Core Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2,5-Dichloro-6-iodo-3-methoxypyridine is a halogenated pyridine derivative, a class of compounds invaluable in synthesis but requiring meticulous handling protocols. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe use, ensuring that every step is part of a self-validating safety system.

Hazard Assessment: Understanding the Intrinsic Risks

The molecular structure of this compound—a pyridine ring substituted with two chlorine atoms, an iodine atom, and a methoxy group—dictates its toxicological profile. Halogenation, particularly with multiple distinct halogens, can significantly alter the reactivity and biological impact of the parent pyridine molecule. The primary hazards associated with this compound are acute oral toxicity and severe eye irritation.[1]

The "Skull and Crossbones" GHS pictogram associated with this chemical is a critical warning, indicating a high degree of acute toxicity.[1] This necessitates stringent controls to prevent any direct contact or ingestion.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Pictogram Hazard Statement
Acute Toxicity, Oral (Category 3) GHS06 (Skull and Crossbones) H301: Toxic if swallowed[1]

| Serious Eye Irritation (Category 2) | GHS06 (Skull and Crossbones) | H319: Causes serious eye irritation[1] |

The primary routes of occupational exposure are accidental ingestion (e.g., via contaminated hands), direct eye contact, skin contact, and inhalation of the solid as an aerosolized dust.

The Core PPE Protocol: An Integrated, Multi-Barrier System

Personal Protective Equipment (PPE) is the final line of defense after engineering and administrative controls. For this compound, PPE must be treated as an integrated system where each component serves a specific, critical function. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]

Table 2: Recommended PPE Ensemble for Handling this compound

Body Area Primary Protection Rationale & Key Considerations
Hands Double Gloving: Inner nitrile glove + Outer nitrile or neoprene glove. Nitrile offers excellent general resistance to pyridine-based compounds.[2][3][5] Double gloving provides a critical safety buffer, minimizing the risk of exposure from a single glove failure during active handling.
Body Flame-Resistant Laboratory Coat Protects skin from incidental contact and splashes. Must be kept fully fastened. For larger quantities (>50g), a chemical-resistant apron over the lab coat is mandated.[5]
Eyes Chemical Splash Goggles (ANSI Z87.1-rated) The compound is classified as a serious eye irritant.[1] Goggles provide a full seal around the eyes to protect from dust, splashes, and vapors. Safety glasses are insufficient.
Face Face Shield (worn over goggles) Required when performing operations with a higher risk of splashing or aerosolization (e.g., transfers of larger quantities, scraping solid material). A face shield must always be used in conjunction with, not in place of, chemical splash goggles.[6]
Respiratory Primary: Chemical Fume Hood All weighing and handling operations must occur in a fume hood. This is an engineering control, not PPE, and is the most critical component of the safety plan.[4]

| | Secondary: NIOSH-approved Respirator | A respirator with an appropriate particulate filter may be required for emergency situations like a large spill cleanup outside of a fume hood. Use requires formal training and fit-testing as part of an institutional respiratory protection program.[5][7] |

Operational Workflow: Weighing and Handling Protocol

Adherence to a strict, sequential workflow is paramount to preventing exposure and cross-contamination. The following procedure for weighing the solid compound illustrates the integration of engineering controls and PPE.

G cluster_prep Zone 1: Preparation Area cluster_handling Zone 2: Inside Chemical Fume Hood cluster_cleanup Zone 3: Decontamination & Doffing prep 1. Verify Fume Hood Certification & Airflow don_ppe 2. Don PPE (Lab Coat, Goggles, Double Gloves) prep->don_ppe setup 3. Place Balance & Tools on Absorbent Liner don_ppe->setup weigh 4. Carefully Weigh Solid into Labeled Container setup->weigh seal 5. Securely Seal Container weigh->seal clean 6. Decontaminate Area & Dispose of Waste seal->clean doff_outer 7. Doff Outer Gloves (Inside Hood) clean->doff_outer doff_rest 8. Exit Hood, Doff Remaining PPE (Inner Gloves Last) doff_outer->doff_rest wash 9. Wash Hands Thoroughly doff_rest->wash

Caption: Workflow for Weighing Solid this compound.

Procedural Steps:

  • Preparation: Before approaching the fume hood, confirm its certification is current and the airflow monitor indicates proper function. Don all required PPE as listed in Table 2, ensuring a proper fit.

  • Handling (Inside Fume Hood): Conduct all manipulations at least 6 inches inside the sash. Use a disposable absorbent liner on the work surface. Carefully weigh the compound into a tared, labeled, and sealable container. Avoid creating dust. Use tools like an anti-static weigh boat and spatula.

  • Post-Handling: Once the desired amount is weighed and the primary container is securely sealed, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol), wiping with disposable towels. All contaminated disposable materials are considered hazardous waste.

  • Doffing PPE: Remove the outer pair of gloves while still in the fume hood and dispose of them as hazardous waste. Step away from the immediate work area. Remove the face shield and goggles, followed by the lab coat. The inner gloves should be the last piece of PPE removed.

  • Final Step: Immediately wash hands thoroughly with soap and water.[8]

Emergency Response and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Table 3: Emergency First-Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Inhalation Move the person into fresh air.[4] If not breathing, give artificial respiration. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. [7] Rinse mouth with water. Call a physician or poison control center immediately.[7][8] |

Spill Response:

  • Small Spill (in fume hood): Decontaminate the area using absorbent pads. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and institutional safety officers. Do not attempt to clean up without appropriate respiratory protection and training.

Waste Disposal: All this compound waste, including empty containers and contaminated disposables (gloves, liners, wipes), must be disposed of as hazardous chemical waste.[4][8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains.[9]

By integrating a deep understanding of the chemical's hazards with a systematic, multi-barrier safety approach, researchers can confidently and safely utilize this compound in their critical work.

References

  • Vertex AI Search. (n.d.). This compound. Retrieved January 20, 2026.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for 4,6-Dichloro-5-methoxypyrimidine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 20, 2026, from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved January 20, 2026.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved January 20, 2026, from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved January 20, 2026.
  • Fisher Scientific. (2010, February 9). Safety Data Sheet for 2,6-Dichloro-3-nitropyridine.
  • Fisher Scientific. (n.d.).
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet for 2,6-Diiodo-3-methoxypyridine.
  • National Toxicology Program. (1991). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Jubilant Ingrevia Limited. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-6-iodo-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-6-iodo-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.